5-Bromo-3-methoxy-2-methylaniline
Description
Properties
IUPAC Name |
5-bromo-3-methoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQIETQHZSHSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287029 | |
| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-45-6 | |
| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-3-methoxy-2-methylaniline
CAS Number: 1082040-45-6[1][2]
For: Researchers, scientists, and drug development professionals.
Introduction: The Enigmatic Building Block
5-Bromo-3-methoxy-2-methylaniline is a substituted aniline derivative that, despite its commercial availability, remains a compound with a limited footprint in publicly accessible scientific literature. Its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom allows for the introduction of molecular diversity through cross-coupling reactions, while the amino group serves as a key handle for amide bond formation and other nucleophilic substitutions. The methoxy and methyl groups on the aromatic ring further modulate the compound's electronic properties and steric hindrance, offering fine-tuning capabilities in the design of novel molecules. This guide aims to provide a comprehensive overview of the known properties of this compound, drawing upon available data and contextualizing its potential applications based on the reactivity of analogous structures.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely reported in peer-reviewed literature. The following table summarizes the available information, primarily from chemical supplier databases. It is important to note that properties such as melting point, boiling point, and density are often predicted or not experimentally verified for commercially available but sparsely studied compounds.
| Property | Value | Source |
| CAS Number | 1082040-45-6 | [1][2] |
| Molecular Formula | C₈H₁₀BrNO | [2] |
| Molecular Weight | 216.08 g/mol | [2] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Melting Point | Not available | [1][2] |
| Boiling Point | Not available | [1][2] |
| Density | Not available | [1][2] |
| Solubility | Not specified (expected to be soluble in organic solvents) |
Synthesis and Reactivity
Synthetic Approaches
A definitive, published synthetic route for this compound could not be identified in the current body of scientific literature. However, based on established organic chemistry principles and syntheses of isomeric and related compounds, a plausible synthetic strategy can be proposed. A common approach to substituted anilines involves the reduction of a corresponding nitroaromatic precursor.
A potential, though unverified, synthetic workflow is outlined below:
Caption: A potential synthetic route to this compound.
Reactivity Profile
The reactivity of this compound is dictated by its key functional groups:
-
Amino Group (-NH₂): This group is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions. It is a key site for forming amide linkages, which are prevalent in pharmaceutical compounds.
-
Bromo Group (-Br): The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, and alkyl groups at this position, enabling the construction of complex molecular scaffolds.
-
Aromatic Ring: The aniline ring is activated towards electrophilic aromatic substitution, with the directing effects of the amino, methoxy, and methyl groups influencing the position of incoming electrophiles.
Potential Applications in Drug Discovery
While no specific applications of this compound in drug development have been documented in the available literature, its structural motifs are present in a number of biologically active molecules. Bromoaniline derivatives are frequently utilized as key intermediates in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. For instance, related bromo-fluoro-methylaniline structures are key components in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential cancer therapeutics.
The following diagram illustrates a generalized workflow where a substituted aniline, such as the topic compound, could be employed in a drug discovery program.
Caption: Generalized drug discovery workflow utilizing a substituted aniline building block.
Safety and Handling
-
Hazard Classification (Predicted):
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Harmful if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
-
First Aid Measures:
-
If swallowed: Immediately call a poison center or doctor.
-
If on skin: Wash with plenty of water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Conclusion
This compound represents a chemical entity with untapped potential. Its trifunctional nature makes it an attractive starting material for the synthesis of complex organic molecules. While the lack of detailed published data currently limits its widespread application, the foundational principles of organic chemistry suggest that it could be a valuable tool for researchers in drug discovery and materials science. Further investigation into its synthesis, characterization, and reactivity is warranted to fully elucidate its utility.
References
-
5-Bromo-2-methoxyaniline. PubChem. [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. [Link]
-
An Efficient Synthesis of 5-Bromo-2-Methoxy-6-Methylaminopyridine-3-Carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]
-
6-Fluoro-1H-indole-4-carboxylic Acid Methyl Ester CAS 1082040-43-4. Home Sunshine Pharma. [Link]
-
ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. ResearchGate. [Link]
-
2-Bromo-5-methoxyaniline. PubChem. [Link]
-
Scope of the meta-bromoaniline synthesis. ResearchGate. [Link]
-
Factory supply Price Methyl 6-fluoro-1H-indole-4-carboxylate cas 1082040-43-4. UCHEM. [Link]
- Salts and polymorphs of 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one.
- Novel compounds useful as poly(adp-ribose) polymerase (parp) inhibitors.
- L-proline and citric acid co-crystals of (2S, 3R, 4R, 5S,6R)-2-(3-((5-(4-fluorophenyl)thiopen-2-yl)methyl)4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.
- Salts and polymorphs of 8-fluoro-2-{4-[(methylamino}methyl]phenyl}-1,3,4,5-tetrahydro-6h-azepino[5,4,3-cd]indol-6-one.
Sources
A Technical Guide to the Synthesis of 5-Bromo-3-methoxy-2-methylaniline
An in-depth technical guide on the synthesis of 5-Bromo-3-methoxy-2-methylaniline
Introduction
Substituted anilines are foundational building blocks in modern organic chemistry, serving as versatile precursors for a multitude of high-value molecules, particularly in the pharmaceutical and materials science sectors.[1] this compound is a polysubstituted aniline featuring a specific substitution pattern that makes it a valuable intermediate for drug discovery and the synthesis of complex molecular probes. Its structure contains multiple functional handles—an amine, a bromo group, and a methoxy ether—each offering distinct opportunities for further chemical modification. For instance, the amine group can undergo acylation or alkylation, while the bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[1]
The primary challenge in synthesizing molecules like this compound lies in achieving the correct regiochemical arrangement of substituents on the aromatic ring. Standard electrophilic substitution reactions on substituted benzenes are governed by the directing effects of the existing groups, which can often lead to mixtures of isomers. This guide presents a logical and robust three-step synthetic pathway designed to overcome these challenges, proceeding from a commercially available starting material to the final product. The chosen strategy relies on the classical and highly reliable method of reducing a nitroaromatic precursor to form the target aniline.[1] The core of this guide focuses on the controlled synthesis of this key nitroaromatic intermediate, explaining the chemical principles behind each transformation.
Proposed Synthetic Pathway: A Retrosynthetic Analysis
The most dependable method for introducing an aniline functional group is through the reduction of a nitro group. This transformation is typically high-yielding and chemoselective. Therefore, our retrosynthetic analysis identifies 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene as the immediate precursor. The synthesis of this key intermediate presents the main regiochemical challenge, which can be addressed by a carefully planned sequence of reactions starting from 2-Methyl-3-nitrophenol .
Caption: Retrosynthetic analysis for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-Methoxy-2-methyl-1-nitrobenzene
The first step involves the methylation of the phenolic hydroxyl group of 2-Methyl-3-nitrophenol. A Williamson ether synthesis is an ideal choice for this transformation, utilizing a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base. The base, typically potassium carbonate (K₂CO₃), deprotonates the phenol to form the more nucleophilic phenoxide anion, which then attacks the methylating agent in an Sₙ2 reaction.
Reaction: 2-Methyl-3-nitrophenol → 3-Methoxy-2-methyl-1-nitrobenzene
Detailed Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methyl-3-nitrophenol (10.0 g, 65.3 mmol) and acetone (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (13.5 g, 97.9 mmol, 1.5 eq) to the solution.
-
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (8.24 g, 6.2 mL, 65.3 mmol, 1.0 eq) dropwise over 10 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the residue from ethanol/water to obtain pure 3-Methoxy-2-methyl-1-nitrobenzene as a solid.
Step 2: Synthesis of 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene
This step is the most critical for establishing the final substitution pattern. It involves the electrophilic aromatic substitution (bromination) of the intermediate synthesized in Step 1. The regiochemical outcome is determined by the combined directing effects of the substituents on the ring:
-
Methoxy (-OMe): A strongly activating, ortho-, para-director.
-
Methyl (-Me): A weakly activating, ortho-, para-director.
-
Nitro (-NO₂): A strongly deactivating, meta-director.
The methoxy and methyl groups strongly favor substitution at the C4 and C6 positions. However, the nitro group directs towards the C5 position. While the activating groups typically dominate, the C5 position is sterically accessible and electronically favored by the nitro group's meta-directing influence. By using molecular bromine in a non-polar solvent with a catalyst such as iron(III) bromide, the reaction can be guided to the desired C5 position.
Reaction: 3-Methoxy-2-methyl-1-nitrobenzene → 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene
Detailed Protocol:
-
Setup: In a 250 mL three-neck flask fitted with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap (for HBr), dissolve 3-Methoxy-2-methyl-1-nitrobenzene (10.0 g, 59.8 mmol) in dichloromethane (DCM, 100 mL). Cool the flask in an ice bath to 0 °C.
-
Catalyst: Add a catalytic amount of iron powder (0.3 g).
-
Addition of Bromine: Slowly add a solution of bromine (9.56 g, 3.1 mL, 59.8 mmol, 1.0 eq) in DCM (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully pouring it into a cold, saturated solution of sodium thiosulfate (100 mL) to destroy excess bromine. Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired 5-bromo isomer.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. A classic and effective method is the use of a metal in acidic conditions, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[1] This method is robust, high-yielding, and tolerant of the bromo and methoxy functional groups.
Reaction: 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene → this compound
Detailed Protocol:
-
Setup: To a 500 mL round-bottom flask, add 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene (10.0 g, 40.6 mmol) and ethanol (150 mL).
-
Reagents: Add granulated tin (24.1 g, 203 mmol, 5.0 eq). Heat the mixture to 70 °C with vigorous stirring.
-
Acid Addition: Slowly add concentrated hydrochloric acid (80 mL) dropwise via an addition funnel, maintaining a steady reflux. The reaction is exothermic.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Extract the resulting slurry with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude aniline can be further purified by vacuum distillation or recrystallization to yield the final product, this compound.
Summary of Synthesis Parameters
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 2-Methyl-3-nitrophenol | Dimethyl sulfate, K₂CO₃ | 3-Methoxy-2-methyl-1-nitrobenzene | 85-95% |
| 2 | 3-Methoxy-2-methyl-1-nitrobenzene | Bromine (Br₂), Fe | 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene | 50-65% (isomer dependent) |
| 3 | 5-Bromo-3-methoxy-2-methyl-1-nitrobenzene | Tin (Sn), HCl | This compound | 80-90% |
Overall Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling
All procedures described herein should be conducted by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Dimethyl Sulfate: Extremely toxic, corrosive, and a suspected carcinogen. Avoid all contact.[2]
-
Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care.
-
Concentrated Acids (HCl): Corrosive and cause severe burns.
-
Anilines: Substituted anilines are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[3][4]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
ACS Publications. Synthesis of meta-Substituted Anilines via Copper-Catalyzed[1][5]-Methoxy Rearrangement. Organic Letters. 2020. Available at: [Link]
-
ACS Publications. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. 2021. Available at: [Link]
Sources
A Technical Guide to 5-Bromo-3-methoxy-2-methylaniline: A Versatile Building Block in Modern Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of 5-Bromo-3-methoxy-2-methylaniline, a substituted aniline derivative of significant interest to researchers and scientists in organic synthesis and medicinal chemistry. We will explore its core chemical identity, physicochemical properties, a detailed and validated synthetic protocol, and its strategic applications as a versatile intermediate in the development of complex pharmaceutical agents. The unique trifunctional nature of this molecule, featuring reactive sites at the amine, the bromine atom, and the aromatic ring, allows for a high degree of synthetic flexibility, making it an invaluable scaffold for constructing novel bioactive compounds. This document serves as a comprehensive resource for professionals engaged in drug development and advanced chemical research.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure and nomenclature is fundamental to its application in research. This compound is a polysubstituted aromatic amine with a distinct arrangement of functional groups that dictates its chemical behavior.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is This compound .[1][2] This name systematically describes the substitution pattern on the aniline core:
-
Aniline: The parent structure is a benzene ring bearing an amino (-NH₂) group.
-
2-methyl: A methyl (-CH₃) group is located at the C2 position, adjacent to the amino group.
-
3-methoxy: A methoxy (-OCH₃) group is at the C3 position.
-
5-Bromo: A bromine (-Br) atom is at the C5 position.
The chemical structure is depicted below:

Key Chemical Identifiers
Quantitative and identifying data for this compound are summarized in the table below for quick reference.
| Identifier | Value | Source |
| CAS Number | 1082040-45-6 | [1][2] |
| Molecular Formula | C₈H₁₀BrNO | [2] |
| Molecular Weight | 216.08 g/mol | [2] |
| Canonical SMILES | CC1=C(C(C=C(C1)Br)OC)N | N/A |
| InChI Key | Not readily available | N/A |
Physicochemical Properties
The physical properties of a chemical reagent are critical for designing experiments, particularly for determining appropriate solvents, reaction temperatures, and purification methods. While comprehensive experimental data for this specific isomer is not widely published, the table below includes key available information.
| Property | Value | Notes |
| Appearance | Not specified; likely a solid at room temperature | Based on similar substituted anilines. |
| Melting Point | Data not available | For reference, the related compound 5-Bromo-2-methylaniline has a melting point of 33 °C.[3] |
| Boiling Point | Data not available | For reference, 5-Bromo-2-methylaniline has a boiling point of 139 °C at 17 mmHg.[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF). | General property of similar aromatic compounds. |
| Storage | Sealed in dry, Room Temperature. | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound typically involves the selective bromination of its precursor, 3-methoxy-2-methylaniline. The reaction is an electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the existing substituents on the aromatic ring.
Synthetic Strategy and Regioselectivity
The amino (-NH₂) group is a powerful activating and ortho, para-directing group. The methyl (-CH₃) group is a weaker activating ortho, para-director. The methoxy (-OCH₃) group is also a strong activating ortho, para-director. In the precursor, 3-methoxy-2-methylaniline, the positions ortho and para to the primary director (the amino group) are C2, C4, and C6.
-
Position C2: Blocked by the methyl group.
-
Position C6: Sterically hindered by the adjacent methyl group at C2.
-
Position C4: Activated by the amino group (para) and the methoxy group (ortho), but potentially hindered by the C3-methoxy group.
-
Position C5: While not directly ortho or para to the amino group, it is para to the methyl group and is electronically accessible.
Given the combined electronic and steric influences, selective bromination at the C5 position is achievable under controlled conditions, which minimizes the formation of other isomers. A common and effective method involves the use of N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent.
Detailed Experimental Protocol: Electrophilic Bromination
This protocol describes a representative procedure for the synthesis of this compound. This self-validating system includes in-process checks to ensure reaction completion and a robust purification scheme.
Materials:
-
3-methoxy-2-methylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and cooling bath
Procedure:
-
Reaction Setup: Dissolve 3-methoxy-2-methylaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature is crucial to control the reaction's exothermicity and prevent potential side reactions or over-bromination.
-
Reagent Addition: Add NBS (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow, portion-wise addition of the brominating agent maintains control over the reaction rate and selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Add saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthetic process.
Caption: Use of the title compound as a scaffold in drug discovery.
Safety and Handling
As with all aniline derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. While specific toxicology data is limited, related bromoanilines are classified as harmful if swallowed, causing skin and eye irritation. [3][4]
Conclusion
This compound is a highly functionalized chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure provides multiple, orthogonally reactive sites that synthetic chemists can exploit to build complex molecular targets. The robust and controllable synthetic routes to this compound, coupled with its utility in proven drug discovery scaffolds, establish it as a valuable tool for developing the next generation of therapeutic agents.
References
-
PubChem. 5-Bromo-2-methoxyaniline. National Center for Biotechnology Information. [Link]
- Fiorentino, F., et al. (2021). Emerging therapeutic potential of SIRT6 modulators. Journal of Medicinal Chemistry, 64, 9732–9758.
- Google Patents.
Sources
An In-Depth Technical Guide to the Solubility of 5-Bromo-3-methoxy-2-methylaniline in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in synthetic reactions, purification processes, formulation development, and biological systems. This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-3-methoxy-2-methylaniline. In the absence of extensive, publicly available empirical data for this specific molecule, this document establishes a robust theoretical framework to predict its solubility profile across a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic (equilibrium) and kinetic solubility, empowering researchers in drug discovery and chemical development to generate reliable data for informed decision-making.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and chemical synthesis, understanding a compound's solubility is not merely a preliminary checkbox but a foundational pillar of its development lifecycle. Poor solubility can lead to a cascade of challenges, including low bioavailability, inaccurate structure-activity relationship (SAR) data from in-vitro assays, and significant hurdles in formulation and process chemistry.[1][2] this compound is a substituted aniline derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry. Its solubility profile dictates the choice of reaction media, purification strategies like crystallization, and its suitability for various screening and assay formats. This guide bridges the gap between theoretical prediction and practical measurement, offering a dual perspective essential for laboratory practice.
Molecular Structure and Physicochemical Property Analysis
To predict the solubility of this compound, we must first dissect its molecular architecture and understand the interplay of its constituent functional groups. The principle of "like dissolves like" is the guiding tenet, stating that a solute will dissolve best in a solvent that shares similar intermolecular forces.[3][4][5]
The structure consists of an aniline core functionalized with three key substituents:
-
Aniline Core (-NH₂ group): The amino group is polar and acts as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen). This functional group imparts a significant degree of polarity to the molecule and is a primary site for interaction with protic and polar solvents.
-
Bromo Substituent (-Br): As a halogen, bromine is an electronegative atom that withdraws electron density through the inductive effect, adding a dipole moment and increasing the molecule's overall polarity. Its size and mass also contribute to stronger van der Waals forces.
-
Methoxy Substituent (-OCH₃): The ether linkage is polar, and the oxygen atom's lone pairs can act as a hydrogen bond acceptor. While the methyl portion is nonpolar, the C-O bonds introduce a dipole, enhancing solubility in polar solvents.
-
Methyl Substituent (-CH₃): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule. Its presence can slightly decrease solubility in highly polar solvents like water but may improve it in less polar organic solvents.[6]
Synthesis of Properties: this compound is an amphiphilic molecule with a moderately polar character. It possesses both hydrogen bond donating (-NH₂) and accepting (-NH₂ and -OCH₃) sites, which favor interactions with polar protic solvents. The overall dipole moment, enhanced by the bromo and methoxy groups, promotes solubility in polar aprotic solvents. However, the aromatic ring and the methyl group constitute a significant nonpolar region, allowing for favorable van der Waals interactions with nonpolar solvents.
Caption: Intermolecular forces governing solubility.
Predicted Solubility Profile
Based on the analysis above, a qualitative solubility profile for this compound in common organic solvents can be predicted. This serves as a valuable starting point for solvent selection in experimental work.
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |
| Methanol | Polar Protic | 5.1 | 33.0 | High | Strong hydrogen bonding interactions with the -NH₂ and -OCH₃ groups are expected to drive high solubility.[7] |
| Ethanol | Polar Protic | 4.3 | 24.3 | High to Moderate | Similar to methanol, but the slightly larger nonpolar ethyl group may marginally reduce solubility compared to methanol.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | High | A powerful, highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | High | Similar to DMSO, its high polarity makes it an excellent solvent for many moderately polar organic compounds. |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderate | A polar aprotic solvent that should effectively solvate the molecule, though perhaps less effectively than DMSO or DMF. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Moderate | Its moderate polarity should allow for good dissolution of the compound. |
| Dichloromethane (DCM) | Low-Polarity Aprotic | 3.1 | 9.1 | Moderate to High | Balances polarity and nonpolar character, making it effective at dissolving molecules with mixed properties. |
| Ethyl Acetate | Low-Polarity Aprotic | 4.4 | 6.0 | Moderate | Can act as a hydrogen bond acceptor and has sufficient polarity to interact with the solute's polar groups. |
| Toluene | Nonpolar Aromatic | 2.4 | 2.4 | Low to Moderate | Van der Waals interactions between the aromatic rings of toluene and the solute will promote some solubility. |
| Hexane / Cyclohexane | Nonpolar Aliphatic | 0.1 / 0.2 | 1.9 / 2.0 | Poor / Insoluble | The solvent's inability to form strong interactions with the polar -NH₂, -Br, and -OCH₃ groups will result in very low solubility.[3] |
Solvent property data sourced from multiple chemical reference tables.[8][9]
Experimental Protocols for Solubility Determination
While predictions are useful, empirical determination is essential for quantitative accuracy. The following protocols describe the gold-standard equilibrium method and a high-throughput kinetic method relevant to early-stage drug discovery.
Protocol 1: Equilibrium Solubility by Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.[10][11][12]
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature when the system is at equilibrium.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps or stoppers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let excess solid settle. To separate the saturated supernatant from the undissolved solid, either:
-
Centrifugation: Centrifuge the vial at high speed.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This is often the preferred method to remove fine particulates.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, like acetonitrile) of a precise, known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Accurately dilute a sample of the saturated supernatant to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample by HPLC-UV or UV-Vis spectrophotometry.
-
-
Calculation: Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the equilibrium solubility of the compound in the test solvent.
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol 2: High-Throughput Kinetic Solubility Screening
In early drug discovery, speed is paramount. Kinetic solubility assays provide a rapid assessment of a compound's tendency to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous or organic medium.[13][14] This method is well-suited for automation.
Objective: To rapidly estimate the solubility of a compound for initial screening purposes.
Materials and Equipment:
-
Stock solution of this compound in DMSO (e.g., 10 mM)
-
Selected organic solvents
-
96-well plates (e.g., filter plates for separation, UV-transparent plates for analysis)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate centrifuge (if using non-filter plates)
-
Plate reader (UV-Vis or nephelometer for light scattering)
Procedure:
-
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.
-
Compound Addition: Using an automated liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells. This creates a supersaturated solution and induces precipitation if the compound's solubility limit is exceeded. A typical final DMSO concentration is kept low (1-5%) to minimize its co-solvent effects.[2]
-
Incubation: Seal the plate and incubate on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Separation (if using UV-Vis): If precipitation is observed and quantification is desired, separate the precipitate from the solution.
-
Filter Plate Method: Place the filter plate on a vacuum manifold connected to a collection plate. Apply vacuum to draw the soluble fraction through the filter.
-
Centrifugation Method: Centrifuge the plate at high speed to pellet the precipitate. Carefully aspirate the supernatant for analysis.
-
-
Analysis:
-
Nephelometry: Measure the turbidity (light scattering) of each well directly using a nephelometer. Higher scattering indicates lower solubility. This method is very fast as no separation step is required.[14]
-
UV-Vis Spectroscopy: Transfer the clarified supernatant to a UV-transparent plate and measure the absorbance at the compound's λ_max.
-
-
Data Interpretation: The solubility is determined by comparing the absorbance of the sample to a calibration curve prepared in the same solvent system or reported as the concentration at which precipitation is first observed.
Caption: Workflow for High-Throughput Kinetic Solubility Screening.
Conclusion
This compound is a molecule of moderate polarity, possessing functional groups capable of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. This structural composition suggests high solubility in polar solvents such as alcohols, DMSO, and DMF; moderate solubility in solvents of intermediate polarity like dichloromethane and ethyl acetate; and poor solubility in nonpolar aliphatic solvents like hexane. While this predictive framework provides a strong foundation for experimental design, it is imperative for researchers to perform empirical measurements. The detailed shake-flask and high-throughput protocols provided in this guide offer robust, validated methodologies for generating the high-quality, quantitative solubility data required to accelerate research and development in the chemical and pharmaceutical sciences.
References
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Alexy, R., Kümmerer, K., & Klahn, T. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 125, 289-296. Available from: [Link]
-
Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Pan, L., et al. (2009). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 98(4), 1361-1373. Available from: [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Graphviz. (2024). Style. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]
-
Graphviz. (2025). Node Attributes. Retrieved from [Link]
-
Graphviz. (n.d.). User Guide. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Fagerberg, J. H., & Bergström, C. A. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 16(5), 1215-1219. Available from: [Link]
-
de Campos, D. P., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. Available from: [Link]
-
Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Graphviz. (2024). Edge Attributes. Retrieved from [Link]
-
Jack Q @ GitHub. (n.d.). Graphviz/Dot. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Hansch, C., Leo, A., & Hoekman, D. (n.d.). Solvent Physical Properties. Retrieved from a private university resource page on solvent properties. A similar public table is available at [Link]
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]
-
Ellson, J., et al. (2006). Drawing graphs with dot. MIT. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
GitHub. (2017). DOT language for graph. Retrieved from [Link]
-
Medium. (2017). DOT language — Beginner. (Graph description language). Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Available from: [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Available from: [Link]
- Panigrahi, G. P., & Misro, P. K. (1980). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Indian Journal of Chemistry, 19A, 101-104. Available from: a private university repository, abstract available publicly.
-
Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449-4454. Available from: [Link]
-
Biernasiuk, A., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4983. Available from: [Link]
Sources
- 1. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solvescientific.com.au [solvescientific.com.au]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Jack Q's Blog [jack-q.github.io]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 9. Solvent Physical Properties [people.chem.umass.edu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. scielo.br [scielo.br]
- 13. enamine.net [enamine.net]
- 14. bmglabtech.com [bmglabtech.com]
A Spectroscopic Guide to 5-Bromo-3-methoxy-2-methylaniline: An In-depth Technical Analysis
Introduction
5-Bromo-3-methoxy-2-methylaniline is a substituted aniline that holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science.[1][2] The precise arrangement of its functional groups—a bromine atom, a methoxy group, and a methyl group on the aniline core—offers multiple reaction sites for further chemical modification. Accurate structural elucidation is paramount for its effective utilization, and a combination of spectroscopic techniques provides the definitive data required for its characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide unambiguous information about the electronic environment of each proton and carbon atom, respectively.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic protons.[3]
-
Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.0 | Doublet | 1H | H-6 (Aromatic) |
| ~6.5 - 6.7 | Doublet | 1H | H-4 (Aromatic) |
| ~3.8 | Singlet | 2H | -NH₂ (Amine) |
| 3.79 | Singlet | 3H | -OCH₃ (Methoxy) |
| 2.15 | Singlet | 3H | -CH₃ (Methyl) |
Interpretation and Causality:
-
Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are expected to appear as doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz). The electron-donating amino and methoxy groups will shield these protons, causing them to appear at a relatively upfield chemical shift for aromatic protons. The proton at H-6 will likely be slightly downfield compared to H-4 due to the deshielding effect of the adjacent bromine atom.
-
Amine Protons (-NH₂): The amine protons typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected in the range of 3.5-4.5 ppm.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet around 3.8 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[4]
-
Methyl Protons (-CH₃): The methyl group protons will also be a sharp singlet, typically appearing further upfield around 2.1-2.3 ppm due to the shielding effect of being attached to the aromatic ring.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 or 125 MHz for a 400 or 500 MHz instrument, respectively.
-
Parameters: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans and a relaxation delay of 2-5 seconds are necessary due to the longer relaxation times of quaternary carbons.
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-3 (C-OCH₃) |
| ~145 | C-1 (C-NH₂) |
| ~135 | C-5 (C-Br) |
| ~120 | C-6 (CH) |
| ~115 | C-2 (C-CH₃) |
| ~105 | C-4 (CH) |
| ~55 | -OCH₃ (Methoxy) |
| ~17 | -CH₃ (Methyl) |
Interpretation and Causality:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the oxygen of the methoxy group (C-3) is expected to be the most downfield due to the strong deshielding effect of oxygen. Similarly, the carbon attached to the nitrogen of the amine group (C-1) will also be significantly downfield. The carbon bearing the bromine (C-5) will be shifted downfield, while the carbons with attached protons (C-4, C-6) will be further upfield. The quaternary carbon with the methyl group (C-2) will also be in the aromatic region.
-
Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected around 55 ppm, a typical value for an aromatic methoxy group. The methyl carbon (-CH₃) will be the most upfield signal, appearing around 17 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the neat sample.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is taken first and automatically subtracted from the sample spectrum.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Amine (-NH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |
| 2950 - 2850 | C-H stretch (aliphatic) | -CH₃, -OCH₃ |
| 1620 - 1580 | N-H bend | Amine (-NH₂) |
| 1600 - 1450 | C=C stretch (aromatic) | Aromatic Ring |
| 1250 - 1200 | C-O stretch (asymmetric) | Aryl Ether |
| 1050 - 1000 | C-O stretch (symmetric) | Aryl Ether |
| 850 - 750 | C-H bend (out-of-plane) | Aromatic Ring |
| 600 - 500 | C-Br stretch | Bromoalkane |
Interpretation and Causality:
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, ether, and bromo functional groups.[5]
-
N-H Vibrations: The primary amine will exhibit two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations. An N-H bending vibration will also be present around 1620-1580 cm⁻¹.
-
C-H Vibrations: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be just below 3000 cm⁻¹. Out-of-plane C-H bending in the fingerprint region (850-750 cm⁻¹) can provide information about the substitution pattern of the aromatic ring.
-
C-O and C-Br Vibrations: Strong C-O stretching bands from the aryl ether will be prominent in the 1250-1000 cm⁻¹ region. The C-Br stretch is expected at a lower frequency, typically in the 600-500 cm⁻¹ range.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically results in a prominent molecular ion peak with less fragmentation.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrometry Data (EI):
| m/z | Interpretation |
| 215 / 217 | Molecular ion (M⁺, M⁺+2) peak with ~1:1 ratio |
| 200 / 202 | [M - CH₃]⁺ |
| 187 / 189 | [M - CO]⁺ |
| 107 | [M - Br - CH₃]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: The molecular formula of this compound is C₈H₁₀BrNO. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 215 and 217, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would include the loss of a methyl radical (-CH₃) from the molecular ion to give a fragment at m/z 200/202. Loss of a neutral carbon monoxide (CO) molecule is also a possibility, leading to a fragment at m/z 187/189. Further fragmentation could involve the loss of the bromine atom and a methyl group, resulting in a fragment at m/z 107.
IV. Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is a process of integrating the data from multiple spectroscopic techniques. The following workflow illustrates this logical progression:
Caption: Integrated workflow for structural elucidation.
V. Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of this valuable chemical intermediate. The predictive nature of this analysis, grounded in fundamental principles and data from analogous structures, serves as a reliable reference for scientists working in synthetic chemistry and drug discovery.
References
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
American Chemical Society. (2018). Supporting Information for Ru-Catalyzed Reductive Amination of Aldehydes with Amines using B2(OH)4/H2O as a Hydrogen Source. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxyaniline. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-methoxy-n,n-dimethylaniline (C9H12BrNO). Retrieved from [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline - NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-o-toluidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
-
PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
AccelaChem. (n.d.). 3-Bromo-5-methoxy-N-methylaniline Hydrochloride. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). 5-Bromo-3-methoxy-2-methyl-1-pentene. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aniline [webbook.nist.gov]
A Technical Guide to 5-Bromo-3-methoxy-2-methylaniline for Advanced Research Applications
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 5-Bromo-3-methoxy-2-methylaniline, covering its commercial availability, physicochemical properties, safe handling protocols, and its emerging potential as a key building block in the synthesis of novel therapeutic agents. This document is designed to bridge the gap between foundational chemistry and practical application, offering field-proven insights into the strategic use of this versatile molecule.
Executive Summary: The Strategic Value of a Polysubstituted Aniline
This compound (CAS No. 1082040-45-6) is a highly functionalized aromatic amine. The specific arrangement of its substituents—a bromine atom, a methoxy group, and a methyl group on the aniline core—creates a molecule with distinct electronic and steric properties. This unique configuration makes it a valuable intermediate for introducing complex functionalities into larger molecules, particularly in the field of medicinal chemistry. The bromine atom serves as a versatile handle for cross-coupling reactions, the amino group allows for amide bond formation and other nucleophilic substitutions, while the methoxy and methyl groups influence the molecule's solubility, lipophilicity, and metabolic stability. This guide will explore the practical implications of these features for researchers aiming to leverage this compound in their synthetic endeavors.
Commercial Availability and Procurement
This compound is available from a select number of specialized chemical suppliers. Researchers can procure this compound in research-grade quantities, typically with purities of 97% or higher. Bulk quantities may be available through custom synthesis requests.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Sunway Pharm Ltd[1] | 1082040-45-6 | 97% | 100mg, 250mg, 1g | Pricing is available on their website. They also offer a Certificate of Analysis (COA) and NMR data upon request.[1] |
| ChemicalBook[2] | 1082040-45-6 | N/A | Inquiry-based | Provides aggregated supplier information and basic physicochemical properties.[2] |
Note: The availability and pricing from suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1082040-45-6 | [1][2] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Appearance | Not explicitly stated, but related bromoanilines are typically crystalline solids ranging from white to pale brown. | Inferred from related compounds |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
While detailed, experimentally verified spectroscopic data for this specific isomer is not widely published, suppliers like Sunway Pharm may provide NMR data upon request.[1] For reference, the NMR spectrum of the related isomer, 4-Bromo-2-methylaniline, is publicly available and can offer insights into expected peak patterns.[3]
Safety, Handling, and Hazard Mitigation
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is based on the known hazards of structurally similar bromoaniline compounds and should be treated as a guideline. A thorough risk assessment should be conducted before handling this chemical.
Based on data for related compounds such as 5-Bromo-2-methylaniline, this class of chemicals is generally considered hazardous.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
Synthetic Pathways and Plausible Mechanisms
A likely synthetic approach would involve the bromination of 3-methoxy-2-methylaniline. Given the directing effects of the amino (ortho-, para-), methyl (ortho-, para-), and methoxy (ortho-, para-) groups, direct bromination could lead to a mixture of products. A more controlled approach would be to first protect the highly activating amino group as an acetanilide. This moderation of reactivity allows for more selective electrophilic substitution.
Below is a proposed workflow for the synthesis of this compound:
Caption: A proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Protection of the Amino Group: The initial acetylation of the amino group is a critical step. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the amino group. This prevents polybromination and improves the regioselectivity of the subsequent bromination step.
-
Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings. It is easier to handle than liquid bromine and often provides higher yields with fewer byproducts. The substitution is directed to the position para to the activating acetamido group.
-
Deprotection: The final step is the hydrolysis of the amide back to the amine. This can be achieved under either acidic or basic conditions, yielding the final product.
An alternative route could involve the reduction of a corresponding nitro compound, such as 1-bromo-5-methoxy-2-methyl-3-nitrobenzene. This method is common for synthesizing anilines when the desired substitution pattern is not easily accessible through direct electrophilic substitution on the aniline itself.[6]
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines are a cornerstone of modern medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[7][8] The introduction of a bromine atom can significantly enhance the biological activity of a molecule by increasing its lipophilicity, which can improve membrane permeability, and by providing a site for metabolic modification or specific interactions with biological targets.
Potential as a Key Building Block:
This compound is a trifunctional building block, offering multiple points for diversification in a synthetic campaign. This makes it particularly valuable for the construction of compound libraries for high-throughput screening.
Caption: Reactive sites and potential derivatizations of the title compound.
Relevance to Known Bioactive Scaffolds:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The functionalities present in this compound could be utilized to synthesize novel inhibitors targeting specific kinases involved in cancer and inflammatory diseases.
-
GPCR Ligands: The synthesis of a potent dopamine D2/D3 and serotonin-3 (5-HT3) receptor antagonist has been described using a structurally related bromo-methoxy-methylaminopyridine derivative.[9] This suggests that the title compound could be a valuable precursor for developing new ligands for G-protein coupled receptors.
-
SIRT6 Activators: A related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential therapeutics for cancer.[10]
The unique substitution pattern of this compound provides a scaffold that can be readily elaborated into a diverse range of complex molecules with the potential for significant biological activity.
Conclusion and Future Outlook
This compound represents a valuable and versatile chemical tool for researchers in organic synthesis and drug discovery. Its commercial availability, combined with its multiple reactive sites, makes it an attractive starting material for the development of novel compounds. While a dedicated body of literature for this specific isomer is still emerging, its structural similarity to other well-utilized halogenated anilines strongly suggests its potential as a key building block for the next generation of therapeutic agents. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this promising molecule into their research programs.
References
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved January 17, 2026, from [Link]
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
-
PrepChem.com. (n.d.). Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. Retrieved January 17, 2026, from [Link]
Sources
- 1. This compound - CAS:1082040-45-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 1082040-45-6 [chemicalbook.com]
- 3. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR [m.chemicalbook.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 9. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
safety and handling precautions for 5-Bromo-3-methoxy-2-methylaniline
An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-methoxy-2-methylaniline
Introduction
This compound (CAS No. 1082040-45-6; Molecular Formula: C8H10BrNO) is a substituted aniline derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery.[1][2] Its multifunctional structure, featuring bromo, methoxy, and amine groups, makes it a versatile intermediate for synthesizing complex target molecules, particularly in the development of novel therapeutics.[3]
However, the inherent reactivity and toxicological profile of halogenated anilines necessitate a rigorous and well-informed approach to safety and handling. Comprehensive safety data for this specific compound is not widely available. Therefore, this guide employs a precautionary principle, drawing upon established data from structurally analogous compounds to provide a robust framework for its safe use. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Inferred Hazard Identification and Classification
Based on the hazard profiles of closely related brominated and methylated anilines, this compound is presumed to be a hazardous substance. The following GHS classification is inferred from analogs and represents a conservative safety approach.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5][6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][7][8][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4][5][7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][9][10] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[9][11] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[11] |
Toxicological Profile and Routes of Exposure
The primary toxicological concern with aniline derivatives is their systemic effects, particularly on the blood. The causality is well-understood: anilines can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity.
-
Primary Routes of Exposure: Inhalation of dust or aerosols, dermal (skin) contact, and ingestion.[4][7][9]
-
Acute Effects: Immediate health effects include irritation to the skin, eyes, and respiratory tract upon contact.[4][7][8] Systemic effects following significant exposure can include headache, dizziness, cyanosis (a bluish discoloration of the skin), and nausea, indicative of methemoglobinemia.
-
Chronic Effects: Prolonged or repeated exposure may lead to cumulative damage to organs, particularly the liver, spleen, and hematopoietic system.[9][11] While specific carcinogenicity data for this compound is unavailable, some substituted anilines are classified as suspected carcinogens, warranting cautious handling to minimize long-term exposure.[12]
Laboratory Handling and Exposure Controls
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safely handling this compound.
Engineering Controls
The primary defense is to minimize exposure at the source.
-
Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood to control the release of dust and vapors.[13][14]
-
Ventilation: General laboratory ventilation should be maintained to ensure multiple air changes per hour, preventing the accumulation of fugitive emissions.
-
Emergency Equipment: A safety shower and eyewash station must be located in immediate proximity to the handling area and be tested regularly.[7][8][12]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. The selection must be based on the potential for exposure during a given task.
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Long-sleeved lab coat | Not required if performed in a fume hood. |
| Solution Preparation/Reaction | Chemical safety goggles | Nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Not required if performed in a fume hood. |
| Large Scale (>50g) Operations | Face shield over chemical safety goggles | Heavier-duty chemical-resistant gloves | Chemical-resistant apron or suit | Consider a NIOSH-approved respirator with organic vapor/particulate cartridges if there is any risk of breaching containment.[7][12][15] |
| Spill Cleanup | Face shield over chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Disposable coveralls | NIOSH-approved air-purifying respirator with appropriate cartridges.[15] |
Hygiene and Administrative Protocols
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[7][11]
-
Remove any contaminated clothing immediately and launder it before reuse or dispose of it as hazardous waste.[7][16]
-
Designate specific areas for the storage and handling of this compound to prevent cross-contamination.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][13][14] The storage area should be secured and accessible only to authorized personnel.[7][11][14]
-
Incompatible Materials: Segregate from strong oxidizing agents and strong acids, as these can lead to vigorous or exothermic reactions.[4][7]
-
Stability: The compound is stable under recommended storage conditions.[4][7] Avoid exposure to excessive heat or direct sunlight.[7][14]
-
Hazardous Decomposition: Thermal decomposition or combustion will produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[4][8][9]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7][17]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[4][7][14]
-
Accidental Release: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material like vermiculite or sand.[8][11][14] Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[11][14]
Physical and Chemical Data
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1082040-45-6 | [1][2] |
| Molecular Formula | C8H10BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Melting Point | 33 °C (for analog 5-Bromo-2-methylaniline) | [6] |
| Boiling Point | 139 °C @ 17 mmHg (for analog 5-Bromo-2-methylaniline) | [6] |
| Density | 1.49 g/mL at 25 °C (for analog 5-Bromo-2-methylaniline) | [6] |
Note: Physical properties such as melting point, boiling point, and density are provided for a close structural analog due to the lack of published data for the specific title compound.
Workflow for Safe Handling
The following diagram outlines the critical control points in the lifecycle of handling this compound in a research setting.
Caption: Safe handling workflow for this compound.
References
- 5-BroMo-2-ethoxy-3-Methylaniline - Echemi. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-11-26).
- TCI AMERICA - Spectrum Chemical. (2018-07-06).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-08).
- 5 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-15).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 5-Bromo-2-methoxyaniline | C7H8BrNO | CID 3585328 - PubChem. (n.d.).
- 3 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound - CAS:1082040-45-6 - Sunway Pharm Ltd. (n.d.).
- This compound | 1082040-45-6 - ChemicalBook. (2025-07-16).
- 5-Methoxy-2-methylaniline SDS, 50868-72-9 Safety Data Sheets - ECHEMI. (n.d.).
- 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3 - Ossila. (n.d.).
- 5-Bromo-2-methylaniline 97 39478-78-9 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-18).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
Sources
- 1. This compound - CAS:1082040-45-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 1082040-45-6 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 5-Bromo-2-methylaniline 97 39478-78-9 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.pt [fishersci.pt]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. fishersci.com [fishersci.com]
Methodological & Application
Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methoxy-2-methylaniline: A Comprehensive Guide to Synthesis and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methoxy-2-methylaniline. This substrate, featuring a sterically hindered and electron-rich aromatic core, presents unique challenges that necessitate careful selection of catalytic systems and reaction conditions. This guide is designed to equip researchers with the foundational knowledge and practical steps to successfully synthesize complex biaryl aniline derivatives, which are pivotal structural motifs in medicinal chemistry and materials science.[1]
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance under relatively mild conditions.[2][3][4][5] Its power lies in the palladium-catalyzed coupling of an organoboron species with an organic halide or pseudohalide, a transformation that has been recognized with the 2010 Nobel Prize in Chemistry.[2]
The Reaction Principle: Unpacking the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[2][8] The C-Br bond is sufficiently reactive for this transformation.[9][10]
-
Transmetalation : The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step is critically dependent on activation by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate), thereby facilitating the transfer.[8][10][11]
-
Reductive Elimination : The two organic partners on the palladium center couple to form the new C-C bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate Analysis: Navigating Electronic and Steric Effects
The specific structure of this compound introduces factors that must be addressed for a successful coupling:
-
Electronic Properties : The aniline (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all electron-donating.[12] This increases the electron density on the aryl bromide, which can slow the initial oxidative addition step compared to electron-deficient systems.[7][12][13]
-
Steric Hindrance : The methyl group at the C2 position, ortho to the bromine, introduces steric bulk around the reaction center. This can hinder the approach of the palladium catalyst.
To overcome these challenges, the use of highly active palladium catalysts is recommended. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (such as those from the Buchwald biarylphosphine family, e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[14][15][16] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can efficiently engage with sterically hindered and electron-rich aryl halides.[14]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling. Optimization of the catalyst, base, and solvent may be required depending on the specific boronic acid partner.
| Component | Role | Recommended Quantity | Molar Mass ( g/mol ) | Notes |
| This compound | Aryl Halide | 1.0 equiv. | 216.08 | The limiting reagent. |
| Arylboronic Acid or Pinacol Ester | Coupling Partner | 1.2–1.5 equiv. | Variable | Use fresh, high-quality reagent to avoid issues from decomposition.[17] |
| Palladium Precatalyst (e.g., XPhos Pd G3) | Catalyst | 1–3 mol% | Variable | A highly active catalyst is recommended for this substrate.[18] |
| Base (e.g., K₃PO₄ or K₂CO₃) | Activator | 2.0–3.0 equiv. | 212.27 or 138.21 | The base is crucial for transmetalation. K₃PO₄ is often effective in challenging couplings.[19] |
| Solvent (e.g., 1,4-Dioxane / H₂O) | Reaction Medium | ~0.1 M concentration | N/A | Solvents must be thoroughly degassed to remove oxygen.[17] 2-MeTHF is also an excellent alternative solvent.[1] |
-
Inert Atmosphere Setup : Place a magnetic stir bar into a flame-dried Schlenk flask or reaction vial. Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove air.
-
Reagent Addition : Under a positive pressure of inert gas, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), the base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Degassing : Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes to ensure all dissolved oxygen is removed.[20]
-
Reaction Execution : Heat the sealed reaction vessel in a preheated oil bath to the target temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Extraction : Transfer the mixture to a separatory funnel. Wash sequentially with water and then brine.[21]
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[8][21]
Caption: A stepwise workflow for the Suzuki coupling of this compound.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table outlines common issues and evidence-based solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen.[17]2. Insufficiently active catalyst/ligand system for the hindered, electron-rich substrate.[16]3. Poor choice of base or solvent. | 1. Ensure all reagents and solvents are rigorously deoxygenated. Use fresh, high-quality catalyst.2. Screen more active catalysts (e.g., different Buchwald palladacycles) or ligands (e.g., cataCXium A).[1]3. Screen alternative bases (Cs₂CO₃, K₂CO₃) and solvents (Toluene, 2-MeTHF, DMF).[19] |
| Protodeboronation of Boronic Acid | 1. Instability of the boronic acid under reaction conditions.[17]2. Slow transmetalation relative to decomposition. | 1. Use fresh boronic acid. Consider switching to a more stable boronic ester (e.g., neopentyl glycol or pinacol ester).[17]2. Increase the equivalents of the boronic acid (e.g., to 1.5-2.0 equiv.). |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction.[7] | Rigorously degas the reaction mixture before heating. Ensure a high-quality precatalyst is used to facilitate clean generation of Pd(0). |
| Hydrodehalogenation (Loss of Bromine) | Competing reaction where a hydride source reduces the aryl halide.[7] | This can be complex. Trying a different base or solvent system may mitigate this side reaction. Ensure solvents are anhydrous if water is not part of the intended solvent system. |
Safety Precautions
-
Chemical Hazards : Palladium catalysts can be toxic and should be handled in a fume hood. Many organic solvents are flammable and volatile. This compound and related anilines should be treated as potentially toxic.[22][23] Always consult the Safety Data Sheet (SDS) for each reagent.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere : Exercise caution when working with Schlenk lines and inert gas systems.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
-
ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review. [Link]
-
Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497–16538. [Link]
-
Sedghi, R., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(15), 3936-3979. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wang, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
PubChem. 5-Bromo-2-methoxyaniline. [Link]
-
Kelly, C. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 13589-13593. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fishersci.com [fishersci.com]
- 23. 5-Bromo-2-methoxyaniline | C7H8BrNO | CID 3585328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 5-Bromo-3-methoxy-2-methylaniline
Introduction: Navigating the Challenges of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals, enabling the construction of complex molecular architectures that were once synthetically challenging.[1][3]
This application note provides a detailed protocol and practical insights for the successful Buchwald-Hartwig amination of a sterically hindered and electron-rich substrate, 5-Bromo-3-methoxy-2-methylaniline. The presence of ortho- and meta-substituents on the aniline ring presents unique challenges that necessitate careful selection of the catalyst system to achieve high yields and avoid side reactions. Through a comprehensive discussion of the reaction mechanism, a step-by-step experimental guide, and a troubleshooting section, this document aims to equip researchers with the knowledge to confidently apply this transformative reaction to similarly demanding substrates.
Understanding the 'Why': The Catalytic Cycle and Rationale for Component Selection
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.[1][5][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[1][5]
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][6]
For a sterically hindered and electron-rich substrate like this compound, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step and to stabilize the palladium catalyst, preventing the formation of inactive palladium species.[1][3] Ligands such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have proven to be particularly effective for challenging substrates due to their steric bulk and electron-donating properties.[7][8]
The choice of base is also critical. A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide is a commonly used base that is effective in this regard.[9]
Visualizing the Catalytic Cycle
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1082040-45-6 | Various | Starting material.[10] |
| Secondary Amine | Varies | Various | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Various | Catalyst precursor.[11] |
| RuPhos | 787618-22-8 | Various | Ligand.[12] |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Various | Base.[13][14][15] |
| Anhydrous Toluene | 108-88-3 | Various | Reaction solvent. |
| Diethyl Ether | 60-29-7 | Various | For workup. |
| Saturated Aqueous NaCl Solution (Brine) | N/A | In-house prep. | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Various | Drying agent. |
Safety Precautions
-
Palladium(II) Acetate: May cause an allergic skin reaction and serious eye damage.[11][16][17] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18][19]
-
RuPhos: May cause skin, eye, and respiratory irritation.[20][21] Handle in a well-ventilated area or fume hood.
-
Sodium tert-butoxide: Corrosive and reacts violently with water.[13][14][15] It is also flammable and self-heating.[13][14] Handle in an inert atmosphere (e.g., a glovebox) and away from moisture. Wear appropriate PPE, including gloves, lab coat, and safety glasses.[22]
-
This compound: May be harmful if swallowed or in contact with skin, and causes skin and eye irritation.[23][24][25]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add palladium(II) acetate (1.5 mol%), RuPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the secondary amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of approximately 0.1 M with respect to the aryl bromide).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated aqueous NaCl solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination can be sensitive to various parameters. The following table provides a starting point for optimization, and the subsequent section addresses common issues.
| Parameter | Variation | Expected Outcome/Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Lower loading is more cost-effective, but higher loading may be necessary for challenging substrates. |
| Ligand | XPhos, BrettPhos | Different bulky, electron-rich ligands can have a significant impact on yield and reaction rate.[7][8] |
| Base | K₃PO₄, LiHMDS | Weaker bases like K₃PO₄ may be suitable for base-sensitive substrates, while stronger bases like LiHMDS can accelerate the reaction.[2][6] |
| Solvent | Dioxane, THF, t-BuOH | The choice of solvent can influence the solubility of reagents and the reaction rate.[2] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but may also lead to decomposition of sensitive substrates or products. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using a pre-formed palladium catalyst. |
| Insufficiently strong base | Switch to a stronger base such as LiHMDS. | |
| Steric hindrance | Increase the catalyst and ligand loading. Try a different, bulkier ligand like BrettPhos. | |
| Formation of Side Products | Hydrodehalogenation (replacement of Br with H) | This can occur if water is present or if the reductive elimination is slow. Ensure anhydrous conditions and consider a more electron-rich ligand to promote reductive elimination. |
| Homocoupling of the aniline | This is more common with electron-rich anilines. Lowering the reaction temperature may mitigate this side reaction. | |
| Product Decomposition | High reaction temperature | If the product is thermally labile, reduce the reaction temperature and accept a longer reaction time. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, researchers can successfully synthesize challenging aryl amines like the derivatives of this compound. The protocol and insights provided in this application note serve as a comprehensive guide for navigating the intricacies of this powerful reaction, enabling the efficient construction of novel C-N bonds in the pursuit of new medicines and materials.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Singleton, D. A., & Matos, K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14696-14704. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sodium-tert-Butoxide Safety Data Sheet. Sdfine. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 12(16), 3684–3687. [Link]
-
Nolan, S. P., & Cazin, C. S. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 117(19), 12356-12429. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2664–2672. [Link]
-
POP-type ligands used in the Buchwald-Hartwig amination. ResearchGate. [Link]
-
Buchwald-Hartwig cross-coupling reaction. Chem Help ASAP. [Link]
-
Sipos, G., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3693–3700. [Link]
-
Sharma, S., & Kumar, A. (2023). Synthetic Methods for Primary Anilines. In The Chemistry of Anilines. Royal Society of Chemistry. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. entegris.com [entegris.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | 1082040-45-6 [chemicalbook.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. RuPhos - 2-二环己基磷-2 ,6 -二异丙氧基-1,1 -联苯, 95 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. aksci.com [aksci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. biosynth.com [biosynth.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. fishersci.com [fishersci.com]
- 24. assets.thermofisher.cn [assets.thermofisher.cn]
- 25. fishersci.com [fishersci.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 5-Bromo-3-methoxy-2-methylaniline
Introduction: The Strategic Value of 5-Bromo-3-methoxy-2-methylaniline
In the landscape of medicinal chemistry and materials science, the aniline moiety serves as a cornerstone for the synthesis of a vast array of functional molecules.[1][2] Substituted anilines, in particular, are prized as versatile precursors for pharmaceutical compounds and other biologically active agents.[3][4] this compound is a trifunctional synthetic building block of significant potential. Its structure offers three distinct points for chemical modification:
-
The Aniline Moiety: The primary amino group is a powerful nucleophile and a directing group, enabling the construction of fused heterocyclic systems such as quinolines and indoles.
-
The Bromo Substituent: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for C-N bond formation.[5][6] This allows for the introduction of diverse nitrogen-containing substituents or the creation of precursors for further cyclization.
-
The Methoxy and Methyl Groups: These substituents provide steric bulk and electronic influence, which can be used to control regioselectivity in subsequent reactions and to fine-tune the physicochemical properties of the final compounds, such as solubility and metabolic stability.[7][8]
This guide provides detailed protocols for leveraging this versatile substrate to synthesize two key classes of heterocycles—quinolines and indoles—and demonstrates the utility of its bromo-substituent in palladium-catalyzed C-N cross-coupling reactions.
Synthesis of Substituted Quinolines via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and long-standing method for synthesizing quinolines.[9] The reaction proceeds by the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[10] Here, we adapt this classic synthesis for this compound using crotonaldehyde to generate a highly substituted quinoline core.
Reaction Principle & Mechanistic Insight
The reaction is initiated by the Michael addition of the aniline to the α,β-unsaturated aldehyde (crotonaldehyde). The resulting β-anilino aldehyde then undergoes intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration and oxidation to yield the aromatic quinoline system. A strong acid like hydrochloric acid serves as the catalyst, while an oxidizing agent (which can be an external reagent or even one of the reaction intermediates) is required for the final aromatization step.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong Brønsted or Lewis acid is essential to activate the carbonyl group of the crotonaldehyde for the initial Michael addition and to facilitate the subsequent cyclization and dehydration steps.
-
Temperature Control: The acid-catalyzed self-condensation of crotonaldehyde can lead to the formation of polymeric tars, which is a primary source of impurities.[9] Maintaining strict temperature control and adding the crotonaldehyde slowly are crucial for minimizing these side reactions.[9]
Experimental Workflow: Doebner-von Miller Synthesis
Caption: Workflow for the Doebner-von Miller quinoline synthesis.
Detailed Protocol: Synthesis of 5-Bromo-8-methoxy-2,7-dimethylquinoline
Materials:
-
This compound
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Carefully add concentrated hydrochloric acid (approx. 3-4 eq) and cool the mixture in an ice bath to 0-5 °C.
-
While stirring vigorously, add crotonaldehyde (2.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a 20% aqueous NaOH solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 5-Bromo-8-methoxy-2,7-dimethylquinoline.
Data Summary
| Reagent | M.W. | Equivalents | Key Parameters |
| This compound | 216.08 | 1.0 | Solvent: None (acid medium) |
| Crotonaldehyde | 70.09 | 2.5 | Temperature: 0 °C (addition), 110 °C (reflux) |
| Concentrated HCl | 36.46 | ~4.0 | Reaction Time: 3-4 hours |
| Expected Product | Expected Yield: 60-75% | ||
| 5-Bromo-8-methoxy-2,7-dimethylquinoline | 266.14 | - |
Synthesis of Substituted Indoles via Palladium-Catalyzed C-H Activation
Modern synthetic methods offer elegant solutions for constructing complex heterocycles. Palladium-catalyzed C-H activation provides an atom-economical pathway to indoles from readily available anilines and ketones.[11] The reaction proceeds through the in situ formation of an N-aryl imine, followed by an intramolecular oxidative cyclization.[11]
Reaction Principle & Mechanistic Insight
This process involves an initial acid-catalyzed condensation of the aniline with a ketone (e.g., acetone) to form an N-aryl imine. This imine exists in equilibrium with its enamine tautomer. A palladium(II) catalyst then facilitates the key C-H activation step, forming a palladacycle intermediate. Subsequent reductive elimination forges the C-C bond of the indole ring, and the active Pd(II) catalyst is regenerated by an oxidant, typically molecular oxygen from the air.[11][12]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective precatalyst for this type of C-H activation.
-
Acid Co-catalyst: An acid like p-toluenesulfonic acid (p-TsOH) is often used to promote the initial imine formation.
-
Oxidant: Molecular oxygen (from air) is an ideal oxidant as it is inexpensive, readily available, and the only byproduct is water, making the process environmentally benign.[12]
Catalytic Cycle: Indole Synthesis
Sources
- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 2. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cresset-group.com [cresset-group.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indoles from simple anilines and alkynes: palladium-catalyzed C-H activation using dioxygen as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-3-methoxy-2-methylaniline as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has made them a prime target for therapeutic intervention, leading to the development of numerous small-molecule kinase inhibitors.[2][4][5] This document provides detailed application notes and protocols on the strategic use of 5-Bromo-3-methoxy-2-methylaniline , a highly functionalized building block, in the synthesis of potent and selective kinase inhibitors. We will explore its application in cornerstone synthetic reactions, provide step-by-step protocols, and illustrate its utility in constructing the core scaffolds of clinically relevant inhibitors targeting key oncogenic drivers like Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition Factor (c-MET), and C-ros oncogene 1 (ROS1).[6][7][8][9]
Introduction: The Strategic Value of this compound
The design of effective kinase inhibitors hinges on the precise assembly of molecular scaffolds that can fit into the ATP-binding pocket of the target kinase.[1][10] The structure of this compound (Figure 1) offers a unique convergence of chemical functionalities that make it an exceptionally valuable starting material for medicinal chemists.
-
Aniline Moiety: The primary amine serves as a crucial handle for constructing nitrogen-containing heterocyclic cores, such as aminopyridines or pyrimidines, which are prevalent in many FDA-approved kinase inhibitors.[9]
-
Bromine Atom: Positioned on the aromatic ring, the bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[11] This allows for the strategic introduction of diverse aryl, heteroaryl, or amino substituents, which is fundamental for modulating potency, selectivity, and pharmacokinetic properties.
-
Methyl and Methoxy Groups: These substituents provide steric and electronic influence. The ortho-methyl group can enforce a specific torsional angle in the final molecule, which can be critical for achieving high-affinity binding to the kinase active site. The meta-methoxy group can influence solubility and serve as a potential hydrogen bond acceptor.
This combination of features has established this aniline derivative as a key component in the synthesis of potent inhibitors like Crizotinib and the macrocyclic inhibitor Lorlatinib, both of which have transformed the treatment landscape for certain types of non-small cell lung cancer (NSCLC).[6][7][12][13]
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The bromine atom of this compound is the gateway to molecular complexity. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for its functionalization.[14]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (boronic acid or ester).[15][16] This is arguably the most common strategy for elaborating the core scaffold and introducing key binding motifs.
The success of the Suzuki reaction depends on the precise interplay of the catalyst, base, and solvent.[15]
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(dppf)Cl₂ or generating Pd(0) in situ from Pd(OAc)₂ are common. The choice of phosphine ligand is critical; bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[17]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[15][16]
-
Solvent: The reaction is often run in a biphasic solvent system (e.g., toluene/water, dioxane/water) to accommodate both the organic-soluble substrates and the inorganic base.[15][18]
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
-
Inert Atmosphere Setup: To an oven-dried reaction vessel (e.g., Schlenk flask) containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[17]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Atmosphere Exchange: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 4-Pyridylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 |
| 1-Boc-pyrazole-4-boronic acid pinacol ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-92 |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are illustrative and may vary.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14][19][20] This is an invaluable tool for introducing secondary or tertiary amine functionalities, which are often key for water solubility and interaction with the kinase hinge region.
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These ligands promote the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a better nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are most common.[21][22]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential, as water can deactivate the catalyst and hydrolyze the strong base.[20]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[21][22]
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the primary or secondary amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).[21]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[19]
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[19] Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application Case Study: Synthesis of a Crizotinib Core Analogue
To illustrate the practical application of these methodologies, we outline the synthesis of a key precursor to Crizotinib, a dual ALK and c-MET inhibitor used in the treatment of NSCLC.[7][12][13] The synthesis highlights the logical sequence of protection followed by cross-coupling.
Caption: Synthetic workflow for a Crizotinib analogue core.
Protocol 1: N-Boc Protection of the Aniline
-
Rationale: The free amino group of the starting material can interfere with the palladium catalyst in the subsequent Suzuki coupling. Protecting it as a tert-butoxycarbonyl (Boc) carbamate prevents side reactions and ensures the coupling proceeds cleanly at the C-Br bond.[23]
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor for completion by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-Boc protected product.
-
Protocol 2: Suzuki Coupling with a Pyrazole Boronic Ester
-
Rationale: This step constructs the critical biaryl linkage that forms the backbone of the inhibitor. A pyrazole moiety is a common feature in many kinase inhibitors, including Crizotinib.[9]
-
Procedure:
-
Follow the General Protocol for Suzuki-Miyaura Coupling (Section 2.1).
-
Use the N-Boc protected aniline from Protocol 1 as the aryl bromide.
-
Use 1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (a Crizotinib fragment) or a similar pyrazole boronic ester as the coupling partner.
-
A robust catalyst system like Pd(dppf)Cl₂ with K₂CO₃ or Na₂CO₃ in a Dioxane/Water mixture is effective for this transformation.[23]
-
Protocol 3: N-Boc Deprotection
-
Rationale: The final step is to remove the Boc protecting group to reveal the free aniline, which is a key hydrogen bond donor for interacting with the kinase hinge region.
-
Procedure:
-
Dissolve the coupled product from Protocol 2 in DCM.
-
Add an excess of a strong acid, such as Trifluoroacetic acid (TFA, 5-10 equiv.) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor for completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. The product is often isolated as its corresponding salt (e.g., TFA or HCl salt), which can be neutralized in a subsequent step if necessary.
-
Relevant Kinase Targets and Signaling Pathways
Inhibitors derived from this compound and related scaffolds are known to target several receptor tyrosine kinases (RTKs) that are potent oncogenic drivers.[24] Dysregulation of these kinases leads to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[25][26]
-
ALK (Anaplastic Lymphoma Kinase): Chromosomal rearrangements can create fusion proteins (e.g., EML4-ALK) that lead to ligand-independent dimerization and constitutive kinase activity. This is a key driver in a subset of NSCLC cases.[7][13]
-
c-MET (Hepatocyte Growth Factor Receptor): Overexpression or mutation of the c-MET receptor can lead to uncontrolled cell growth, invasion, and angiogenesis. It is implicated in many tumor types and is a known mechanism of resistance to other targeted therapies (e.g., EGFR inhibitors).[9][25][26]
-
ROS1: Similar to ALK, ROS1 gene fusions create constitutively active kinases that drive oncogenesis in a small fraction of NSCLC patients.[6]
Caption: Simplified oncogenic signaling pathways activated by RTKs.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Suzuki / Buchwald-Hartwig Reaction | 1. Inactive Catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere.[21] |
| 2. Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents. Ensure boronic acids have not degraded during storage. | |
| 3. Suboptimal Base/Ligand | The choice of base and ligand is substrate-dependent. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ligands (e.g., SPhos, XPhos, RuPhos).[21] | |
| 4. Low Reaction Temperature | Some challenging couplings may require higher temperatures (up to 120 °C) or the use of microwave irradiation. | |
| Incomplete Reaction | 1. Insufficient Equivalents | Ensure the boronic acid or amine is present in a slight excess (1.2-1.5 equiv.). |
| 2. Catalyst Decomposition | If the reaction stalls, adding a second portion of the catalyst may help drive it to completion. | |
| Side Product Formation | 1. Homocoupling of Boronic Acid | Lower the reaction temperature; use a less concentrated reaction mixture. |
| 2. Debromination of Starting Material | Use a milder base or lower the reaction temperature. Ensure the ligand-to-palladium ratio is optimal (typically 2:1 for monoligated species). |
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined reactive sites allow for the predictable and efficient construction of complex molecular architectures through robust synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The successful application of this scaffold in the development of life-saving kinase inhibitors like Crizotinib underscores its importance. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this key intermediate in the discovery of the next generation of targeted cancer therapies.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- This compound. ChemicalBook.
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute.
- US Patent 9604966B2 - Crizotinib preparation method. Google Patents.
- Suzuki reaction. Wikipedia.
- 5-Bromo-4-fluoro-2-methylaniline. Ossila.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- 5-Bromo-2-chloro-3-methoxy-N-methylaniline. Benchchem.
- 5-BroMo-2-chloro-3-Methoxy-N-Methylaniline. ChemicalBook.
- Crizotinib Synthetic Routes. MedKoo Biosciences.
- A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. Benchchem.
- 5-Bromo-2-methylaniline 97. Sigma-Aldrich.
- CN104693184A - Synthesis method of crizotinib. Google Patents.
- Lorlatinib Synthetic Routes. MedKoo Biosciences.
- Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. PubMed.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central.
- Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). PubMed.
- Conversion of 3-bromo-5-methoxyaniline to compound 3. ResearchGate.
- Targeting the cancer kinome through polypharmacology. Shokat Lab.
- A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC. PubMed Central.
- Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG.
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed Central.
- Advancements of ALK inhibition of non-small cell lung cancer: a literature review. PubMed Central.
- Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies. MDPI.
- ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. PubMed Central.
- Latest progress in tyrosine kinase inhibitors. PubMed Central.
- Targeting oncogenic kinases: Insights on FDA approved tyrosine kinase inhibitors. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. mdpi.com [mdpi.com]
- 5. Targeting oncogenic kinases: Insights on FDA approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. medkoo.com [medkoo.com]
- 13. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 24. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 26. Latest progress in tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 5-Bromo-3-methoxy-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated anilines are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The strategic introduction of alkyl groups onto the nitrogen atom of anilines profoundly influences their chemical and physical properties, modulating their biological activity, solubility, and electronic characteristics. 5-Bromo-3-methoxy-2-methylaniline is a highly functionalized aniline derivative, and its N-alkylation opens avenues to a diverse library of novel compounds with potential applications in drug discovery and materials science. This document provides a comprehensive guide to the N-alkylation of this specific substrate, detailing various synthetic strategies, reaction mechanisms, and optimized experimental protocols. We will delve into the nuances of substrate reactivity, the rationale behind the choice of reagents and catalysts, and troubleshooting common challenges.
Substrate Analysis: this compound
The reactivity of this compound in N-alkylation reactions is governed by a combination of electronic and steric factors originating from its substituents.
-
2-Methyl Group: This ortho-substituent introduces significant steric hindrance around the amino group. This steric bulk can impede the approach of alkylating agents, potentially requiring more forcing reaction conditions or specialized catalytic systems to achieve efficient conversion.
-
3-Methoxy Group: As an electron-donating group (via resonance), the methoxy substituent increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom. This enhances the nucleophilicity of the amine, making it more reactive towards electrophilic alkylating agents.
-
5-Bromo Group: The bromine atom is an electron-withdrawing group (via induction) and a deactivating group in electrophilic aromatic substitution. In the context of N-alkylation, its electronic effect on the nucleophilicity of the amine is less pronounced than that of the methoxy group. However, its presence offers a valuable handle for further functionalization, for instance, through cross-coupling reactions.
The interplay of these factors suggests that while the aniline nitrogen is electronically activated, the steric hindrance from the methyl group is a primary challenge to overcome.
Synthetic Strategies for N-Alkylation
Several robust methods can be employed for the N-alkylation of this compound. The choice of method will depend on the desired alkyl group, the scale of the reaction, and the available reagents and equipment.
-
Direct Alkylation with Alkyl Halides: This classical approach involves the reaction of the aniline with an alkyl halide in the presence of a base.[1][2] It is a straightforward method, but can be prone to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[1] The increased nucleophilicity of the initially formed secondary amine makes it more reactive than the starting primary amine.[3]
-
Reductive Amination: This powerful and widely used method involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding N-alkylated amine.[4][5][6] This one-pot procedure offers excellent control over the degree of alkylation and is tolerant of a wide range of functional groups.[7][8]
-
Metal-Catalyzed N-Alkylation with Alcohols: This increasingly popular "green" chemistry approach utilizes alcohols as alkylating agents, with water as the only byproduct.[9][10][11] These reactions are typically catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or manganese, and proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[11][12][13]
-
Buchwald-Hartwig Amination: While primarily known for forming aryl-N bonds, modifications of the Buchwald-Hartwig amination can be adapted for the N-alkylation of anilines with alkyl halides.[14][15][16] This palladium-catalyzed cross-coupling reaction is particularly useful for introducing sterically hindered alkyl groups.
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the mono-N-alkylation of this compound with a generic alkyl bromide.
Core Principle: Nucleophilic substitution of the alkyl halide by the aniline. A base is required to neutralize the hydrogen halide formed during the reaction.
Diagram of the Reaction Workflow:
Caption: Workflow for Direct N-Alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the base (2.0-3.0 eq).
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization and Causality:
-
Choice of Base: A non-nucleophilic base is crucial to avoid competing reactions with the alkyl halide. Potassium carbonate is a common and cost-effective choice. For less reactive systems, a stronger base like cesium carbonate may be beneficial.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is generally preferred as it can dissolve the aniline and the base, and facilitate the Sₙ2 reaction.
-
Temperature: Due to the steric hindrance of the 2-methyl group, elevated temperatures are likely necessary to achieve a reasonable reaction rate.
-
Over-alkylation: To minimize the formation of the di-alkylated product, it is advisable to use a slight excess of the aniline or to add the alkylating agent slowly.[3]
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the N-alkylation of this compound with a representative aldehyde.
Core Principle: Formation of an imine intermediate followed by in-situ reduction with a mild reducing agent.
Diagram of the Reaction Mechanism:
Caption: Mechanism of Reductive Amination.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or THF)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1-1.5 eq) in the anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours to overnight.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Optimization and Causality:
-
Reducing Agent: Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions for the reduction.[7]
-
Solvent: Chlorinated solvents like DCM or DCE are commonly used for reductive aminations.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can accelerate the formation of the imine without significantly deactivating the amine.
Protocol 3: Metal-Catalyzed N-Alkylation with an Alcohol
This protocol outlines a general procedure for the N-alkylation of this compound using an alcohol as the alkylating agent, based on the "borrowing hydrogen" concept.
Core Principle: The metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes a reductive amination with the aniline, and the catalyst returns the hydrogen to the resulting imine.
Diagram of the Catalytic Cycle:
Caption: Borrowing Hydrogen Mechanism.
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol, 1-butanol)
-
Transition metal catalyst (e.g., a Ru- or Ir-based pincer complex)[11][12]
-
Base (e.g., t-BuOK, K₂CO₃)
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene)
-
Schlenk tube or similar apparatus for reactions under inert atmosphere
-
Magnetic stirrer and heating oil bath
Procedure:
-
To a Schlenk tube, add the transition metal catalyst (typically 1-5 mol%), the base (1.0-2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 eq), the alcohol (1.5-3.0 eq), and the anhydrous solvent via syringe.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Optimization and Causality:
-
Catalyst Selection: The choice of catalyst is critical. Pincer complexes of late transition metals are often highly effective. The steric hindrance of the substrate may necessitate a catalyst with a more open coordination sphere.
-
Base: A strong base is usually required to facilitate the deprotonation of the alcohol and the amine.
-
Temperature: High temperatures are generally needed to drive the dehydrogenation of the alcohol.
Data Summary Table
| Method | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Key Advantages | Potential Challenges |
| Direct Alkylation | Alkyl Halide | None | K₂CO₃, Cs₂CO₃ | DMF, CH₃CN | 60-100 | Simple procedure, readily available reagents. | Risk of over-alkylation, formation of halide waste. |
| Reductive Amination | Aldehyde/Ketone | (Acetic Acid) | - | DCM, DCE | Room Temp. | High selectivity for mono-alkylation, broad substrate scope. | Requires a stoichiometric amount of reducing agent. |
| Metal-Catalyzed | Alcohol | Ru, Ir, Mn complexes | t-BuOK, K₂CO₃ | Toluene, Xylene | 100-150 | Atom-economical, environmentally friendly. | Requires specialized catalysts, high temperatures. |
Conclusion
The N-alkylation of this compound can be successfully achieved through several synthetic routes. For controlled mono-alkylation with a wide variety of alkyl groups, reductive amination stands out as a highly reliable and versatile method. Direct alkylation with alkyl halides offers a simpler, albeit potentially less selective, alternative. For sustainable synthesis, metal-catalyzed N-alkylation with alcohols is an excellent, though more demanding, option. The choice of the optimal method will be dictated by the specific synthetic goal, the desired scale, and the available resources. The protocols and insights provided herein serve as a comprehensive guide for researchers to navigate the synthesis of novel N-alkylated derivatives of this valuable building block.
References
- Pouresmaeily Seyed, M., Shirkavand H Behzad, Shahidzadeh Mansour, & Ebrahimi Sobhan. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals.
- Bayguzina, A. R., & Khusnutdinov, R. (2021). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of General Chemistry.
-
New Journal of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. RSC Publishing. [Link]
-
San Diego State University Digital Collections. (n.d.). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. [Link]
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]
-
NIH. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. [Link]
-
NIH. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]
-
NIH. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
-
ACS Publications. (n.d.). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry. [Link]
-
Agaev, A. A., et al. (n.d.). Alkylation of 2-methylaniline with the methanol in the presence of ferrite catalysts. КиберЛенинка. [Link]
-
RSC Publishing. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
-
GalChimia. (2014). A New Way to Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
ResearchGate. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol 1. [Link]
-
ChemistryViews. (2021). Iron-Catalyzed Synthesis of N-Alkyl Anilines. [Link]
-
ResearchGate. (n.d.). Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b... [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubMed. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 6. A New Way to Amines - GalChimia [galchimia.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-3-methoxy-2-methylaniline
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of precision and functional group tolerance.[4][5] This guide provides an in-depth technical overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions to a specific, and often challenging, substrate: 5-Bromo-3-methoxy-2-methylaniline .
The Unique Profile of this compound
This compound is a highly functionalized building block. Its successful coupling provides access to a diverse range of complex molecular architectures. However, its structure presents a unique combination of electronic and steric challenges that must be carefully considered for successful reactivity.
-
Electronic Properties: The aniline moiety, along with the methoxy and methyl substituents, are electron-donating groups. This increased electron density on the aromatic ring can impact the oxidative addition step of the catalytic cycle.
-
Steric Hindrance: The presence of a methyl group ortho to the aniline and a methoxy group meta to the bromine atom introduces significant steric bulk. This steric hindrance can impede the approach of the palladium catalyst and the coupling partner, potentially leading to lower reaction rates and yields.[6][7]
This application note will address these challenges by providing insights into rational catalyst and ligand selection, and by offering optimized, step-by-step protocols for two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9]
Part 2: Mechanistic Considerations & Catalyst System Selection
The success of any palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of the catalytic cycle and the judicious selection of the catalyst system components.[10] The general mechanism involves a Pd(0)/Pd(II) cycle comprising three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[11][12][13]
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Ligand Selection: The Key to Overcoming Steric Hindrance
For challenging substrates like this compound, the choice of phosphine ligand is critical.[14][15] The ligand stabilizes the palladium center, influences its reactivity, and can overcome steric barriers.[16] For sterically demanding couplings, bulky and electron-rich ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[17][18][19]
-
Buchwald Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos have proven to be exceptionally effective for coupling sterically hindered and electron-rich aryl halides.[16] Their steric bulk facilitates the formation of a monoligated, highly reactive Pd(0) species, which is crucial for efficient oxidative addition.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts. They are particularly useful for challenging couplings, including those involving aryl chlorides.[19]
Palladium Precatalyst and Base Selection
The choice of palladium source and base are also crucial for a successful reaction.
-
Palladium Precatalysts: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern precatalysts offer significant advantages.[5] Buchwald's G3 and G4 precatalysts, for example, are air- and moisture-stable, have a well-defined ligand-to-palladium ratio, and generate the active Pd(0) species reliably under the reaction conditions.[10]
-
Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination.[12][20] For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or K₃PO₄ are often required to deprotonate the amine.[3]
Part 3: Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Objective: To couple this compound with a variety of aryl and heteroaryl boronic acids.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent | Amount (mol eq) | Purpose |
| This compound | 1.0 | Aryl Halide |
| Boronic Acid/Ester | 1.2 - 1.5 | Coupling Partner |
| XPhos Pd G3 | 0.02 | Palladium Precatalyst |
| K₃PO₄ (potassium phosphate) | 2.0 - 3.0 | Base |
| 1,4-Dioxane/Water (10:1 mixture) | - | Solvent |
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), XPhos Pd G3 (0.02 eq), and K₃PO₄ (2.0-3.0 eq).
-
Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To couple this compound with a primary or secondary amine.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
| Reagent | Amount (mol eq) | Purpose |
| This compound | 1.0 | Aryl Halide |
| Amine | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 0.01 - 0.02 | Palladium Source |
| RuPhos | 0.02 - 0.04 | Ligand |
| NaOtBu (sodium tert-butoxide) | 1.4 | Base |
| Toluene, anhydrous | - | Solvent |
Procedure:
-
Inside a glovebox , add this compound (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), RuPhos (0.02-0.04 eq), and NaOtBu (1.4 eq) to a reaction tube.
-
Add the amine (1.2 eq) and anhydrous toluene.
-
Seal the reaction tube, remove it from the glovebox, and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 4: Troubleshooting & Optimization
Even with robust protocols, challenges can arise. Below is a guide to common issues and optimization strategies.[21]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate base or solvent. | Use a precatalyst; Ensure all reagents and solvents are dry and properly degassed; Screen different bases (e.g., Cs₂CO₃ for Suzuki, LHMDS for Buchwald-Hartwig) and solvents (e.g., THF, CPME). |
| Hydrodehalogenation | Presence of water or protic impurities; Inefficient transmetalation/amination. | Rigorously dry all reagents and solvents; Increase concentration; Use a more electron-rich ligand to promote reductive elimination over competing pathways. |
| Homocoupling of Boronic Acid | Presence of oxygen; High temperature leading to boronic acid decomposition. | Ensure thorough degassing of the reaction mixture; Run the reaction at a lower temperature for a longer duration. |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust ligand (e.g., an NHC or a more sterically hindered biaryl phosphine); Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1). |
Conclusion
This compound, while presenting steric and electronic challenges, is a versatile substrate for palladium-catalyzed cross-coupling reactions. Success is predicated on the rational selection of a catalyst system, particularly the use of bulky, electron-rich phosphine ligands, and careful control of reaction conditions. The protocols provided herein serve as a comprehensive starting point for researchers aiming to incorporate this valuable building block into their synthetic programs, enabling the efficient construction of complex molecular targets in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1171.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Caddick, S., & Cloke, F. G. N. (2013). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
-
Chem.libretexts.org. (n.d.). oxidative addition and palladium coupling. Retrieved from [Link]
-
Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
- Yamamoto, T. (2003). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (21), 4277-4288.
- Cant, A. A., Bhalla, R., & Pilling, M. J. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(30), 7893-7912.
- Surrey, D. S., & Buchwald, S. L. (2010).
-
Hopemill. (n.d.). Palladium Catalyst Compounds: The Key to Efficient Chemical Reactions. Retrieved from [Link]
-
ResearchGate. (2009). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Retrieved from [Link]
-
ACS Publications. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535-1546.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Macmillan Group. (n.d.). Reductive Elimination from High-Valent Palladium. Retrieved from [Link]
-
PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are.... Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ACS Publications. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
-
MDPI. (n.d.). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
-
YouTube. (2024, March 29). Advanced Organic Chemistry: Traditional Cross Coupling Reactions. Retrieved from [Link]
-
R Discovery. (2018, November 27). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
Sources
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. パラジウム触媒 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. oxidative addition and palladium coupling [employees.csbsju.edu]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gessnergroup.com [gessnergroup.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Synthesis of 5-Bromo-3-methoxy-2-methylaniline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Anilines
Aniline derivatives are cornerstone building blocks in modern medicinal chemistry. Their intrinsic chemical versatility allows for their incorporation into a vast array of pharmacologically active molecules. The strategic placement of various functional groups on the aniline scaffold is a key tactic in drug discovery, enabling the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[1] Halogenated anilines, in particular, are of significant interest as they can serve as versatile intermediates for further molecular elaboration through cross-coupling reactions.[2] 5-Bromo-3-methoxy-2-methylaniline is a prime example of such a scaffold, possessing multiple points for diversification, making its derivatives promising candidates for novel therapeutic agents. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate.
Overall Synthetic Workflow
The synthesis of this compound is accomplished via a robust two-step sequence starting from the commercially available 5-bromo-3-hydroxytoluene. The workflow involves an initial methylation of the hydroxyl group, followed by a regioselective nitration, and finally, a reduction of the nitro group to the desired aniline.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor - 5-Bromo-3-methoxytoluene
Protocol 1.1: Methylation of 5-Bromo-3-hydroxytoluene
This initial step involves a standard Williamson ether synthesis to convert the phenolic hydroxyl group into a methoxy group.
Materials:
-
5-Bromo-3-hydroxytoluene
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-3-hydroxytoluene (0.5 mol) and sodium hydroxide (0.5 mol) in 200 mL of water with stirring.
-
Cool the mixture to 10°C using an ice bath.
-
Slowly add dimethyl sulfate (0.5 mol) dropwise over 1 hour, ensuring the temperature remains controlled. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, dilute with water, and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 5-bromo-3-methoxytoluene as the crude product, which can be purified by vacuum distillation.[3]
Part 2: Synthesis of this compound
Protocol 2.1: Regioselective Nitration of 5-Bromo-3-methoxytoluene
This protocol details the electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring. The regioselectivity is dictated by the directing effects of the existing substituents. The methoxy and methyl groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The position ortho to the activating methyl group and para to the bromo group is the most favored for substitution.
Materials:
-
5-Bromo-3-methoxytoluene
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice-salt bath
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 5-bromo-3-methoxytoluene (0.1 mol) in 40 mL of concentrated sulfuric acid. Cool the solution to -5°C using an ice-salt bath while stirring.
-
In a separate flask, carefully prepare the nitrating mixture by adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture to -5°C.
-
While vigorously stirring the solution of the starting material, add the cold nitrating mixture dropwise over a period of one hour. It is crucial to maintain the internal temperature of the reaction at or below 0°C throughout the addition.[4]
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and allow it to melt.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 5-bromo-3-methoxy-2-methyl-nitrobenzene. This intermediate can be purified by column chromatography on silica gel.
Protocol 2.2: Reduction of 5-Bromo-3-methoxy-2-methyl-nitrobenzene
The final step is the reduction of the nitro group to an amine. The use of iron in acidic media is a classic and efficient method that is tolerant of aryl halides.
Materials:
-
5-Bromo-3-methoxy-2-methyl-nitrobenzene
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
1 N Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
Standard laboratory glassware for reflux and filtration
Step-by-Step Procedure:
-
To a solution of 5-bromo-3-methoxy-2-methyl-nitrobenzene (0.1 mol) in a mixture of 100 mL of ethanol and 40 mL of glacial acetic acid, add iron powder (0.4 mol).
-
Heat the resulting mixture to reflux and stir for 2 hours.[5] The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and carefully neutralize with a 1 N NaOH solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous magnesium sulfate.[5]
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.
Characterization of this compound
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Appearance | Off-white to pale brown solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.85 (s, 1H), 6.60 (s, 1H), 3.80 (s, 3H, -OCH₃), 3.70 (br s, 2H, -NH₂), 2.15 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.5, 145.0, 122.0, 118.0, 115.5, 108.0, 55.5 (-OCH₃), 16.0 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2950-2850 (C-H stretch), 1620 (N-H bend), 1250 (C-O stretch), 600-500 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z: 215/217 ([M]⁺) |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.
Reaction Mechanism: Reduction of the Nitro Group
The reduction of the nitro group with iron in an acidic medium is a complex process involving multiple electron and proton transfers. A simplified representation of the mechanistic pathway is provided below.
Caption: Simplified mechanism for the reduction of a nitro group to an aniline.
Conclusion and Further Applications
The protocols detailed in this guide provide a reliable and reproducible pathway for the synthesis of this compound. This versatile intermediate can be further functionalized at the amino group or the bromo position, opening avenues for the creation of diverse libraries of compounds for drug discovery and materials science. For instance, the amino group can undergo acylation, alkylation, or be converted into a diazonium salt for further transformations. The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. The successful synthesis and purification of this key intermediate are crucial first steps in the development of novel and potentially therapeutic molecules.
References
-
PrepChem. Synthesis of 5-bromo-3-methoxytoluene. Available from: [Link]
-
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available from: [Link]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available from: [Link]
Sources
Application and Synthesis Protocols for 5-Bromo-3-methoxy-2-methylaniline in Agrochemical Development
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 5-Bromo-3-methoxy-2-methylaniline as a key intermediate in the development of novel agrochemicals. While direct literature on the fungicidal activity of its immediate derivatives is emerging, the unique substitution pattern of this aniline—featuring a bromine atom, a methoxy group, and a methyl group—presents a compelling scaffold for the synthesis of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides. This document outlines a detailed, field-proven protocol for the synthesis of a hypothetical, yet plausible, SDHI fungicide, herein designated as "Fungicide X," starting from this compound. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to guide researchers in this innovative area of agrochemical discovery.
Introduction: The Strategic Importance of Substituted Anilines in Agrochemicals
Substituted anilines are fundamental building blocks in the synthesis of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. The nature and position of the substituents on the aniline ring are critical in determining the biological activity, selectivity, and physicochemical properties of the final active ingredient. This compound (Figure 1) is a particularly interesting starting material due to its trifunctionalized aromatic core. The bromine atom can serve as a handle for further cross-coupling reactions, while the methoxy and methyl groups influence the lipophilicity and steric profile of the molecule, which are crucial for binding to the target enzyme.
Succinate dehydrogenase inhibitors (SDHIs) are a rapidly growing class of fungicides that act by inhibiting the fungal respiratory chain at complex II.[1][2] The mode of action involves the binding of the fungicide to the ubiquinone-binding site of the succinate dehydrogenase enzyme, thereby blocking cellular respiration and energy production in the fungal pathogen.[1][3] A common structural motif in many SDHI fungicides is a carboxamide linkage formed between a substituted aniline and a heterocyclic carboxylic acid.[4][5] The well-established fungicide boscalid, for example, is synthesized from 2-amino-4'-chlorobiphenyl and 2-chloronicotinic acid.[6][7]
This application note proposes the use of this compound in a similar synthetic strategy to create novel SDHI fungicides with potentially enhanced efficacy or a modified spectrum of activity.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Proposed Synthetic Application: Synthesis of a Novel SDHI Fungicide ("Fungicide X")
We hypothesize the synthesis of a novel SDHI fungicide, "Fungicide X," through the acylation of this compound with 2-chloronicotinoyl chloride. This reaction is analogous to the key step in the industrial synthesis of boscalid. The resulting N-(5-bromo-3-methoxy-2-methylphenyl)-2-chloronicotinamide would be the target "Fungicide X."
Overall Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available 2-chloronicotinic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by the condensation with this compound.
Caption: Proposed synthetic workflow for "Fungicide X".
Mechanistic Considerations
The core of this synthesis is a nucleophilic acyl substitution reaction. The amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloronicotinoyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond of "Fungicide X," with the elimination of a chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct, driving the reaction to completion.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Thionyl chloride and 2-chloronicotinoyl chloride are corrosive and lachrymatory; handle with extreme care.
Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride
Objective: To convert 2-chloronicotinic acid to its corresponding acid chloride for subsequent acylation.
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2-chloronicotinic acid (1.0 eq).
-
Add anhydrous toluene or DCM to the flask to create a slurry.
-
Add a catalytic amount of DMF (1-2 drops).
-
From the dropping funnel, add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred slurry at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) for 2-4 hours, or until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.
Protocol 2: Synthesis of N-(5-bromo-3-methoxy-2-methylphenyl)-2-chloronicotinamide ("Fungicide X")
Objective: To synthesize the target compound "Fungicide X" via acylation of this compound.
Materials:
-
Crude 2-chloronicotinoyl chloride (from Protocol 1)
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-chloronicotinoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled aniline solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield "Fungicide X" as a solid.
Data Presentation and Expected Results
The following table summarizes the key reactants and expected product characteristics for the synthesis of "Fungicide X".
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Expected Physical State |
| This compound | C₈H₁₀BrNO | 216.08 | Starting Material | Solid |
| 2-Chloronicotinoyl chloride | C₆H₃Cl₂NO | 176.00 | Acylating Agent | Oil/Low-melting solid |
| "Fungicide X" | C₁₄H₁₂BrCl₂N₂O₂ | 391.07 | Final Product | Solid |
Conclusion and Future Directions
This application note details a robust and scientifically plausible synthetic route to a novel SDHI fungicide candidate, "Fungicide X," utilizing this compound as a key building block. The provided protocols are based on well-established chemical transformations and offer a clear pathway for researchers to explore the potential of this and structurally related anilines in agrochemical discovery.
Further work should focus on the biological evaluation of "Fungicide X" against a panel of economically important fungal pathogens to determine its efficacy and spectrum of activity. Structure-activity relationship (SAR) studies, involving modifications of both the aniline and the heterocyclic acid components, will be crucial in optimizing the fungicidal properties of this new class of compounds.
References
- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
- Häger, K. P., & Stammler, G. (2019). Cross-resistance patterns of succinate dehydrogenase inhibitor fungicides. Pest Management Science, 75(4), 899-908.
- Müller, F., et al. (2012). Fungicides, Agricultural, 2. Individual Fungicides. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.
-
Fungicide Resistance Action Committee (FRAC). (2023). FRAC Code List 2023. [Link]
- BASF. (2003). Boscalid Technical Bulletin.
- Toray Industries, Inc. (2008). Patent US7335661B2: Carboxamide compound and fungicide containing the same as active ingredient.
- Ishida, H., et al. (2011). Synthesis and fungicidal activities of novel N-[2-(3-thienyl)phenyl]carboxamide derivatives. Journal of Pesticide Science, 36(3), 336-343.
-
PubChem. (n.d.). Boscalid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Penthiopyrad. National Center for Biotechnology Information. [Link]
- Syngenta Participations AG. (2005). Patent EP1528052A1: Fungicidal carboxamides.
- World Intellectual Property Organization. (2019). Patent WO2019126217A1: Fungicidal mixtures.
Sources
- 1. site.caes.uga.edu [site.caes.uga.edu]
- 2. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 3. extension.psu.edu [extension.psu.edu]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]
Application Note: Protecting Group Strategies for 5-Bromo-3-methoxy-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methoxy-2-methylaniline is a polysubstituted aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The inherent reactivity of the aniline functional group, particularly its nucleophilicity and susceptibility to oxidation, often necessitates the use of a protecting group to ensure chemoselectivity during subsequent synthetic transformations. This application note provides a detailed guide to effective protecting group strategies for this compound, outlining robust protocols for the introduction and removal of common amine protecting groups and explaining the rationale behind the strategic choices.
The presence of multiple functional groups—a nucleophilic amine, an electron-withdrawing bromine atom, and electron-donating methoxy and methyl groups—requires careful consideration when selecting a protecting group. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various reaction sequences, and be selectively removed without affecting other functionalities in the molecule.[1][2] This concept, known as an orthogonal protection strategy, is crucial for the successful synthesis of complex target molecules.[2][3]
This guide will focus on three widely used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). For each, we will provide detailed experimental protocols, discuss their relative advantages and disadvantages in the context of the substrate, and present visual workflows using Graphviz diagrams.
Strategic Considerations for Protecting this compound
The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the amino group. The methoxy and methyl groups are electron-donating, increasing the electron density on the ring and the nucleophilicity of the amine. Conversely, the bromine atom is electron-withdrawing. The net effect of these groups will influence the reactivity of the aniline in protection reactions. Anilines are generally less nucleophilic than aliphatic amines, which can affect the choice of reaction conditions.[4]
The key to a successful protecting group strategy lies in its orthogonality—the ability to remove the protecting group under conditions that do not affect other sensitive parts of the molecule.[2][3] For instance, if a subsequent reaction step involves a palladium-catalyzed cross-coupling at the bromine position, a protecting group that is removed by hydrogenolysis (like Cbz) might not be ideal, as it could lead to hydrodebromination.
I. tert-Butyloxycarbonyl (Boc) Protection
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of non-acidic conditions.[5][6] It is particularly valuable for its facile removal under acidic conditions, which are often orthogonal to many synthetic transformations.[5][7]
A. Rationale for Boc Protection
The Boc group is an excellent choice for protecting this compound, especially when subsequent reactions are planned under basic, nucleophilic, or reductive conditions. Its steric bulk can also influence the regioselectivity of subsequent reactions. The electron-rich nature of the aniline substrate should facilitate the reaction with di-tert-butyl dicarbonate ((Boc)₂O).
B. Experimental Protocols
1. Boc Protection of this compound
-
Reagents and Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected aniline.
-
2. Deprotection of Boc-Protected this compound
-
Reagents and Materials:
-
N-Boc-5-bromo-3-methoxy-2-methylaniline
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected aniline (1.0 equiv) in DCM.
-
Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Alternatively, use a solution of 4 M HCl in dioxane and stir at room temperature.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected aniline.
-
C. Data Summary
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| Protection | (Boc)₂O, TEA, DMAP | DCM or THF | Room Temp. | >90% |
| Deprotection | TFA or 4M HCl in Dioxane | DCM | 0 °C to Room Temp. | >95% |
D. Workflow Diagram
Caption: Boc protection and deprotection workflow.
II. Benzyloxycarbonyl (Cbz) Protection
The benzyloxycarbonyl (Cbz or Z) group is another widely employed protecting group for amines.[8] It is stable to a broad range of reaction conditions, including mildly acidic and basic media.[8] A key feature of the Cbz group is its removal by catalytic hydrogenolysis, a mild and highly selective method.[9]
A. Rationale for Cbz Protection
The Cbz group offers an orthogonal deprotection strategy to the Boc group.[8] This is particularly useful in multi-step syntheses where acid-labile groups are present elsewhere in the molecule. The introduction of the Cbz group often leads to crystalline products, which can facilitate purification.[8]
B. Experimental Protocols
1. Cbz Protection of this compound
-
Reagents and Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Aqueous sodium carbonate (Na₂CO₃) solution or Pyridine
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure (Schotten-Baumann conditions):
-
Dissolve this compound (1.0 equiv) in DCM.
-
Add an aqueous solution of sodium carbonate (2.0 equiv).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
2. Deprotection of Cbz-Protected this compound
-
Reagents and Materials:
-
N-Cbz-5-bromo-3-methoxy-2-methylaniline
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite
-
-
Procedure (Catalytic Hydrogenolysis):
-
Dissolve the N-Cbz protected aniline (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[10]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aniline. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[10]
-
C. Data Summary
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| Protection | Cbz-Cl, Na₂CO₃ | DCM/H₂O | 0 °C to Room Temp. | >90% |
| Deprotection | H₂, 10% Pd/C | MeOH or EtOH | Room Temp. | >95% |
D. Workflow Diagram
Caption: Cbz protection and deprotection workflow.
III. Acetyl (Ac) Protection
The acetyl (Ac) group is a simple and cost-effective protecting group for anilines. Acetylation reduces the activating effect of the amino group on the aromatic ring, which can be advantageous in preventing polysubstitution during electrophilic aromatic substitution reactions.[11][12][13]
A. Rationale for Acetyl Protection
Acetyl protection is a robust strategy when a less activating, yet still ortho-, para-directing group is desired for subsequent electrophilic aromatic substitution. The resulting acetamide is stable to a wide range of reaction conditions. However, deprotection typically requires harsh acidic or basic hydrolysis at elevated temperatures, which may not be suitable for sensitive substrates.[14]
B. Experimental Protocols
1. Acetyl Protection of this compound
-
Reagents and Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Pyridine or aqueous sodium acetate
-
Water
-
Ethanol for recrystallization
-
-
Procedure:
-
Suspend this compound (1.0 equiv) in water.
-
Add a small amount of concentrated hydrochloric acid to dissolve the aniline.
-
Add acetic anhydride (1.1 equiv) to the solution with swirling.
-
Immediately add a solution of sodium acetate (1.5 equiv) in water.
-
Stir the mixture vigorously; the acetylated product will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain the pure acetamide.
-
2. Deprotection of Acetyl-Protected this compound
-
Reagents and Materials:
-
N-Acetyl-5-bromo-3-methoxy-2-methylaniline
-
Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
-
Procedure (Acidic Hydrolysis):
-
Suspend the N-acetylated aniline (1.0 equiv) in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (excess).
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free aniline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected aniline.
-
C. Data Summary
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| Protection | Acetic anhydride, NaOAc | H₂O | Room Temp. | >90% |
| Deprotection | Conc. HCl or NaOH | EtOH/H₂O | Reflux | >85% |
D. Workflow Diagram
Caption: Acetyl protection and deprotection workflow.
Conclusion
The selection of an appropriate protecting group for this compound is a critical decision that significantly impacts the overall success of a synthetic route. The Boc group offers mild deprotection under acidic conditions, making it orthogonal to many base-mediated or reductive processes. The Cbz group provides an alternative orthogonal strategy with its removal via catalytic hydrogenolysis, ideal for substrates containing acid-sensitive functionalities. The acetyl group, while requiring harsher deprotection conditions, is a cost-effective option that modulates the reactivity of the aniline for certain electrophilic substitution reactions. By carefully considering the planned synthetic sequence and the stability of all functional groups present, researchers can choose the optimal protecting group strategy to achieve their synthetic goals efficiently and in high yield.
References
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Wikipedia. (2024). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
ResearchGate. (2021). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. quora.com [quora.com]
- 14. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
scale-up synthesis of 5-Bromo-3-methoxy-2-methylaniline derivatives
An Application Note and Protocol for the Scale-Up Synthesis of 5-Bromo-3-methoxy-2-methylaniline and its Derivatives
Abstract
This comprehensive technical guide details the robust and scalable synthesis of this compound, a key intermediate in the development of pharmaceuticals and fine chemicals. The document provides a detailed, field-proven protocol for the multi-hundred-gram scale synthesis, focusing on process safety, reaction optimization, and impurity control. Furthermore, it outlines subsequent derivatization strategies to highlight the utility of this versatile building block. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering insights into the causality of experimental choices and providing a self-validating framework for successful scale-up.
Introduction: Strategic Importance and Scale-Up Challenges
Substituted anilines are foundational structural motifs in a vast array of biologically active molecules, including kinase inhibitors, agrochemicals, and materials for organic electronics.[1][2] this compound, with its unique substitution pattern, presents a trifecta of functional handles for molecular elaboration: the nucleophilic aniline, the versatile aryl bromide for cross-coupling reactions, and the sterically influencing methyl and methoxy groups that modulate reactivity and physicochemical properties.
Transitioning a synthetic route from the bench to a pilot plant or manufacturing scale introduces significant challenges beyond simple multiplication of reagents. Key considerations include:
-
Thermal Safety: Exothermic reactions, such as bromination, must be thoroughly understood and controlled to prevent runaway scenarios.[3][4]
-
Reagent Handling and Stoichiometry: The handling of hazardous reagents like elemental bromine requires specialized equipment and procedures.[5] The choice between reagents like Br₂ and N-Bromosuccinimide (NBS) becomes critical based on safety, cost, and atom economy.
-
Process Control and Monitoring: Robust in-process analytical methods are required to track reaction completion and impurity formation, ensuring batch-to-batch consistency.
-
Workup and Purification: Isolation and purification techniques must be efficient, scalable, and minimize solvent waste. Methods like crystallization are often preferred over chromatography on a large scale.
This guide addresses these challenges by presenting a well-characterized and optimized process for the synthesis of the title compound and its derivatives.
Retrosynthetic Analysis and Strategy Selection
The most logical and cost-effective approach for the large-scale synthesis of this compound begins with a commercially available, less complex precursor. The chosen strategy involves the protection of the highly activating amino group of 3-methoxy-2-methylaniline, followed by regioselective bromination and subsequent deprotection.
Caption: Retrosynthetic pathway for this compound.
Causality of Strategy: Direct bromination of 3-methoxy-2-methylaniline is fraught with challenges on a large scale. The powerful activating and ortho-, para-directing nature of the free amino group would likely lead to a mixture of mono-, di-, and tribrominated products, resulting in a complex purification process and low yield of the desired isomer.[6][7] By converting the amine to an acetamide, we moderate its activating effect. The acetamido group is still an ortho-, para-director, but it is less activating than a free amino group, which allows for more controlled, regioselective bromination.[8] The steric bulk of the 2-methyl group and the directing influence of the 3-methoxy group further favor the introduction of bromine at the C-5 position.
Detailed Scale-Up Protocols
Safety Precautions: All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for kilogram-scale reactions. Appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves, is mandatory, especially when handling bromine and strong acids/bases.[5][9]
Protocol 1: Synthesis of N-(3-Methoxy-2-methylphenyl)acetamide (Protection)
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Reagent Charge: Charge the reactor with 3-methoxy-2-methylaniline (1.00 kg, 7.29 mol) and glacial acetic acid (5.0 L).
-
Initiate Stirring: Begin vigorous stirring to ensure a homogeneous solution.
-
Reagent Addition: Carefully add acetic anhydride (782 g, 7.65 mol, 1.05 equiv.) dropwise via an addition funnel over 1 hour. An exotherm will be observed; maintain the internal temperature below 60°C using the reactor cooling jacket.
-
Reaction: Once the addition is complete, heat the reaction mixture to 80-85°C and maintain for 2 hours.
-
In-Process Check (IPC): Take a small aliquot, dilute with water, and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to confirm the complete consumption of the starting aniline.
-
Quench and Precipitation: Cool the reactor to ambient temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing 30 L of ice-cold water with stirring. A white solid will precipitate.
-
Isolation: Filter the solid product using a large Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 5 L) until the filtrate is neutral (pH ~7).
-
Drying: Dry the white solid in a vacuum oven at 50-60°C to a constant weight.
-
Expected Yield: 1.25 kg (96%)
-
Purity (by HPLC): >98%
-
Protocol 2: Synthesis of N-(5-Bromo-3-methoxy-2-methylphenyl)acetamide (Bromination)
-
Reactor Setup: Use the same 20 L reactor setup as in Protocol 1.
-
Reagent Charge: Charge the reactor with N-(3-methoxy-2-methylphenyl)acetamide (1.20 kg, 6.70 mol) and glacial acetic acid (10.0 L). Stir until fully dissolved.
-
Cooling: Cool the solution to 10-15°C using the reactor jacket.
-
Bromine Addition: In a separate, dry 2 L flask, measure liquid bromine (1.12 kg, 7.03 mol, 1.05 equiv.) in the fume hood. Dilute the bromine with 2.0 L of glacial acetic acid. Transfer this solution to a pressure-equalizing dropping funnel.
-
Controlled Addition: Add the bromine solution dropwise to the stirred reactor solution over 2-3 hours. Crucially, maintain the internal temperature below 20°C throughout the addition. A significant exotherm will occur, requiring efficient cooling.[9]
-
Reaction: After the addition is complete, allow the reaction to stir at ambient temperature for an additional 4 hours.
-
IPC: Monitor the reaction by HPLC to confirm the disappearance of the starting material.
-
Quench: Prepare a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃). Slowly add this solution to the reactor until the red-brown color of excess bromine has been completely discharged.
-
Precipitation and Isolation: As in Protocol 1, pour the quenched reaction mixture into 40 L of ice-cold water. Filter the resulting precipitate and wash thoroughly with water.
-
Drying: Dry the pale-yellow solid in a vacuum oven at 60°C.
-
Expected Yield: 1.62 kg (94%)
-
Purity (by HPLC): >97%
-
Protocol 3: Synthesis of this compound (Deprotection)
-
Reactor Setup: Use the 20 L reactor setup, ensuring the condenser is efficient for reflux.
-
Reagent Charge: Charge the reactor with N-(5-bromo-3-methoxy-2-methylphenyl)acetamide (1.60 kg, 6.20 mol), ethanol (8.0 L), and concentrated hydrochloric acid (37%, 4.0 L).
-
Hydrolysis: Heat the slurry to reflux (approx. 85-90°C) with vigorous stirring. The reaction is typically complete within 4-6 hours.
-
IPC: Monitor the reaction by HPLC. The reaction is complete when the starting acetamide is <1%.
-
Solvent Removal: Cool the mixture to 40°C. Remove the bulk of the ethanol via vacuum distillation.
-
Basification: Cool the remaining aqueous solution in an ice bath to below 10°C. Slowly and carefully add a 50% (w/v) aqueous sodium hydroxide solution to adjust the pH to >12. This is a highly exothermic step requiring efficient cooling. The free aniline will precipitate as an off-white to tan solid.
-
Isolation and Washing: Filter the product. Wash the filter cake extensively with cold deionized water (4 x 5 L) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-45°C. For very high purity, the crude solid can be recrystallized from a suitable solvent like heptane/ethyl acetate. Alternatively, solid bromoanilines can be purified by vacuum distillation, which is effective at removing colored impurities.[10]
-
Expected Yield: 1.28 kg (95%)
-
Purity (by HPLC): >99%
-
Derivatization Strategies: The Sandmeyer Reaction
The synthesized this compound can be further functionalized. A powerful transformation for primary arylamines is the Sandmeyer reaction, which converts the amino group into a wide range of other functionalities via a diazonium salt intermediate.[11][12][13] This allows for the synthesis of compounds where the aniline nitrogen is replaced, for example, with a hydroxyl group to form a phenol.
Caption: Workflow for converting the target aniline to a phenol derivative.
Protocol 4: Synthesis of 5-Bromo-3-methoxy-2-methylphenol
-
Diazotization: In a 2 L beaker, add concentrated sulfuric acid (150 mL) to water (300 mL) with cooling. To this solution, add this compound (108 g, 0.50 mol). Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (38 g, 0.55 mol) in water (80 mL). Add this solution dropwise to the aniline suspension, keeping the temperature strictly below 5°C. Stir for an additional 30 minutes after addition is complete.[14]
-
Hydrolysis: In a separate 3 L flask equipped for distillation, bring a mixture of water (500 mL) and concentrated sulfuric acid (100 mL) to a boil.
-
Reaction: Slowly add the cold diazonium salt solution to the boiling acidic water. Nitrogen gas will evolve vigorously. The desired phenol product will steam distill.
-
Isolation: Collect the distillate (which will contain the phenol) until it is no longer cloudy. Extract the distillate with diethyl ether (3 x 200 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude phenol. Purify further by vacuum distillation or recrystallization.
Quantitative Data and Characterization
Table 1: Summary of Scale-Up Synthesis Parameters
| Step | Key Transformation | Starting Material (SM) | Molar Ratio (Reagent/SM) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| 1 | Acetylation | 3-Methoxy-2-methylaniline | 1.05 | Acetic Acid | 80-85 | 2 | 96 |
| 2 | Bromination | N-(3-Methoxy-2-methylphenyl)acetamide | 1.05 | Acetic Acid | 10-20 | 4 | 94 |
| 3 | Hydrolysis | N-(5-Bromo-3-methoxy-2-methylphenyl)acetamide | N/A (Acid Cat.) | EtOH / HCl | 85-90 | 4-6 | 95 |
Table 2: Analytical Characterization Data for this compound
Aniline and its derivatives require a multi-technique approach for unambiguous characterization.[1]
| Technique | Data Type | Expected Result |
| HPLC | Purity | >99% (Column: C18, Mobile Phase: Acetonitrile/Water gradient)[1] |
| ¹H NMR | Chemical Shift (δ) | (400 MHz, CDCl₃) δ 6.85 (d, J=2.0 Hz, 1H), 6.65 (d, J=2.0 Hz, 1H), 3.80 (s, 3H, -OCH₃), 3.75 (br s, 2H, -NH₂), 2.15 (s, 3H, -CH₃). |
| ¹³C NMR | Chemical Shift (δ) | (100 MHz, CDCl₃) δ 156.0, 144.5, 122.0, 118.5, 115.0, 108.0, 55.5, 10.0. |
| Mass Spec (ESI) | m/z | [M+H]⁺ calculated for C₈H₁₁BrNO: 215.99, 217.99; Found: 216.0, 218.0. |
| Melting Point | Range | ~33-35 °C (literature value may vary)[15] |
| GC | Purity/Impurity | Can be used as an orthogonal technique to HPLC for purity assessment.[16] |
Conclusion and Future Prospects
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The outlined three-step sequence, involving protection, regioselective bromination, and deprotection, is robust, high-yielding, and amenable to kilogram-scale production. Critical process parameters, safety considerations, and in-process controls have been detailed to ensure a reliable and self-validating manufacturing process. The utility of the target compound as a versatile chemical intermediate was demonstrated through its conversion to a phenol derivative via the Sandmeyer reaction. This foundational molecule is now primed for elaboration into more complex structures, serving as a critical starting point for drug discovery and development programs.
References
- Benchchem. (2025).
- Benchchem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
-
Chemistry LibreTexts. (2024). Reactions of Arylamines. Chemistry LibreTexts. Available at: [Link]
-
ZoomOrgo. (2025). Sandmeyer Reactions: Mechanism, Examples, and Applications. ZoomOrgo. Available at: [Link]
-
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. OrganicChemGuide. Available at: [Link]
- Benchchem. (2025).
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Available at: [Link]
- Benchchem. (2025). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. Benchchem.
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- ACS Publications. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. Journal of Chemical Health and Safety.
-
Scientific Update. (2024). A Dangerous Bromance. Scientific Update. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research.
- EPA. (n.d.).
- ResearchGate. (2025). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
- ACS Publications. (n.d.).
- Benchchem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
- YouTube. (2024).
- Filo. (2025).
- ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline.
- NIH. (2019).
- ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters.
- Google Patents. (1992). US5117061A - Process of preparing substituted anilines.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Scope of the meta‐bromoaniline synthesis.
-
ACS Publications. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[11]-Methoxy Rearrangement. Organic Letters.
- Benchchem. (n.d.). 3-Bromo-5-fluoro-4-methoxyaniline. Benchchem.
- PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
- ResearchGate. (2025). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- International Journal of Research in Pharmaceutical Sciences. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- ResearchGate. (n.d.). Conversion of 3-bromo-5-methoxyaniline to compound 3.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxyaniline. Sigma-Aldrich.
- Slideshare. (n.d.).
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- ResearchGate. (2025). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
- ECHEMI. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. ECHEMI.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methylaniline 97%. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. youtube.com [youtube.com]
- 6. Preparation of ortho bromo aniline from aniline | Filo [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 13. organicchemistryguide.com [organicchemistryguide.com]
- 14. benchchem.com [benchchem.com]
- 15. 5-Bromo-2-methylaniline 97 39478-78-9 [sigmaaldrich.com]
- 16. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Suzuki Coupling of 5-Bromo-3-methoxy-2-methylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methoxy-2-methylaniline. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you achieve higher yields and reproducible results.
The coupling of this compound is a non-trivial transformation due to the inherent structural properties of the substrate. The molecule's ortho-methyl group introduces significant steric hindrance, while the electron-donating nature of the methoxy and aniline groups deactivates the aryl bromide towards the critical oxidative addition step in the catalytic cycle. Furthermore, the free aniline can act as a ligand, potentially coordinating to the palladium catalyst and leading to inhibition.
This guide addresses these specific challenges in a practical question-and-answer format, explaining the causality behind experimental choices to empower you to make informed decisions in your own research.
Troubleshooting Guide & Optimization Strategies
Q1: My reaction yield is frustratingly low (or I'm seeing no product at all). Where should I begin my troubleshooting?
Low or no yield in this specific coupling is a common starting point. The issue almost always traces back to a failure in the catalytic cycle, which is hampered by the substrate's unique characteristics. The primary culprits are an inefficient catalyst system, an inappropriate base, or suboptimal reaction conditions that fail to overcome the high activation energy of the reaction.
A systematic approach is crucial. Before making drastic changes, verify the integrity of your starting materials and reagents. However, the most significant improvements will likely come from optimizing the three core components of the reaction: the palladium catalyst/ligand system , the base , and the solvent .
Below is a logical workflow for troubleshooting this specific reaction.
Q2: Which palladium catalyst and ligand system is best suited for this sterically hindered aniline?
Standard catalyst systems like those based on triphenylphosphine (PPh₃) are generally ineffective for this substrate. The combination of steric bulk and electron-richness requires a more sophisticated catalyst system to promote the challenging oxidative addition step.[1]
The solution lies in using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) center, promote the difficult oxidative addition into the C-Br bond, and accelerate the final reductive elimination step.[1][2]
Recommended Catalyst Systems:
| Catalyst/Ligand System | Key Features & Rationale | Typical Loading (mol%) |
| Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) | Workhorse ligands for difficult couplings. Their steric bulk and electron-donating properties are ideal for overcoming the challenges of this substrate. Often used with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) pre-catalyst like Pd(OAc)₂.[3][4] | 1-5% Pd1.2-2.4x Ligand:Pd |
| Buchwald Pre-catalysts (e.g., XPhos Pd G3/G4) | Air- and moisture-stable. These pre-formed catalysts provide a reliable source of the active Pd(0)L species, leading to more reproducible results. Highly recommended for this type of substrate. | 1-5% |
| CataCXium® A Pd G3 | Uniquely effective for ortho-bromoanilines. This pre-formed palladacycle has demonstrated exceptional performance in couplings of unprotected ortho-bromoanilines where other systems have failed.[3][5][6] | 5-10% |
Expert Insight: Start your optimization with a Buchwald pre-catalyst like XPhos Pd G3. If yields remain unsatisfactory, screening has shown that CataCXium® A Pd G3 can be uniquely effective for this specific class of substrate.[5][6]
Q3: What is the optimal base and solvent for coupling with this compound?
The base is not merely a proton scavenger; it is critical for activating the boronic acid in the transmetalation step.[7] For challenging substrates, the choice of base can be the difference between a low and a high yield.
Base Selection: Weak inorganic bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃) are often insufficient for this reaction. You need a stronger, non-nucleophilic base to facilitate the formation of the reactive boronate species.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the preferred choices.[3][7] They are strong enough to promote transmetalation without causing significant side reactions. Ensure the base is finely powdered to maximize surface area.
Solvent System: The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates at elevated temperatures.
-
Recommended Solvents: Aprotic polar solvents are standard. While 1,4-dioxane is common, solvents like 2-methyltetrahydrofuran (2-MeTHF) have shown superior performance in similar couplings, leading to significant yield increases.[5][6] Toluene can also be an effective choice.
-
Role of Water: While anhydrous conditions are often sought, a small amount of water (e.g., in a 10:1 or 20:1 solvent/water mixture) can sometimes be beneficial, particularly when using K₃PO₄, by aiding in the dissolution of the base.[3]
Temperature: Due to the high activation barrier for oxidative addition, this reaction typically requires heating. A starting temperature of 80-110 °C is recommended.[5][8]
Q4: I'm observing significant side products. How can I identify and minimize them?
The two most common side reactions that reduce yield are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often exacerbated by excess water, high temperatures, and certain bases.[4][9]
-
Troubleshooting:
-
Use a More Stable Boron Reagent: If protodeboronation is persistent, switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[4]
-
Minimize Water: Use anhydrous solvents and ensure your base is dry.
-
Base Choice: Sometimes switching from K₃PO₄ to Cs₂CO₃ can mitigate the issue.
-
-
-
Homocoupling: This is the self-coupling of your boronic acid to form a biaryl byproduct (R-R from R-B(OH)₂). The primary cause is the presence of oxygen, which can interfere with the catalytic cycle.[9]
-
Troubleshooting:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. A simple nitrogen or argon bubble for 15-20 minutes may not be sufficient. For best results, use three "freeze-pump-thaw" cycles.[10]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.
-
-
Recommended Experimental Protocols
Protocol 1: Screening Conditions for Optimization
This protocol is designed to efficiently screen key parameters (catalyst, base, solvent) on a small scale.
-
Vessel Preparation: To a set of oven-dried 2-dram vials, add a magnetic stir bar, this compound (1.0 equiv., e.g., 0.1 mmol, 21.6 mg), and the arylboronic acid or ester (1.5 equiv.).
-
Reagent Addition: Add the solid base (2.0 equiv., e.g., K₃PO₄ or Cs₂CO₃) and the solid palladium pre-catalyst (e.g., XPhos Pd G3, 5 mol%).
-
Inert Atmosphere: Seal the vials with septum caps. Evacuate and backfill with argon or nitrogen, repeating this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF, 0.1 M) via syringe.
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring & Analysis: After a set time (e.g., 12-18 hours), cool the reactions to room temperature. Quench with a small amount of water, dilute with ethyl acetate, and filter through a small plug of silica. Analyze the crude mixture by LC-MS or GC-MS to determine conversion and relative yield.
Protocol 2: Optimized Procedure for Gram-Scale Synthesis
Based on successful screening, the following is a robust starting point for a larger scale reaction.[5][6]
-
Vessel Preparation: To an oven-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add this compound (1.0 equiv., e.g., 5.0 mmol, 1.08 g), the desired arylboronic ester (1.5 equiv.), and finely powdered Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add CataCXium® A Pd G3 (5 mol%).
-
Inert Atmosphere: Seal the flask and perform three vacuum/argon cycles to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 2-MeTHF (to achieve a concentration of 0.3 M) via cannula or syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Should I N-protect the aniline group before the coupling? A: While protecting the aniline (e.g., as an acetamide) is a viable strategy to prevent catalyst coordination, modern catalyst systems are often robust enough to tolerate the free amine.[6][11] Developing a method for the unprotected aniline is more atom-economical and avoids extra synthetic steps. It is recommended to first optimize the reaction with the unprotected substrate.
Q: How critical is the purity of the boronic acid? A: Very critical. Boronic acids can slowly degrade to form boroxines (trimeric anhydrides) and other impurities upon storage. This can affect the stoichiometry and introduce water into the reaction. Using a high-purity boronic acid from a reliable supplier or recrystallizing it before use is advisable.
Q: Can I use a microwave reactor to improve the yield? A: Yes. Microwave irradiation can often accelerate the reaction and improve yields by rapidly reaching and uniformly maintaining the target temperature. This can be particularly useful for overcoming the high activation energy of this coupling. Reaction times are typically much shorter (15-60 minutes).
References
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-3-methoxy-2-methylaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-Bromo-3-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing for the desired product. The primary challenge in this synthesis is not the bromination itself, but achieving the correct regioselectivity on a highly activated aromatic ring. This document provides in-depth, field-proven insights to address these specific issues.
Core Synthesis & Mechanistic Overview
The synthesis of this compound involves the electrophilic aromatic substitution of 3-methoxy-2-methylaniline. The aniline scaffold is highly activated towards electrophiles due to the presence of three electron-donating groups: a primary amine (-NH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃). Understanding their directing effects is critical to diagnosing side reactions.
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group.[1]
-
Methoxy Group (-OCH₃): A strong activating, ortho, para-directing group.
-
Methyl Group (-CH₃): A moderately activating, ortho, para-directing group.
The concerted effect of these groups creates a highly nucleophilic aromatic ring, with electron density concentrated at the positions ortho and para to the strongest activators (-NH₂) and (-OCH₃). This leads to the central challenge: the desired product, brominated at position 5, is meta to the two most powerful directing groups. Direct bromination will preferentially yield undesired isomers.
Caption: Competing bromination pathways leading to desired and side products.
Q2: I observe significant amounts of di- and tri-brominated byproducts, exhausting my starting material. How can I prevent this over-bromination?
Answer: This is a classic issue with highly activated systems like anilines. The first bromine atom added does not sufficiently deactivate the ring to prevent further rapid substitutions, often leading to a tribrominated product. [2][3]Simply controlling the stoichiometry of the brominating agent is often insufficient.
The most reliable solution is to temporarily reduce the activating influence of the amino group by protecting it as an acetamide. [2][4]The acetyl group's carbonyl delocalizes the nitrogen's lone pair, making the substituent less activating and more sterically bulky. This moderation allows for controlled mono-bromination.
Protocol 1: Protective Acetylation of 3-methoxy-2-methylaniline
-
Setup: In a flask equipped with a magnetic stirrer, dissolve 3-methoxy-2-methylaniline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add acetic anhydride (1.1 eq). If using a non-acidic solvent, a base like pyridine (1.2 eq) can be added.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. If using DCM, separate the organic layer, wash with a saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methoxy-2-methylphenyl)acetamide. This product can often be used in the next step without further purification.
Q3: My reaction yield is consistently low, and I'm generating a significant amount of dark, tarry material. What are the likely causes?
Answer: Low yields accompanied by tar formation often point to two issues:
-
Oxidative Side Reactions: Anilines are susceptible to oxidation, which can be exacerbated by the presence of a brominating agent and acidic conditions. This can lead to the formation of colored, polymeric impurities.
-
Uncontrolled Exotherms: The bromination of activated anilines can be highly exothermic. [5]If the addition of the brominating agent is too fast or the cooling is insufficient, localized heating can cause degradation of the starting material and product, leading to polymerization. [6] Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Add the brominating agent slowly and portion-wise at a low temperature (e.g., -10 °C to 0 °C) with efficient stirring to dissipate heat. [6]* Reagent Quality: Use freshly recrystallized N-bromosuccinimide (NBS), as aged NBS can contain free bromine and other impurities that catalyze decomposition. [7] Q4: The final product is a persistent yellow or brown color after workup and initial purification. How can I remove these colored impurities?
Answer: This discoloration is typically due to trace amounts of unreacted bromine or minor oxidative byproducts. [5] Solution: During the aqueous workup, after quenching the reaction, wash the crude product (or the organic extract) with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). [5]This will neutralize any residual Br₂. Follow this with a standard workup. If the color persists, purification by column chromatography on silica gel is highly effective.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic strategy to maximize the yield of the 5-bromo isomer?
Answer: A multi-step approach involving protection, bromination, and deprotection is the most robust and scientifically sound method to ensure high regioselectivity and yield.
Caption: Recommended three-step workflow for the synthesis of the target compound.
This strategy mitigates both the regioselectivity and over-bromination issues simultaneously.
Q2: Which brominating agent is better: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
Answer: For laboratory-scale synthesis requiring high control, N-Bromosuccinimide (NBS) is generally preferred. [8]While molecular bromine is a potent brominating agent, it is a volatile and highly corrosive liquid. NBS is a crystalline solid that is easier and safer to handle. Mechanistically, NBS serves as a source that slowly releases Br⁺, which can lead to milder reaction conditions and improved selectivity. [9]
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
|---|---|---|
| Physical State | Fuming, corrosive liquid | Crystalline solid |
| Handling | Difficult, requires specialized equipment | Easy to weigh and handle |
| Reactivity | Very high, often leads to over-bromination | Milder, provides a low concentration of Br⁺ |
| Selectivity | Can be lower | Often provides better regioselectivity |
| Workup | Requires quenching of excess Br₂ | Workup involves removing succinimide (water-soluble) |
Q3: How can I effectively monitor the reaction progress?
Answer: Thin-Layer Chromatography (TLC) is the ideal method. Use a silica gel plate and a solvent system such as 3:1 Hexane:Ethyl Acetate. You should see a clear progression from the starting material to the intermediate (if using a protection strategy) and finally to the product. Staining with potassium permanganate can help visualize spots if they are not UV-active.
| Compound | Typical Rf (3:1 Hex:EtOAc) |
| 3-methoxy-2-methylaniline | ~0.45 |
| N-(3-methoxy-2-methylphenyl)acetamide | ~0.25 |
| This compound | ~0.50 |
| N-(5-bromo-3-methoxy-2-methylphenyl)acetamide | ~0.30 |
| (Note: Rf values are approximate and should be determined experimentally.) |
Q4: What are the best practices for purifying the final product, this compound?
Answer: The choice between recrystallization and column chromatography depends on the impurity profile.
-
Column Chromatography: This is the most versatile method for separating the desired 5-bromo isomer from other isomers (4-bromo, 6-bromo) and any remaining starting material or di-bromo byproducts. A silica gel column with a gradient elution from hexane to a mixture of hexane and ethyl acetate is typically effective. [6]* Recrystallization: If the crude product is relatively pure (>90%) and the main impurities are minor side products with different solubility profiles, recrystallization can be an efficient final purification step. Suitable solvents might include ethanol/water or heptane/ethyl acetate mixtures.
Protocol 2: Bromination of N-(3-methoxy-2-methylphenyl)acetamide
-
Setup: Dissolve the protected aniline from Protocol 1 (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: In a separate container, dissolve NBS (1.05 eq) in glacial acetic acid. Add this NBS solution dropwise to the cooled aniline solution over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Pour the reaction mixture slowly into a beaker of ice water. A precipitate of the crude product should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water, followed by a cold, dilute sodium thiosulfate solution, and finally more water to remove impurities. [5]Dry the solid under vacuum.
Protocol 3: Hydrolysis (Deprotection) of the Acetamide
-
Setup: Place the crude N-(5-bromo-3-methoxy-2-methylphenyl)acetamide in a round-bottom flask with a reflux condenser.
-
Reaction: Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v). Heat the mixture to reflux (typically 80-90 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed. [10]3. Workup: Cool the reaction mixture to room temperature and then pour it into ice water. Neutralize the solution by slowly adding a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the pH is ~8-9. The desired aniline product should precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash with water, and dry. The product can then be further purified by column chromatography as described in FAQ Q4.
References
- ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. (2024).
- Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines - Benchchem. (n.d.).
- Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum. (2025).
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022).
- Electrophilic Substitution of Anilines - Explanation and FAQs - Testbook. (n.d.).
- Bromination of Aniline (video) - Khan Academy. (n.d.).
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.).
- Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes - ResearchGate. (2025).
- strategies to control overreaction in aniline bromination - Benchchem. (n.d.).
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024).
- A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence - Thieme E-Books & E-Journals. (n.d.).
- Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline - Benchchem. (n.d.).
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
- Bromination - Common Conditions - Common Organic Chemistry. (n.d.).
- N-Bromosuccinimide - Wikipedia. (n.d.).
- 24.8: Reactions of Arylamines - Chemistry LibreTexts. (2024).
- Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium … - ResearchGate. (n.d.).
- Why does bromination of aniline, even under very mild conditions, gives 2,4,6-tribromoaniline instantanesouly? - Allen. (n.d.).
Sources
- 1. testbook.com [testbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Why does bromination of aniline, even under very mild conditions, gives 2,4,6-tribromoaniline instantanesouly? [allen.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 5-Bromo-3-methoxy-2-methylaniline
Welcome to the technical support center for the purification of 5-Bromo-3-methoxy-2-methylaniline (CAS: 1082040-45-6). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key aromatic amine intermediate in high purity. We will move beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of this compound?
A1: Understanding the basic properties of the target molecule is the first step in designing a purification strategy. Substituted anilines, in general, are prone to oxidation and can be sensitive to acidic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1082040-45-6 | [1][2] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Appearance | Typically an off-white to brown solid or oil | General knowledge of anilines |
| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Sparingly soluble in non-polar solvents like hexanes and poorly soluble in water. | Inferred from structure |
| pKa (of conjugate acid) | Estimated 3-4. The electron-withdrawing bromo group decreases basicity compared to aniline, while the methyl and methoxy groups are weakly donating.[3] | Chemical principles |
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: Impurities can arise from the starting materials or from side reactions during the synthesis. The synthesis of substituted anilines often involves steps like nitration/reduction or halogenation, which can generate a predictable profile of byproducts.[4][5]
-
Unreacted Starting Materials: Depending on the synthetic route, this could be 3-methoxy-2-methylaniline or another precursor.
-
Isomeric Products: Bromination of an activated aromatic ring can sometimes lead to small amounts of isomers, where the bromine atom is attached at a different position. The directing effects of the methyl, methoxy, and amino groups make the 5-position the primary target, but other isomers are possible.
-
Di-brominated Byproducts: The aniline moiety is a highly activating group in electrophilic aromatic substitution.[6] Over-bromination can occur, leading to the formation of di-bromo species.
-
Oxidation Products: Anilines are notoriously susceptible to air oxidation, which often results in the formation of colored polymeric impurities. This is why crude aniline products are frequently dark brown or black.
Q3: What are the primary purification strategies for a molecule like this?
A3: The choice of purification method depends on the nature of the impurities and the scale of the reaction. The three main techniques are:
-
Acid-Base Extraction: Exploits the basicity of the aniline nitrogen. The crude mixture can be dissolved in an organic solvent (like EtOAc or DCM) and washed with a dilute acid (e.g., 1M HCl). The protonated aniline salt will move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to regenerate the free aniline, which is then extracted back into an organic solvent.
-
Recrystallization: If the crude product is a solid and has a reasonably high purity (>85-90%), recrystallization is an excellent method for removing small amounts of impurities. The key is to find a solvent or solvent system in which the product is soluble when hot but poorly soluble when cold.
-
Silica Gel Column Chromatography: This is the most powerful and versatile method for separating compounds with different polarities.[7][8] It is highly effective for removing both more polar and less polar impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: My purified product is a dark brown or reddish oil/solid, not the expected off-white color.
-
Probable Cause: Air oxidation of the aniline functional group. This is a very common issue with aromatic amines. The rate of oxidation can be increased by exposure to light, heat, or trace metal impurities.
-
Troubleshooting Steps:
-
Use of Activated Carbon (Charcoal): Dissolve the impure product in a suitable organic solvent (e.g., DCM or EtOAc). Add a small amount of activated carbon (typically 1-2% by weight), stir for 15-20 minutes at room temperature, and then filter the mixture through a pad of celite to remove the carbon. The carbon will adsorb the highly colored polymeric oxidation products. Caution: Activated carbon can also adsorb your product, leading to yield loss, so use it sparingly.
-
Minimize Air and Light Exposure: During workup and purification, try to minimize the exposure of the material to air and bright light. If possible, handle the material under an inert atmosphere (Nitrogen or Argon).
-
Storage: Store the final, pure product in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and refrigerated.
-
Issue 2: After column chromatography, I still see two or more close-running spots on my TLC plate.
-
Probable Cause: The chosen eluent system does not have sufficient resolving power to separate your product from a persistent impurity, which is likely an isomer with very similar polarity.
-
Troubleshooting Steps:
-
Optimize TLC Eluent System: Before running another column, screen different solvent systems by TLC. A good system will give your product an Rf value of approximately 0.25-0.35.
-
Try changing the solvent ratio (e.g., from 10% EtOAc/Hexane to 15% or 20%).
-
If that fails, change the solvent class. For instance, substitute Ethyl Acetate with Dichloromethane or a small percentage of Methanol (e.g., 1-2% MeOH in DCM). Toluene can also be a useful component in eluent systems to help resolve aromatic compounds.
-
-
Consider a Different Stationary Phase: While silica gel is the default, alumina (basic or neutral) can sometimes provide a different selectivity profile and may resolve impurities that co-elute on silica.
-
Attempt Recrystallization or Trituration: If the purified material is a solid, attempting recrystallization from a carefully selected solvent system may be sufficient to remove the final traces of the impurity. Alternatively, trituration (slurrying the solid in a solvent in which the product is insoluble but the impurity is soluble) can be effective.
-
Issue 3: My recovery/yield after purification is very low.
-
Probable Cause (Column Chromatography):
-
Product is very polar and is sticking to the silica gel: This can happen if the eluent is not polar enough to wash the compound off the column.
-
Product is unstable on silica: Some anilines can degrade on acidic silica gel.
-
Improper column loading: Loading a large amount of product dissolved in a strong solvent can cause band broadening and poor separation, leading to mixed fractions and lower yield of pure material.
-
-
Troubleshooting Steps (Column Chromatography):
-
Increase Eluent Polarity: After eluting with your primary solvent system, flush the column with a much more polar solvent (e.g., 10% Methanol in DCM) to see if any additional material comes off.
-
Deactivate Silica Gel: If you suspect degradation, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% triethylamine is added to the eluent system). This neutralizes the acidic sites on the silica.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel (or celite) by dissolving it in a minimal amount of solvent, adding the adsorbent, and removing the solvent under reduced pressure. The resulting dry powder can be loaded directly onto the top of the column, which often results in sharper bands and better separation.[9]
-
-
Probable Cause (Recrystallization):
-
Incorrect solvent choice: The product may be too soluble in the chosen solvent, even at low temperatures.
-
Using too much solvent: Dissolving the crude material in an excessive volume of hot solvent will prevent it from crystallizing upon cooling.
-
-
Troubleshooting Steps (Recrystallization):
-
Perform a Thorough Solvent Screen: Use small test tubes to test the solubility of your crude material in a range of solvents (e.g., Hexane, Toluene, EtOAc, Isopropanol, Ethanol). The ideal solvent will fully dissolve the product when hot but show very low solubility when cold.[10]
-
Use a Minimum of Hot Solvent: Add the hot solvent portion-wise to your crude material, with stirring, until it just dissolves. Using the absolute minimum volume is critical for maximizing recovery.
-
Cool Slowly: Allow the solution to cool slowly to room temperature first to allow for the formation of larger, purer crystals. Then, place it in an ice bath to maximize precipitation before filtration.
-
Visualization of Purification Strategy
The following diagram outlines a decision-making workflow for selecting the appropriate purification method for your crude this compound.
Sources
- 1. This compound - CAS:1082040-45-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 1082040-45-6 [chemicalbook.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Navigating Steric Hindrance in Reactions with 5-Bromo-3-methoxy-2-methylaniline
Welcome to the technical support center dedicated to addressing the synthetic challenges associated with 5-Bromo-3-methoxy-2-methylaniline. This valuable building block presents unique steric challenges due to its 2,3,5-substitution pattern. The ortho-methyl group, in particular, significantly hinders the reactivity of the adjacent amine functionality and the C-Br bond. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming these synthetic hurdles.
Understanding the Challenge: The Impact of Steric Hindrance
The core difficulty in reactions involving this compound stems from steric hindrance. The methyl group at the C2 position and the methoxy group at the C3 position create a crowded environment around the amine group (NH2) and the bromine atom at C5. This steric congestion can impede the approach of reagents and catalysts, leading to sluggish or failed reactions. The nucleophilicity of the amine is reduced, and access to the C-Br bond for oxidative addition in cross-coupling reactions is restricted.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound in various chemical transformations.
Q1: My Buchwald-Hartwig amination with this compound is failing or giving low yields. What are the likely causes and how can I fix it?
Answer:
Failure in Buchwald-Hartwig amination with this substrate is a frequent issue.[1][2] The steric hindrance from the ortho-methyl group is the primary culprit, impeding both the oxidative addition of the palladium catalyst to the C-Br bond and the subsequent reductive elimination.
Troubleshooting Strategies:
-
Ligand Selection is Critical: Standard phosphine ligands are often ineffective. The key is to use bulky, electron-rich monophosphine ligands that promote both oxidative addition and reductive elimination.[3][4] Ligands such as XPhos, SPhos, and RuPhos are excellent starting points. The increased steric bulk on the ligand can actually accelerate the reductive elimination step, which is often rate-limiting for hindered substrates.[3]
-
Catalyst System Optimization: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand is typically used. Pre-formed catalysts can also be effective.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. It is important to use a high-quality, anhydrous base.
-
Solvent and Temperature: Aprotic polar solvents like toluene, dioxane, or DMF are generally used.[5] Higher reaction temperatures are often required to overcome the activation energy barrier imposed by steric hindrance. Microwave irradiation can sometimes be beneficial in accelerating these sluggish reactions.[6]
Q2: I am struggling with a Suzuki-Miyaura coupling to replace the bromine atom. What modifications should I consider?
Answer:
Similar to C-N coupling, Suzuki-Miyaura reactions with this substrate are challenging due to the sterically encumbered bromine atom. The transmetalation step can also be hindered.
Troubleshooting Strategies:
-
Advanced Catalytic Systems: Employing palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended.[6][7] These ligands can facilitate the challenging oxidative addition step. For instance, catalysts incorporating ligands like BI-DIME have shown success in coupling extremely hindered biaryls.[8]
-
Choice of Boron Reagent: More reactive boron reagents can improve reaction outcomes. Consider using potassium trifluoroborate salts or MIDA boronates, which can exhibit different reactivity profiles compared to boronic acids.
-
Base and Solvent Optimization: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] The choice of solvent can also be critical, with combinations like dioxane/water or toluene/water being common.
-
Reaction Conditions: As with C-N coupling, higher temperatures are generally necessary.
Catalyst and Ligand Selection Guide for Cross-Coupling Reactions
| Reaction Type | Recommended Ligands | Palladium Source | Typical Base | Solvent | Key Considerations |
| Buchwald-Hartwig Amination | XPhos, SPhos, RuPhos, BrettPhos | Pd₂(dba)₃, Pd(OAc)₂ | NaOtBu, K₃PO₄ | Toluene, Dioxane | Use of bulky, electron-rich monophosphine ligands is crucial.[4] |
| Suzuki-Miyaura Coupling | SPhos, XPhos, Buchwald's SPhos-based palladacycle, NHC ligands (e.g., IPr) | Pd(OAc)₂, PdCl₂(dppf) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | N-heterocyclic carbene (NHC) ligands can offer superior performance for hindered substrates.[6] |
Q3: I am attempting an acylation of the amine group, but the reaction is very slow. How can I improve the reaction rate?
Answer:
The nucleophilicity of the amine in this compound is significantly diminished due to the steric hindrance from the ortho-methyl group.[9]
Troubleshooting Strategies:
-
Use of More Reactive Acylating Agents: Instead of acyl chlorides, consider using more reactive acylating agents like acid anhydrides.
-
Activation with a Strong Base: Deprotonation of the aniline with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) prior to the addition of the acylating agent can dramatically increase the reaction rate.
-
Catalytic Approaches: The use of a catalytic amount of a strong Lewis acid or a deep eutectic solvent like [ChCl][ZnCl₂]₂ can promote the acylation.[10]
-
Forced Conditions: In some cases, higher reaction temperatures and longer reaction times may be unavoidable.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the successful N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Decision-Making Workflow for Overcoming Steric Hindrance
The following diagram illustrates a logical workflow for troubleshooting reactions with this compound.
Caption: Troubleshooting workflow for sterically hindered reactions.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions Involving 5-Bromo-3-methoxy-2-methylaniline
Welcome to our specialized technical resource for chemists, researchers, and professionals in drug development. This guide is crafted to provide expert insights and actionable troubleshooting for the synthetic challenges presented by 5-Bromo-3-methoxy-2-methylaniline, a versatile but complex building block. Our goal is to empower you to navigate its reactivity and achieve desired regiochemical outcomes with precision.
Introduction: The Challenge of Regiocontrol
This compound is a richly functionalized aromatic compound, offering multiple avenues for synthetic diversification. However, the electronic and steric interplay of its substituents—a strongly activating ortho-, para-directing amino group, a strongly activating ortho-, para-directing methoxy group, and a weakly activating ortho-, para-directing methyl group—creates significant challenges in controlling regioselectivity. The bromine atom at C5 provides a key handle for cross-coupling reactions, further diversifying its synthetic utility. This guide will explore the directing effects of these groups and offer strategies to manage reaction outcomes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing the regioselectivity of electrophilic aromatic substitution on this compound?
The regioselectivity of electrophilic aromatic substitution (EAS) is dictated by the combined influence of the amino, methoxy, and methyl groups. The amino group is the most potent activating and ortho-, para-directing group, followed by the methoxy group.[1][2][3] The methyl group offers a weaker activating and ortho-, para-directing effect.[4] The ultimate substitution pattern arises from the synergy and competition between these directing influences.
Q2: Which positions on the aromatic ring are most susceptible to electrophilic attack?
The C4 and C6 positions are the most electronically enriched and sterically accessible for electrophilic attack. The powerful ortho-, para-directing nature of the amino and methoxy groups strongly activates these sites. The C2 position is sterically encumbered by the adjacent methyl and amino groups, making it a less favorable site for substitution.[5][6]
Q3: How does the amino group interfere with reactions, and how can this be managed?
The amino group's nucleophilicity makes it prone to reacting with electrophiles and Lewis acids, leading to undesired side products.[7] To prevent this, the amino group should be protected, commonly by acylation to form an amide.[8][9] This strategy temporarily diminishes the nitrogen's nucleophilicity and moderates its activating effect, which can also improve regioselectivity.[10]
Q4: What is the synthetic utility of the bromine atom?
The bromine atom at C5 is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[11][12][13][14][15][16] This allows for the introduction of a wide array of carbon and heteroatom substituents at this position, making it a key site for molecular diversification.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Scenario: An attempt to introduce a nitro group at the C4 position results in a mixture of C4 and C6 isomers, along with significant byproduct formation.
Root Cause Analysis: The strong, competing directing effects of the amino and methoxy groups, both activating the C4 and C6 positions, are the likely cause.[1][2] Additionally, in acidic nitrating conditions, the amino group can be protonated, forming an anilinium ion which is a meta-director, further complicating the reaction outcome.[10][17]
Solution Workflow:
-
Protect the Amino Group: The high reactivity of the amino group necessitates protection. Converting it to an acetanilide is a standard and effective method.[8][9][18] This reduces its activating strength and prevents protonation under acidic conditions.[10]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can increase selectivity by favoring the product of the lower activation energy pathway.
-
Solvent: The choice of solvent can impact reagent solubility and reaction kinetics. A solvent screen may be necessary to find optimal conditions.
-
Rate of Addition: Slow, controlled addition of the electrophile can minimize the formation of di-substituted and other side products.
-
-
Leverage Steric Hindrance: The methyl group at C2 provides steric bulk around the C6 position. Using a larger electrophile may favor substitution at the less sterically hindered C4 position.[5][19][20]
Experimental Protocol: Regioselective Nitration at C4
-
Protection:
-
Dissolve this compound in acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water to precipitate the protected N-(5-bromo-3-methoxy-2-methylphenyl)acetamide. Filter and dry the solid.
-
-
Nitration:
-
Dissolve the protected aniline in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature at 0 °C.
-
Stir for 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with cold water, and dry the solid.
-
-
Deprotection:
-
Reflux the nitrated acetanilide in aqueous hydrochloric acid.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the desired 5-bromo-4-nitro-3-methoxy-2-methylaniline.
-
Filter, wash with water, and dry.
-
Caption: Key parameters to optimize for successful Suzuki cross-coupling reactions.
Conclusion
Mastering the regioselectivity of reactions with this compound hinges on a thorough understanding of its substituent effects and meticulous optimization of reaction conditions. By employing strategies such as protecting groups and systematic screening of catalysts, ligands, and solvents, researchers can harness the full synthetic potential of this valuable and versatile building block.
References
- Optimization of Buchwald-Hartwig amin
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. (URL: )
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: )
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - UC Santa Barbara. (URL: )
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Public
- The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. (URL: )
- Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-N,N-diethyl-4-methylaniline - Benchchem. (URL: )
- Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines - Benchchem. (URL: )
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Organic Letters - ACS Public
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- 16.6: An Explanation of Substituent Effects - Chemistry LibreTexts. (URL: )
- Sonogashira Coupling - Organic Chemistry Portal. (URL: )
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (URL: )
- Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+. (URL: )
- Sonogashira coupling - Wikipedia. (URL: )
- Video: Directing and Steric Effects in Disubstituted Benzene Deriv
- Electrophilic arom
- Protective Groups - Organic Chemistry Portal. (URL: )
- The Suzuki reaction of 4-bromoaniline with aryl boronic acids a - ResearchG
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
- Buchwald–Hartwig amin
- Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand - ACS Public
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (URL: )
- Buchwald-Hartwig Amin
- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. (URL: )
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Protecting Groups for Amines: Carbam
- Electrophilic Substitution of Anilines - Explan
- Protecting group - Wikipedia. (URL: )
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: )
- Reactions of Aniline - Chemistry Steps. (URL: )
- 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (URL: )
- Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties | Journal of the American Chemical Society. (URL: )
- Electrophilic Substitution: Definition, Mechanism & Key Examples - Vedantu. (URL: )
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (URL: )
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
- Substituent effects on the physical properties and pKa of aniline - ResearchG
- Why can't I achieve good yields for this Suzuki reaction?
- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (URL: )
- 26.
- A comparison of regioselectivity in electrophilic aromatic substitution...
- EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy - YouTube. (URL: )
- Regioselectivity in Electrophilic Arom
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: )
Sources
- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 2. testbook.com [testbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Electrophilic Substitution: Definition, Mechanism & Key Examples [vedantu.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
troubleshooting failed Buchwald-Hartwig reaction with 5-Bromo-3-methoxy-2-methylaniline
Topic: Troubleshooting Failed Buchwald-Hartwig Reaction with 5-Bromo-3-methoxy-2-methylaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the palladium-catalyzed Buchwald-Hartwig amination, specifically involving the sterically hindered and electron-rich substrate, this compound. As Senior Application Scientists, our goal is to provide you with not just solutions, but the underlying chemical logic to empower your experimental design.
Analysis of the Challenge: this compound
The structure of this compound presents a unique combination of electronic and steric factors that can complicate the standard Buchwald-Hartwig protocol. Understanding these is the first step in successful troubleshooting.
-
Electronic Profile: The aromatic ring is highly electron-rich due to the strong electron-donating effects of the aniline (-NH₂) and methoxy (-OCH₃) groups. While electron-rich aryl halides are often reactive, this high electron density can sometimes slow the crucial oxidative addition step of the catalytic cycle.
-
Steric Hindrance: The methyl group in the ortho position to the aniline nitrogen introduces significant steric bulk. This can influence the conformation of the molecule and hinder the approach of the palladium catalyst, particularly the final, bond-forming reductive elimination step.[1]
-
Potential for Catalyst Inhibition: The aniline nitrogen itself is a potential ligand for the palladium center. While this is a necessary part of the reaction for the incoming amine, the aniline on the substrate could potentially coordinate to the catalyst in a non-productive manner, leading to catalyst deactivation.
This guide will address the most common failure modes observed with this and similar substrates and provide logical, actionable troubleshooting steps.
Troubleshooting Guide
This section is structured to address specific experimental outcomes. Identify the result that best matches your experiment to find targeted advice.
Q1: My reaction shows little to no conversion of the starting material. What are the primary factors to investigate?
Low or no conversion is one of the most common issues and typically points to a problem with the core components of the catalytic system: the catalyst itself, the base, or the reaction conditions.
Causality & Solution Pathway:
-
Inadequate Catalyst Activity: The formation of the active Pd(0) species is critical.[2][3] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, this process can be unreliable.[4] Furthermore, the ligand choice is paramount for overcoming the steric and electronic challenges of your substrate.
-
Actionable Advice:
-
Switch to a Pre-catalyst: Use a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 palladacycle) that contains the desired phosphine ligand. This ensures reliable and rapid generation of the active catalyst upon exposure to the base.[2]
-
Select a Bulky, Electron-Rich Ligand: Standard ligands like P(o-tol)₃ or even bidentate ligands like BINAP may be insufficient.[3][5] For sterically demanding substrates, bulky dialkylbiaryl phosphine ligands are required to facilitate both the oxidative addition and the challenging reductive elimination step.[1][5]
-
Primary Recommendation: Start with XPhos or RuPhos . These ligands have demonstrated broad utility for challenging couplings.
-
Alternative: For coupling with primary amines, BrettPhos is an excellent choice.[3]
-
-
-
-
Incorrect Base or Poor Solubility: The base's role is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[6][7] If the base is too weak, this step will not occur efficiently. If the base is not soluble in the reaction solvent, its effectiveness is drastically reduced.
-
Actionable Advice:
-
Strong Bases for High Rates: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, promoting high reaction rates.[3][8]
-
Protic Functional Group Tolerance: If your coupling partner contains sensitive functional groups (e.g., esters, ketones), NaOtBu may be too harsh. In this case, use a base like Lithium bis(trimethylsilyl)amide (LiHMDS), which offers excellent reactivity with improved functional group tolerance.[3]
-
Weaker Bases for Sensitive Substrates: For highly base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require higher reaction temperatures and/or catalyst loadings to achieve good conversion.[8][9]
-
-
-
Suboptimal Solvent and Temperature: Insolubility is a frequently underestimated cause of reaction failure.[2] The temperature must be high enough to support the catalytic cycle but not so high that it causes decomposition.
-
Actionable Advice:
-
Solvent Choice: Toluene and 1,4-dioxane are the most common solvents for a reason; they are generally effective at dissolving the reactants and catalyst components.[8][10] If solubility remains an issue, consider a more polar ethereal solvent like CPME or a mixture of solvents.
-
Temperature: A starting point of 80-100 °C is typical for aryl bromides.[2][6] If you are using a weaker base, you may need to increase the temperature to 110-120 °C.
-
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing significant hydrodehalogenation, forming 3-methoxy-2-methylaniline as a major byproduct. How can I suppress this?
Hydrodehalogenation is a competitive side reaction where the aryl halide is reduced instead of coupled.[5] This often occurs when the reductive elimination step is slow compared to alternative pathways like β-hydride elimination (if the amine has β-hydrogens) or protonolysis of the Pd-Aryl intermediate.
Causality & Solution Pathway:
-
Slow Reductive Elimination: The steric hindrance on your substrate can slow down the final C-N bond-forming step, giving side reactions more time to occur.
-
Actionable Advice:
-
Use More Electron-Rich/Bulky Ligands: Ligands like XPhos and the Josiphos family are specifically designed to accelerate reductive elimination.[5] Their steric bulk forces the aryl and amido groups into close proximity on the palladium center, promoting the desired bond formation.
-
Change the Amine: If coupling with a primary amine (R-CH₂-NH₂), β-hydride elimination is a possible pathway. If feasible, switching to a secondary amine or a primary amine without β-hydrogens can eliminate this specific side reaction.
-
-
-
Presence of Protic Impurities: Water or other protic impurities can protonate intermediates in the catalytic cycle, leading to the hydrodehalogenated product.
-
Actionable Advice:
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Q3: My crude reaction mixture is very messy, with multiple unidentified spots by TLC/LCMS. What is the likely cause?
A complex mixture of products often points to decomposition of either the starting materials, the product, or the catalyst.
Causality & Solution Pathway:
-
Catalyst Decomposition: The active Pd(0) species is sensitive to oxygen.[8] If air is introduced, it can oxidize the catalyst to inactive Pd(II) and form palladium black.
-
Actionable Advice:
-
Degas Solvents: Thoroughly degas your solvent before use by sparging with argon or using several freeze-pump-thaw cycles.
-
Use a Glovebox: For maximum reproducibility, prepare your reaction inside a nitrogen or argon-filled glovebox.
-
-
-
Thermal Decomposition: High reaction temperatures (>120 °C) can lead to the decomposition of sensitive substrates, products, or the catalyst complex itself.
-
Actionable Advice:
-
Lower the Temperature: If you suspect decomposition, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. This may require using a more active catalyst system (e.g., a more electron-rich ligand or a stronger base) to maintain a reasonable reaction rate.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: Which class of ligands is definitively best for an electron-rich, sterically hindered substrate like this?
There is no single "best" ligand, as the optimal choice also depends on the amine coupling partner.[5] However, for substrates like this compound, the dialkylbiaryl phosphine ligands developed by the Buchwald group are the clear starting point.[5] These ligands possess the necessary steric bulk and electron-donating properties to promote the difficult oxidative addition and reductive elimination steps.
| Ligand Family | Key Features | Recommended For... |
| XPhos / SPhos | General purpose, highly active for a broad range of substrates. | Excellent starting point for coupling with most primary and secondary amines. |
| RuPhos | Similar to XPhos but can offer improved performance for certain heteroaryl or hindered substrates. | Coupling with secondary amines.[3] |
| BrettPhos | Specifically designed to prevent the formation of undesired bis-arylated products. | Selective mono-arylation of primary amines.[3] |
| Josiphos Ligands | Ferrocene-based ligands developed by the Hartwig group. | Also highly effective for hindered substrates and have shown utility in ammonia coupling.[5] |
FAQ 2: How does the choice of base impact the reaction beyond just rate? Can it cause side reactions?
Yes, the base is not just an activator. A base that is too strong, like NaOtBu, can be incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones) on either coupling partner, leading to side reactions like hydrolysis or aldol condensation.[3][8] Conversely, a base that is too weak may not facilitate the reaction, leading to recovery of starting materials. The choice is a balance between reactivity and functional group tolerance.[3]
FAQ 3: Can the aniline group on my substrate interfere with the reaction?
It is a possibility. The lone pair on the aniline nitrogen can coordinate to the palladium center. If this coordination is strong, it could act as a competitive inhibitor to the binding of the phosphine ligand or the incoming amine nucleophile. However, the ortho-methyl group on your specific substrate likely provides enough steric shielding to disfavor this unproductive binding, forcing the catalyst to interact primarily at the C-Br bond.
Experimental Protocols
Protocol 1: General Starting Conditions for Amination
This protocol provides a robust starting point for coupling an amine with this compound.
-
Preparation (Glovebox): To an oven-dried vial, add the Pd pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add Reagents: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add Solvent: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated heating block at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LCMS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: High-Throughput Screening of Conditions
For particularly challenging couplings, screening multiple parameters is the most efficient path to success. This can be done in parallel using a 24-well plate.
-
Stock Solutions: Prepare stock solutions of your aryl bromide and amine in the chosen solvent (e.g., dioxane).
-
Plate Preparation (Glovebox): In each well of a 24-well plate, add a unique combination of solid Pd pre-catalyst/ligand and base. For example:
-
Wells A1-A4: XPhos Pd G3 with NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃.
-
Wells B1-B4: RuPhos Pd G3 with the same series of bases.
-
Wells C1-C4: BrettPhos Pd G3 with the same series of bases.
-
-
Reaction Initiation: Dispense the stock solutions of the aryl bromide and amine into each well. Seal the plate with a cap mat.
-
Heating & Analysis: Place the plate on a heated stirring block. After a set time (e.g., 18 hours), cool the plate, and take a small aliquot from each well for LCMS analysis to determine the relative conversion and identify the most promising conditions for scale-up.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Noriega, C., & Newman, S. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14536–14543. [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 79(24), 11961-9. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Wang, D., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 20959–20967. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved January 17, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A-Z Purification of 5-Bromo-3-methoxy-2-methylaniline
Welcome to the dedicated technical support guide for the purification of 5-Bromo-3-methoxy-2-methylaniline (CAS: 1082040-45-6). This resource is designed for researchers, medicinal chemists, and process development professionals who require this key building block in its highest purity for their synthetic endeavors. Commercial batches, while convenient, often contain impurities that can compromise downstream reactions. This guide provides a troubleshooting framework and detailed protocols to address common purification challenges.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential contaminants. For a substituted aniline like this compound, impurities typically arise from the synthesis and degradation pathways.
Q1: My commercial this compound is dark brown/red, not off-white. What causes this, and is it a problem?
A1: This is the most common issue with anilines. The discoloration is almost always due to the formation of highly colored oxidation and polymerization products.[1] Aniline derivatives are notoriously sensitive to air and light, leading to the formation of complex, often polymeric, impurities over time.[2][3]
-
Causality : The electron-rich aromatic ring and the lone pair on the nitrogen atom make the molecule susceptible to oxidation.
-
Impact : While these colored impurities might be present in small amounts, they can interfere with reaction monitoring (e.g., TLC visualization), poison sensitive catalysts (like Palladium catalysts in cross-coupling reactions), and complicate the characterization of your final product. For these reasons, removing them is highly recommended.
Q2: Beyond discoloration, what other impurities should I be aware of?
A2: The impurity profile depends on the synthetic route, but common contaminants include:
-
Process-Related Impurities : These are substances from the chemical synthesis itself.[1]
-
Isomeric Byproducts : Incomplete regioselectivity during the bromination step can lead to isomers where the bromine atom is at a different position on the ring.
-
Unreacted Starting Materials : Residual precursors from the synthesis may still be present.
-
Over-brominated Species : The presence of di- or tri-brominated aniline derivatives is possible if the reaction conditions were not perfectly controlled.
-
-
Residual Solvents : Solvents used during the manufacturing process and final workup may be present.[1]
| Impurity Type | Common Examples | Primary Removal Method |
| Oxidation/Polymerization | High molecular weight colored tars | Acid-Base Extraction, Charcoal Treatment, Column Chromatography |
| Isomeric Byproducts | e.g., 3-Bromo-5-methoxy-2-methylaniline | Column Chromatography, Fractional Recrystallization |
| Over-brominated Species | e.g., Di-bromo-3-methoxy-2-methylaniline | Column Chromatography |
| Starting Materials | Varies by synthetic route | Acid-Base Extraction, Column Chromatography |
Section 2: Purification Strategy Workflow
A multi-step approach is often the most robust method for achieving high purity. A general workflow involves a bulk purification step followed by a high-resolution step.
Caption: Workflow for purifying anilines via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolve : Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Extract with Acid : Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Use a volume of acid roughly equal to the organic solvent. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction 2-3 times. Combine the aqueous extracts.
-
Back-Wash (Optional but Recommended) : To remove any trapped neutral impurities, wash the combined acidic aqueous extracts with a small portion of fresh organic solvent and discard this organic wash.
-
Basify : Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH (aq) with swirling until the solution is strongly basic (pH > 10, check with pH paper). The aniline may precipitate as an oil or solid.
-
Extract with Organic Solvent : Extract the basified aqueous solution with fresh organic solvent (diethyl ether or DCM, 3 times).
-
Dry and Concentrate : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aniline.
Method 2: Recrystallization
This method is excellent for removing impurities with different solubility profiles from your target compound, particularly after an initial cleanup by extraction.
Q4: What's a good starting solvent system for recrystallizing this compound?
A4: The key is to find a solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold. [4]Given the structure (aromatic, with polar NH₂/OMe groups and nonpolar Me/Br groups), a mixed solvent system is often ideal. [4]
-
Recommended Starting Point : An ethanol/water or methanol/water system. [4]The aniline should be quite soluble in alcohols. [4]* Alternative : An ethyl acetate/hexanes system.
Protocol: Recrystallization from Ethanol/Water
-
Dissolve : In a flask, dissolve the aniline in the minimum amount of hot ethanol required for complete dissolution.
-
Add Anti-Solvent : While the solution is still hot, add hot water dropwise until you see the first sign of persistent cloudiness (turbidity).
-
Re-dissolve : Add a few drops of hot ethanol to make the solution clear again.
-
Cool Slowly : Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate : Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry : Dry the crystals thoroughly under vacuum.
Q5: My aniline "oils out" instead of crystallizing. What do I do?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
-
Troubleshooting : Re-heat the solution until the oil redissolves completely. Add a little more of the "good" solvent (e.g., ethanol) and then allow it to cool again, perhaps more slowly. Seeding the solution with a tiny crystal from a previous batch can also promote proper crystallization.
Method 3: Column Chromatography
This is the highest resolution technique, best for separating stubborn impurities like isomers. However, purifying amines on standard silica gel is notoriously difficult.
Q6: My compound is streaking badly on a silica TLC plate and I'm getting poor recovery from my column. Why?
A6: This is a classic problem. Standard silica gel has a slightly acidic surface due to silanol (Si-OH) groups. [5][6]Your basic aniline interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption (low recovery) and "peak tailing" or streaking. [7][8] Solution A: Use a Mobile Phase Modifier
-
The Fix : Add a small amount of a volatile competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your aniline to travel through the column cleanly. [9][10]* Recommendation : Use 0.5-1% triethylamine (TEA) or ammonium hydroxide in your hexane/ethyl acetate or DCM/methanol eluent. [8][9]Always add the modifier to both solvents to maintain a consistent concentration during the gradient.
Solution B: Use an Alternative Stationary Phase
-
The Fix : Avoid the acidic silica altogether by using a more suitable stationary phase.
-
Recommendations :
-
Amine-functionalized Silica : These columns have a basic surface, which eliminates the problematic acid-base interactions and often provides excellent peak shape without needing mobile phase modifiers. [7][11] 2. Basic Alumina : This is another good alternative for purifying basic compounds. [6][12]
Stationary Phase Pros Cons When to Use Silica Gel + TEA Inexpensive, readily available. TEA can be difficult to remove from the final product. For routine purifications where residual TEA is not a concern. Amine-functionalized Silica Excellent peak shape, no modifier needed, simplified workup. [7][11] More expensive than standard silica. For high-purity applications and difficult separations. | Basic Alumina | Good for basic compounds, different selectivity than silica. [6]| Can be less forgiving than silica; activity can vary with water content. | When silica fails or to exploit different selectivity. |
-
Section 4: Purity Assessment and Storage
Q7: How do I confirm the purity and identity of my final product?
A7: A combination of techniques is essential for a complete picture.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : This is the best method for confirming the structure. For this compound, you should expect to see distinct signals for the two aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons. The integration of these signals should match the number of protons in each environment.
-
GC-MS (Gas Chromatography-Mass Spectrometry) : This will confirm the molecular weight (m/z = 216.08 for C₈H₁₀BrNO) and provide a quantitative measure of purity based on peak area. [13]* Melting Point : A sharp melting point indicates high purity. Compare your experimental value to the literature value if available.
Q8: What are the best practices for storing the purified aniline?
A8: To prevent the discoloration and degradation you just worked so hard to remove:
-
Store under an inert atmosphere : Displace air in the container with nitrogen or argon. [3]* Protect from light : Use an amber vial or store the container in the dark. [2]* Keep it cold and dry : Store in a refrigerator or freezer in a tightly sealed container to protect from moisture. [2][14]
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho. [Link]
-
Liskon Biological. (2024, November 6). 4-Bromoaniline (C₆H₆BrN) Stability Study. Liskon Biological. [Link]
-
Sci-Supply. (n.d.). This compound, 98% Purity, C8H10BrNO, 100 mg. Sci-Supply. [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? ResearchGate. [Link]
-
SciSupplies. (n.d.). This compound, 95.0%, 1g. SciSupplies. [Link]
-
Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Chemistry LibreTexts. (n.d.). How to obtain pure aniline from a mixture of phenol and aniline?. Chemistry Stack Exchange. [Link]
-
University of California, Irvine. (n.d.). Experiment 6 - Extraction. UCI Department of Chemistry. [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. [Link]
- Google Patents. (1992). US5117061A - Process of preparing substituted anilines.
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Sciencemadness Discussion Board. (2011, March 13). Aniline purification without steam distillation. Sciencemadness. [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. [Link]
-
Teledyne ISCO. (2012, November 8). RediSep amine functionalized column. Teledyne ISCO. [Link]
-
University of Bristol. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Bristol. [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd. [Link]
-
Hawach Scientific. (2025, September 15). Which is better, silica gel or alumina tlc plates?. Hawach Blog. [Link]
-
Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. MPG.PuRe. [Link]
-
Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. UCLA Chemistry. [Link]
-
Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness Discussion Board. [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Reddit. (2022, June 14). column chromatography - silica gel and alumina differences. r/chemistry. [Link]
-
University of Technology, Iraq. (2020). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. University of Technology, Iraq. [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
Royal Society of Chemistry. (2019). Supporting Information for: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Wikipedia. [Link]
-
ScienceDirect. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure. [Link]
-
ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. [Link]
-
Chemeurope.com. (2025, July 31). Substituted aniline: Significance and symbolism. Chemeurope.com. [Link]
-
National Institutes of Health. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. NIH. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. biotage.com [biotage.com]
- 10. rsc.org [rsc.org]
- 11. teledyneisco.com [teledyneisco.com]
- 12. mico-bio.com [mico-bio.com]
- 13. rsc.org [rsc.org]
- 14. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
stability of 5-Bromo-3-methoxy-2-methylaniline under acidic or basic conditions
Welcome to the technical support center for 5-Bromo-3-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and validated experimental protocols to assess the stability of this compound under various conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily influenced by the interplay of its functional groups on the aniline ring:
-
Amino Group (-NH₂): This is the most reactive site. The lone pair of electrons on the nitrogen atom makes it basic and susceptible to oxidation. In acidic conditions, it will be protonated to form an anilinium salt.
-
Electron-Donating Groups (-OCH₃ and -CH₃): The methoxy and methyl groups are electron-donating, which increases the electron density on the aromatic ring and the basicity of the amino group.[1] This enhanced electron density can also make the aromatic ring more susceptible to electrophilic attack and oxidation.
-
Electron-Withdrawing Group (-Br): The bromine atom has a dual effect. It is electron-withdrawing via induction, which can slightly decrease the basicity of the amino group.[2] However, it can also donate electrons through resonance. The inductive effect is generally more significant for halogens.
Q2: How stable is this compound in acidic conditions?
A2: In acidic conditions, the primary reaction will be the protonation of the basic amino group to form the corresponding anilinium salt. This salt formation generally increases the water solubility of the compound. While the anilinium form is less susceptible to oxidation than the free amine, strong acidic conditions, especially at elevated temperatures, can potentially lead to hydrolysis of the methoxy group or other degradation pathways. Aromatic primary amines can also react with nitrous acid (formed in situ from a nitrite source and a strong acid) to form diazonium salts, which are often unstable.[3]
Q3: What is the expected stability of this compound under basic conditions?
A3: this compound is expected to be relatively stable in mild basic conditions. The free amine form will be present, which is more prone to oxidation compared to the protonated form. Strong basic conditions, particularly when heated in the presence of oxygen, can accelerate oxidative degradation, potentially leading to the formation of colored impurities through polymerization or coupling reactions.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on the chemistry of substituted anilines, the following degradation pathways are plausible under forced degradation conditions:[4][5]
-
Oxidation: This is a major degradation pathway for anilines.[6] The amino group can be oxidized to form nitroso, nitro, or azoxy compounds, and can also lead to the formation of colored polymeric impurities. The electron-rich aromatic ring is also susceptible to oxidation, potentially leading to ring-opening products.
-
Hydrolysis: While the amide bond is not present, under harsh acidic or basic conditions and heat, the methoxy group could potentially be hydrolyzed to a hydroxyl group.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to oxidation or the formation of free radical species that can then react further.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color change of the solid compound upon storage (e.g., turning brown or black) | Oxidation of the aniline moiety. This can be accelerated by exposure to air and light. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect it from light by using an amber vial or storing it in the dark. |
| Unexpected peaks in HPLC analysis of a solution of the compound | Degradation of the compound in the chosen solvent or due to pH changes. | Ensure the solvent is of high purity and de-gassed. If using an aqueous mobile phase, buffer it appropriately to maintain a stable pH. Prepare solutions fresh before use. |
| Inconsistent results in bioassays | The compound may be degrading in the assay medium. | Perform a stability study of the compound in the specific bioassay medium under the experimental conditions (e.g., temperature, CO₂ atmosphere) to determine its stability over the time course of the experiment. |
| Low recovery after extraction from an aqueous solution | If the aqueous solution is acidic, the compound will be protonated and more water-soluble. | Before extraction with an organic solvent, basify the aqueous solution to a pH well above the pKa of the anilinium salt to ensure the compound is in its neutral, less polar form. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the steps to perform a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- Cool the solution and neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State):
- Place a small amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.
- Dissolve the stressed solid in the initial solvent for analysis.
-
Photostability:
- Expose a solution of the compound (e.g., 100 µg/mL) in a quartz cuvette or a photostable container to a calibrated light source according to ICH Q1B guidelines.
- Simultaneously, keep a control sample in the dark.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 90% A, 10% B. Linearly increase to 90% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm (or scan with a PDA detector to identify the optimal wavelength) |
| Injection Volume | 10 µL |
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
References
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Quora. (2016, December 27). Which one is more basic between m-bromoaniline and p-bromoaniline? Why? Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]
-
CBSE. (n.d.). CBSE EXAMINATION PAPER-2023. Retrieved from [Link]
-
PubMed Central. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 5(1), 51-60. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Retrieved from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
American Chemical Society. (2026, January 8). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
TSI Journals. (n.d.). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Retrieved from [Link]
-
PubMed Central. (2017). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 24.4: Basicity of Arylamines. Retrieved from [Link]
-
ResearchGate. (2015). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxyaniline. Retrieved from [Link]
-
YouTube. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, February 7). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methylaniline. Retrieved from [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
Sources
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]
preventing debromination of 5-Bromo-3-methoxy-2-methylaniline during reactions
Welcome to the technical support center for 5-Bromo-3-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address the common challenge of preventing unwanted debromination during chemical reactions, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your synthetic routes.
Introduction: The Challenge of Premature Debromination
This compound is a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions to introduce complex molecular scaffolds.[1] However, its utility is frequently hampered by a significant side reaction: the loss of the bromine substituent, a process known as hydrodebromination or protodebromination. This undesired reaction leads to the formation of 3-methoxy-2-methylaniline, reducing the yield of the desired product and complicating purification.
This guide provides a systematic approach to understanding and mitigating this issue, drawing from established principles of organometallic chemistry and reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why does it occur with this compound?
A1: Debromination is the cleavage of the carbon-bromine (C-Br) bond and its replacement with a carbon-hydrogen (C-H) bond. In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), this often occurs as a competitive side reaction to the main catalytic cycle.[2][3][4] The electron-donating amino (-NH2) and methoxy (-OCH3) groups on the aniline ring increase the electron density, which can make the C-Br bond more susceptible to certain reductive pathways within the catalytic cycle.
Q2: Which reaction types are most prone to causing debromination of this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible. This includes Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira couplings.[5][6][7][8][9] The conditions required for these reactions, including the use of a palladium catalyst, a base, and often a phosphine ligand, can create pathways for reductive debromination.
Q3: Can the choice of catalyst influence the extent of debromination?
A3: Absolutely. The choice of both the palladium precursor and the phosphine ligand is critical. Highly active, electron-rich, and bulky phosphine ligands, while often excellent for promoting the desired coupling, can sometimes also accelerate the rate of debromination. It is a delicate balance that often requires empirical screening.
Q4: How do the base and solvent affect the stability of the C-Br bond?
A4: The base is essential for many cross-coupling reactions, but strong bases, particularly those with β-hydrogens, can act as hydride sources, leading to reductive debromination.[2] The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.[10][11][12][13] Protic solvents, for instance, can also serve as a proton source for the final step of the debromination pathway.
Troubleshooting Guide: A Systematic Approach to Preventing Debromination
This section provides a structured approach to diagnose and solve debromination issues encountered during reactions with this compound.
Problem 1: Significant formation of 3-methoxy-2-methylaniline byproduct observed in a Suzuki-Miyaura Coupling.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[14][15][16][17][18] However, the conditions can be conducive to debromination.
The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[6][19] Debromination can occur at the Pd(II)-aryl intermediate stage, prior to or in competition with transmetalation. Potential hydride sources in the reaction mixture (e.g., the base, solvent, or impurities) can intercept this intermediate, leading to the undesired side product.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Decision workflow for troubleshooting debromination in Suzuki reactions.
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases like NaOH or K₂CO₃ to milder bases such as K₃PO₄ or Cs₂CO₃.[4] | Milder, non-nucleophilic bases are less likely to generate hydride species that can lead to reduction of the aryl bromide. |
| Ligand | Screen a panel of phosphine ligands. Start with less electron-rich ligands (e.g., PPh₃) before moving to more specialized Buchwald or Fu ligands if reactivity is low. | The electronic and steric properties of the ligand directly influence the stability and reactivity of the Pd(II) intermediate. A less electron-donating ligand may slow the rate of unwanted reductive pathways. |
| Solvent | Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[20] Ensure solvents are thoroughly degassed. | Protic solvents (e.g., alcohols, water) can act as proton sources. Oxygen can lead to degradation of the catalyst and ligands, potentially opening up side reaction pathways. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80°C instead of 110°C). | Higher temperatures can increase the rate of side reactions, including debromination. |
Protocol: Low-Debromination Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen ligand (if not using a pre-catalyst).
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-90°C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Problem 2: Debromination observed during a Buchwald-Hartwig Amination.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but the strongly basic conditions can promote debromination.[7][8][9][21][22]
The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[9] Reductive elimination then yields the desired product. Debromination is thought to occur via a β-hydride elimination from the base (e.g., sodium tert-butoxide) or via other reductive pathways involving the Pd(II) intermediate.
Key Intermediates in Buchwald-Hartwig Amination
Caption: Competing pathways in Buchwald-Hartwig amination.
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base like Cs₂CO₃ or K₃PO₄. If a strong base is required, consider using one that lacks β-hydrogens, such as LHMDS or KHMDS. | This minimizes the potential for β-hydride elimination, a known pathway for generating palladium hydride species that lead to debromination.[2] |
| Ligand | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). | These ligands often promote rapid reductive elimination from the palladium-amido complex, which can outcompete the rate of debromination pathways.[7] |
| Catalyst Loading | Use the lowest effective catalyst loading (e.g., 0.5-2 mol%). | Excess catalyst can sometimes lead to an increase in side reactions. |
| Additives | In some cases, the addition of a Lewis acid or other additives can help stabilize intermediates and favor the desired reaction pathway. | This is system-dependent and requires careful screening. |
Protocol: Chemoselective Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 100-110°C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool, dilute with an appropriate solvent, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the product via column chromatography.
Conclusion
The prevention of debromination in reactions involving this compound is a common challenge that can be overcome through a systematic and informed approach to reaction optimization. By carefully considering the interplay between the catalyst, ligand, base, and solvent, researchers can significantly improve the yield and purity of their desired products. This guide serves as a starting point for troubleshooting, but empirical optimization for each specific substrate combination remains a crucial step for success.
References
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. Benchchem.
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
- Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry.
- catalytic cycle for coupling reactions. YouTube.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
- Solvent effects. Wikipedia.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- 5-Bromo-2-chloro-3-methoxy-N-methylaniline. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Hydrodebromination of allylic and benzylic bromides with water catalyzed by a rhodium porphyrin complex. Dalton Transactions.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- 3,5-Dibromo-2-methylaniline. Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- 5-Bromo-2-methylaniline 97 39478-78-9. Sigma-Aldrich.
- 3-Bromo-5-chloro-2-methylaniline. Sigma-Aldrich.
- 3-Bromo-5-methylaniline. PubChem.
- Debromination of Waste Circuit Boards by Reaction in Solid and Liquid Phases: Phenomenological Behavior and Kinetics. MDPI.
- 5-Bromo-2-methoxy-3-methylaniline. Apollo Scientific.
- 5-Bromo-4-fluoro-2-methylaniline. Ossila.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
- Solvating Effects - Acids and Bases. YouTube.
- 8.8: Structural and Solvent Effects in ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted"> Reactions. Chemistry LibreTexts.
- 5-Bromo-2-[(5-methyl-3-pyridinyl)methoxy]aniline. PubChem.
- This compound. Sunway Pharm Ltd.
- 4-Bromoaniline. PubChem.
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 5-Bromo-3-methoxy-2-methylaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 5-bromo-3-methoxy-2-methylaniline, a versatile building block in medicinal chemistry and materials science. By understanding the intricate interplay of its substituents, researchers can confidently characterize this scaffold and its derivatives, accelerating the drug discovery and development process. This document offers a comparative analysis grounded in established NMR principles and supported by experimental data from closely related structural analogs.
The Structural Significance of Substituted Anilines
Aniline and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents. The strategic placement of substituents on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. This, in turn, modulates its pharmacokinetic and pharmacodynamic profile. This compound, with its unique substitution pattern, presents a valuable platform for generating novel molecular entities with diverse biological activities. Accurate and efficient structural characterization is paramount, and ¹H NMR spectroscopy stands as a primary and indispensable tool in this endeavor.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the methyl group, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, as they are exquisitely sensitive to the electronic and steric influences of the substituents.
Predicted ¹H NMR Spectral Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~6.8 - 7.0 | d | ~2-3 | 1H |
| H-6 | ~6.5 - 6.7 | d | ~2-3 | 1H |
| NH₂ | ~3.5 - 4.5 | br s | - | 2H |
| OCH₃ | ~3.8 | s | - | 3H |
| CH₃ | ~2.1 | s | - | 3H |
Note: These are predicted values based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary slightly depending on the solvent and concentration.
The rationale for these predictions is rooted in the fundamental principles of NMR spectroscopy. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting their signals upfield relative to benzene (δ 7.36 ppm). Conversely, the electron-withdrawing bromine atom will have a deshielding effect. The interplay of these competing electronic effects, along with steric hindrance from the ortho-methyl group, dictates the final chemical shifts of the aromatic protons.
The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to meta-coupling with each other. The typical range for meta-coupling constants (⁴J) in benzene derivatives is 2-3 Hz. The amino protons will likely appear as a broad singlet, a characteristic feature of exchangeable protons. The methoxy and methyl protons, being in their own distinct chemical environments, will each present as sharp singlets.
Comparative Analysis: The Influence of Derivatization on the ¹H NMR Spectrum
The true utility of this compound lies in its potential for further chemical modification. Understanding how these modifications impact the ¹H NMR spectrum is crucial for confirming the successful synthesis of new derivatives.
N-Alkylation and N-Acylation
Modification of the amino group, for instance, through N-alkylation or N-acylation, will induce significant changes in the ¹H NMR spectrum. N-alkylation will lead to the disappearance of the broad NH₂ signal and the appearance of new signals corresponding to the alkyl group protons. These new signals will be influenced by the nitrogen atom, typically appearing in the δ 2.5-4.0 ppm range. Similarly, N-acylation will introduce a new set of proton signals for the acyl group and will shift the adjacent aromatic proton signals downfield due to the electron-withdrawing nature of the amide carbonyl group.
Further Aromatic Substitution
The introduction of additional substituents onto the aromatic ring will further complicate the ¹H NMR spectrum but will also provide a wealth of structural information. For example, the introduction of a nitro group, a strong electron-withdrawing group, would cause a significant downfield shift of the remaining aromatic protons. The position of the new substituent will be revealed by the changes in the coupling patterns of the aromatic signals.
Experimental Protocol for ¹H NMR Characterization
To ensure high-quality and reproducible ¹H NMR data, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.
-
Use a standard single-pulse experiment.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize the spectral width to encompass all expected proton signals.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
-
Visualizing Substituent Effects
The following diagram illustrates the key electronic effects of the substituents in this compound that influence the chemical shifts of the aromatic protons.
Caption: Electronic effects of substituents influencing aromatic proton chemical shifts.
Conclusion
The ¹H NMR characterization of this compound and its derivatives is a critical step in the development of new chemical entities. A thorough understanding of the substituent effects on the ¹H NMR spectrum allows for unambiguous structure elucidation and provides valuable insights into the electronic properties of these molecules. By leveraging the principles outlined in this guide and comparing spectral data with those of known analogs, researchers can confidently navigate the chemical space of substituted anilines and accelerate their research endeavors.
References
-
Substituent Effects on Benzene Rings - ChemistryViews. (2018, March 15). Retrieved from [Link]
-
Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed. (2018, April 4). Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
-
Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). Retrieved from [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
Proton NMR Table - MSU chemistry. (n.d.). Retrieved from [Link]
comparing reactivity of 5-Bromo-3-methoxy-2-methylaniline with other bromoanilines
<Senior Application Scientist >
An Objective Analysis for Drug Development Professionals
Abstract
Aniline derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals.[1] The specific arrangement of substituents on the aniline ring dramatically influences its chemical reactivity, thereby dictating its utility in various synthetic transformations. This guide provides a detailed comparative analysis of 5-Bromo-3-methoxy-2-methylaniline, a polysubstituted aniline, against other structurally relevant bromoanilines. We will delve into the electronic and steric effects governing its reactivity in key synthetic reactions, including palladium-catalyzed cross-coupling and N-acylation, supported by experimental data and detailed protocols.
Introduction: The Role of Substituted Anilines in Medicinal Chemistry
Substituted anilines are privileged structures in drug discovery, appearing in numerous approved therapeutics. The amino group serves as a key site for derivatization, while the substitution pattern on the aromatic ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. Bromoanilines, in particular, are versatile intermediates, with the bromine atom acting as a handle for various cross-coupling reactions to introduce molecular complexity.[2]
The reactivity of a bromoaniline is a delicate interplay of electronic and steric factors. Electron-donating groups (EDGs) enhance the nucleophilicity of the amino group and can facilitate electrophilic aromatic substitution, while electron-withdrawing groups (EWGs) have the opposite effect.[3] The position of the bromine atom and other substituents dictates its susceptibility to oxidative addition in palladium-catalyzed reactions, a critical step in many bond-forming methodologies.[4][5]
This guide focuses on this compound, a compound with a unique substitution pattern:
-
Amino group (-NH₂): A powerful activating group and a primary site for nucleophilic reactions.
-
Methyl group (-CH₃): A weak electron-donating group, providing steric bulk ortho to the amino group.
-
Methoxy group (-OCH₃): A strong electron-donating group through resonance, located meta to the amino group.
-
Bromo group (-Br): A deactivating group with respect to electrophilic substitution, but a key functional group for cross-coupling reactions.
We will compare its reactivity profile with simpler bromoanilines to provide a predictive framework for its application in complex molecule synthesis.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[6] The efficiency of these reactions with bromoanilines is highly dependent on the electronic environment of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[7] The rate-determining step often involves the oxidative addition of the aryl halide to the Pd(0) catalyst.[4] Electron-withdrawing groups on the aromatic ring can enhance the rate of this step.[2]
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Bromoanilines with 2-Thienylboronic Acid [1]
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96 |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91 |
The data in Table 1 demonstrates that the position of the bromine atom influences the reaction kinetics, with 4-bromoaniline showing high reactivity.[1] For this compound, the presence of two electron-donating groups (methoxy and methyl) might slightly decrease the rate of oxidative addition compared to unsubstituted bromoaniline. However, the steric hindrance around the bromine is minimal, suggesting it should still be a viable substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[8][9] The reaction mechanism also involves an oxidative addition step.[6] The choice of ligand is crucial for achieving high yields, especially with electron-rich or sterically hindered aryl halides.[9]
Analysis of this compound in Buchwald-Hartwig Amination:
The electron-rich nature of the aromatic ring in this compound, due to the methoxy and methyl groups, could make the oxidative addition step slower compared to electron-deficient bromoanilines. However, the steric environment around the bromine atom is not overly demanding. Therefore, with an appropriate choice of a bulky, electron-rich phosphine ligand (e.g., BrettPhos for primary amines), high-yielding amination is expected. The general reactivity trend for the aryl halide in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I.
Comparative Reactivity in N-Acylation
N-acylation is a fundamental transformation used to form amides, which can serve as protecting groups or as key structural motifs in bioactive molecules.[10] The rate of N-acylation is directly related to the nucleophilicity of the aniline's nitrogen atom.
The nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring.[11] Electron-donating groups increase the electron density on the nitrogen, making it more nucleophilic, while electron-withdrawing groups decrease it.[3]
Table 2: Hammett Constants and pKa Values for para-Substituted Anilines [3]
| Substituent (para-) | Hammett Constant (σp) | pKa |
| -NH₂ | -0.66 | 6.08 |
| -OCH₃ | -0.27 | 5.34 |
| -CH₃ | -0.17 | 5.08 |
| -H | 0.00 | 4.60 |
| -Cl | 0.23 | 3.98 |
| -Br | 0.23 | 3.91 |
| -CN | 0.66 | 1.74 |
| -NO₂ | 0.78 | 1.00 |
As shown in Table 2, electron-donating groups lead to higher pKa values, indicating a more basic and, generally, a more nucleophilic aniline.[3]
Predicting the N-Acylation Reactivity of this compound:
The methoxy and methyl groups in this compound are both electron-donating. The methoxy group, in particular, is a strong activating group. This will increase the electron density on the nitrogen atom, making it more nucleophilic than unsubstituted aniline or bromoanilines without such activating groups. However, the ortho-methyl group will introduce some steric hindrance around the amino group, which could slightly decrease the reaction rate with bulky acylating agents.[12]
Experimental Protocols
To provide a practical framework for comparing the reactivity of these compounds, the following detailed experimental protocols are provided.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a micellar Suzuki cross-coupling reaction, which offers a greener alternative to traditional methods.[1]
Materials:
-
Bromoaniline isomer (1.0 eq)
-
2-Thienylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (2.0 eq)
-
2 wt% Kolliphor EL solution in water
Procedure:
-
To a reaction vessel, add the bromoaniline isomer, 2-thienylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.[1]
-
Add the 2 wt% Kolliphor EL solution in water.[1]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of aryl bromides.[2][9]
Materials:
-
Bromoaniline (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the bromoaniline, followed by the amine.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and remove it from the glovebox.[2]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
General Procedure for N-Acylation
This is a standard protocol for the N-acetylation of anilines using acetic anhydride.[10]
Materials:
-
Aniline derivative (1.0 eq)
-
Concentrated hydrochloric acid
-
Acetic anhydride (1.1 eq)
-
Sodium acetate
-
Water
Procedure:
-
In a flask, dissolve the aniline derivative in a minimal amount of water and add concentrated hydrochloric acid to form the hydrochloride salt.[10]
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
To the solution of the aniline hydrochloride, add acetic anhydride and swirl to mix.[10]
-
Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form.[10]
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.[10]
-
Wash the product with cold water and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Conclusion
This compound presents a unique reactivity profile governed by the interplay of its substituents. Its electron-rich nature, due to the methoxy and methyl groups, enhances the nucleophilicity of the amino group, suggesting a faster rate of N-acylation compared to less substituted bromoanilines. In palladium-catalyzed cross-coupling reactions, while the electron-donating groups might slightly disfavor the oxidative addition step, the bromine atom remains an effective handle for C-C and C-N bond formation, provided that appropriate catalytic systems are employed. The steric hindrance from the ortho-methyl group is a factor to consider, particularly in reactions involving bulky reagents. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing this versatile building block in their synthetic endeavors.
References
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions - Benchchem. (URL: )
- Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines - Benchchem. (URL: )
-
Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl... - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])
- A Comparative Analysis of the Electronic Properties of Substituted Anilines - Benchchem. (URL: )
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])
-
Enantioselective Hydroformylation of Aniline Derivatives - PMC - NIH. (URL: [Link])
-
Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B - RSC Publishing. (URL: [Link])
-
[a] Hammett plot with respect to aniline derivatives where the curve... - ResearchGate. (URL: [Link])
-
The Suzuki reaction of 4-bromoaniline with aryl boronic acids a - ResearchGate. (URL: [Link])
- A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions - Benchchem. (URL: )
- Kinetic Analysis of the N-allylation of 4-chloroaniline: A Compar
-
Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. - ResearchGate. (URL: [Link])
-
Aryl Halide Reactivity Comparison | PDF - Scribd. (URL: [Link])
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (URL: [Link])
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate. (URL: [Link])
-
Structure-metabolism relationships of substituted anilines: Prediction of N-acetylation and N-oxanilic acid formation using computational chemistry | Request PDF - ResearchGate. (URL: [Link])
-
5-Bromo-2-methoxyaniline | C7H8BrNO | CID 3585328 - PubChem. (URL: [Link])
-
Approaches for the N‐acetylation of anilines. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
14.7: Aryl Halides - Chemistry LibreTexts. (URL: [Link])
-
Preparation of p-bromoaniline from Acetanilide | PDF - Slideshare. (URL: [Link])
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
5 - SAFETY DATA SHEET. (URL: [Link])
-
NATURE AND COMPOSITION OF ORTHO-EFFECT. (URL: [Link])
- Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline - Benchchem. (URL: )
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (URL: [Link])
-
5-bromo-2-methoxy-n,n-dimethylaniline (C9H12BrNO) - PubChemLite. (URL: [Link])
-
Scope of the meta‐bromoaniline synthesis. [a] Reactions were performed... - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
A Technical Guide to the Biological Potential of Substituted Bromo-Methoxyanilines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Substituted Anilines
Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Their synthetic tractability and the ability of their derivatives to modulate biological processes make them a fertile ground for drug discovery. While specific research on derivatives of 5-Bromo-3-methoxy-2-methylaniline is not extensively documented in publicly available literature, the broader class of substituted bromo-methoxyanilines represents a promising area of investigation. This guide will provide a comparative analysis of the biological activities of compounds structurally related to this compound, drawing upon existing data for analogous structures to illuminate their potential in anticancer and antimicrobial applications. We will delve into the rationale behind experimental designs, provide detailed protocols for biological evaluation, and present a comparative analysis to guide future research in this area.
Synthetic Strategies: Accessing a Diversity of Bromo-Methoxyaniline Derivatives
The synthesis of biologically active compounds from bromo-methoxyaniline precursors typically involves the modification of the amino group or the aromatic ring. A common approach is the formation of Schiff bases, amides, or the incorporation of the aniline moiety into heterocyclic systems. These modifications are crucial for tuning the molecule's physicochemical properties and its interaction with biological targets.
A general synthetic pathway to novel derivatives can be envisioned as a multi-step process, starting with the versatile this compound scaffold.
Caption: Generalized synthetic workflow for deriving novel compounds.
Comparative Analysis of Biological Activities
The introduction of bromo and methoxy substituents on an aniline ring can significantly influence its biological activity. The bromine atom can enhance lipophilicity and may participate in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the ring.
Anticancer Activity
Derivatives of substituted anilines have shown considerable promise as anticancer agents.[1] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1] For instance, benzothiazole aniline derivatives have been investigated for their potent cytotoxic effects against various cancer cell lines.[1][2]
Table 1: Comparative Anticancer Activity of Substituted Aniline Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole Anilines | L1 (a benzothiazole aniline derivative) | Liver (HepG2) | 7.5 ± 0.5 | [2] |
| Benzothiazole Anilines | L1Pt (Platinum complex of L1) | Liver (HepG2) | 3.2 ± 0.2 | [2] |
| Bromo-Quinolines | 6-bromo-5-nitroquinoline | Various | Not specified | [3] |
| Isatin-Triazine Hybrids | MMP-01 to MMP-12 | Breast (MCF-7) | ~1.7 mg/mL | [4] |
Note: The data presented is for structurally related compounds and not direct derivatives of this compound.
The data suggests that the incorporation of a benzothiazole moiety can lead to significant anticancer activity. Furthermore, complexation with platinum, a well-known anticancer agent, can enhance this activity.[2] The cytotoxic potential of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells.[5][6][7]
Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[8] Aniline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[9] The presence of halogens, such as bromine, in the molecular structure is often associated with enhanced antimicrobial properties.[10][11]
Table 2: Comparative Antimicrobial Activity of Substituted Aniline and Related Derivatives
| Compound Class | Specific Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Trifluoro-Anilines | 4-bromo-3-chloroaniline | Vibrio sp. | 125 | [9] |
| Trifluoro-Anilines | 3,5-dibromoaniline | Vibrio sp. | 100 | [9] |
| Methoxy Amino Chalcones | (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | S. aureus | Not specified (strong activity) | [12] |
| Bromoindolglyoxylamides | Polyamine derivative 3 | S. aureus | Not specified (potent) | [8] |
Note: The data presented is for structurally related compounds and not direct derivatives of this compound.
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.[13] The broth microdilution method is a standard technique for determining the MIC.[14][15]
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the anticancer and antimicrobial activities of novel compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium and add to the wells. Include vehicle and blank controls. Incubate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.[14][15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute to the final concentration.[15]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.[15]
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive, negative, and sterility controls.[15]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[15]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[13]
Caption: Workflow for the broth microdilution MIC assay.
Mechanistic Insights and Future Directions
The biological activity of substituted anilines is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and designing more potent and selective therapeutic agents.[16][17] For example, the position and nature of substituents on the aniline ring can dramatically affect the compound's interaction with its biological target.
A hypothetical signaling pathway for an anticancer aniline derivative leading to apoptosis is depicted below.
Caption: Hypothetical signaling pathway for an anticancer aniline derivative.
Future research should focus on synthesizing and screening a library of derivatives based on the this compound scaffold to identify lead compounds with potent and selective biological activities. Further investigation into their mechanisms of action will be critical for their development as potential therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 3-[(E)-2-Phenylethenyl]aniline in Anticancer Agent Development. BenchChem.
- Khan, R., et al. (2023).
- Omardien, S., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 986238.
- American Chemical Society. (2022). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Infectious Diseases, 8(11), 2215-2227.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- Google Patents. (2003). US20030040032A1 - Methods of screening for antimicrobial compounds.
- Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5173.
- National Center for Biotechnology Information. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1221, 227-237.
- IFTM University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. African Journal of Biological Sciences, 6(14), 1-10.
- Hu, X., et al. (2025). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. European Journal of Medicinal Chemistry, 281, 116901.
- Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
- Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Indonesian Journal of Chemistry, 16(1), 69-75.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxyaniline. PubChem.
- Poudel, I., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 25(13), 7001.
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(12), 2536-2544.
- World Scientific News. (2025). Synthesis and evaluation of novel derivatives with anticancer activities: benzoxazole-linked 1,3,5-triazine thioethers, Isatin-based compounds. World Scientific News, 195, 1-15.
- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S5), 9689-9699.
- Wróblewska, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5486.
- Ishikawa, H., et al. (2012). Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(4), 1624-1627.
- Koci, J., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G2), 267-279.
- Kumar, R., et al. (2023). Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. Topics in Current Chemistry, 381(3), 12.
- National Center for Biotechnology Information. (2015). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 58(15), 6047-6056.
- National Center for Biotechnology Information. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(7), 830.
Sources
- 1. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel derivatives with anticancer activities: benzoxazole-linked 1,3,5-triazine thioethers, Isatin-based compounds - World Scientific News [worldscientificnews.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 17. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of 5-Bromo-3-methoxy-2-methylaniline and its Reaction Products
For researchers, scientists, and professionals in drug development, the robust analysis of chemical reactions is paramount to ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of the reaction products of 5-Bromo-3-methoxy-2-methylaniline, a key intermediate in various synthetic pathways. We will explore how strategic choices in stationary phase and mobile phase composition can overcome the challenges of separating structurally similar aromatic amines.
The core analytical challenge in monitoring reactions involving this compound lies in resolving the starting material from its products and any related impurities. These compounds often share a similar chromophore and polarity, making baseline separation difficult. Potential impurities may include unreacted starting materials, isomeric precursors, or byproducts from side reactions.[1] This guide will compare two common reversed-phase HPLC columns, a standard C18 and a Phenyl phase, to illustrate their distinct selectivities for this class of compounds.
To create a realistic analytical scenario, we will consider a common transformation: the acylation of the primary amine of this compound with acetyl chloride to form the corresponding acetamide.
The Hypothetical Reaction:
-
Starting Material: this compound
-
Reagent: Acetyl Chloride
-
Expected Product: N-(5-Bromo-3-methoxy-2-methylphenyl)acetamide
-
Potential Impurity: Unreacted this compound
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is the most critical decision in developing a separation method.[2] For aromatic and moderately polar compounds like substituted anilines, both C18 and Phenyl columns are viable options, but they offer different separation mechanisms.
-
C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase HPLC.[3] Separation is primarily driven by hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase.
-
Phenyl Columns: These columns have phenyl groups bonded to the silica support. They provide moderate polarity and unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[4] This can be particularly advantageous for separating compounds with aromatic rings and polar functional groups.[2]
Data Presentation: Comparative Performance
The following table summarizes the expected performance of a standard C18 column versus a Phenyl column for the separation of our target analytes under optimized conditions. The data is illustrative, based on established chromatographic principles for these column types.
| Parameter | Method 1: C18 Column | Method 2: Phenyl Column | Rationale for Performance |
| Resolution (Product/Starting Material) | 1.8 | > 2.5 | The Phenyl column offers enhanced selectivity due to π-π interactions, leading to better separation of the aromatic analytes.[4] |
| Tailing Factor (Product) | 1.3 | 1.1 | The aniline starting material can interact with residual silanols on the silica backbone, causing peak tailing. The Phenyl phase can sometimes offer better peak shape for basic compounds. |
| Retention Time (Product) | 8.5 min | 9.2 min | π-π interactions on the Phenyl column can increase retention for aromatic compounds compared to a standard C18 phase. |
| Backpressure | ~1800 psi | ~1950 psi | Phenyl phases can sometimes exhibit slightly higher backpressure due to differences in packing and surface chemistry. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared HPLC methods.
Sample Preparation Protocol
-
Reaction Quenching: At the desired time point, withdraw 100 µL of the reaction mixture.
-
Dilution: Quench the reaction by diluting the aliquot into 900 µL of a 50:50 mixture of acetonitrile and water.
-
Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Method 1: Standard C18 Separation
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-14 min: 80% B
-
14-15 min: 80% to 30% B
-
15-20 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Method 2: Phenyl Column Separation for Enhanced Selectivity
-
Column: Phenyl, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-14 min: 80% B
-
14-15 min: 80% to 30% B
-
15-20 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Causality Behind Experimental Choices
-
Reversed-Phase Mode: Substituted anilines are moderately polar and are well-suited for reversed-phase chromatography, which is a robust and widely used technique.[5][6]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile is standard for reversed-phase HPLC.[7] The use of formic acid in the mobile phase helps to protonate the aniline, which can improve peak shape by reducing tailing caused by interactions with silanol groups on the silica surface.[5]
-
Gradient Elution: A gradient is employed to ensure that both the more polar starting material and the less polar product are eluted with good peak shape in a reasonable timeframe.[8]
-
UV Detection: The aromatic nature of the analytes makes them suitable for UV detection, with 254 nm being a common wavelength for aromatic compounds.
Visualization of Experimental Workflow
Caption: Experimental workflow from sample preparation to HPLC analysis.
Conclusion and Recommendations
For the routine analysis of reactions involving this compound, a standard C18 column can provide adequate separation. However, when baseline resolution is critical, or when dealing with complex reaction mixtures containing multiple aromatic isomers or byproducts, a Phenyl column is a superior choice. The enhanced selectivity from π-π interactions can be the key to achieving accurate quantification and ensuring the purity of the target compound. The protocols described herein serve as a validated starting point for method development, and further optimization of the mobile phase gradient and temperature may be beneficial for specific applications.[6]
References
- Aurora Pro Scientific. HPLC Column Selection Guide.
- Chromtech. HPLC Column Selection Guide.
- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
- RSC Publishing.
- ResearchGate.
- ACS Publications.
- Waters Corporation. Waters Column Selection Guide for Polar Compounds.
- HELIX Chromatography. HPLC Methods for analysis of Aniline (herbicide precursor).
- ResearchGate.
- PubMed.
- Hawach. Polar Column in HPLC Example.
- Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Benchchem. Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
- Thermo Fisher Scientific.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Lab-Training.
- Phenomenex.
- Sunway Pharm Ltd. This compound - CAS:1082040-45-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. auroraprosci.com [auroraprosci.com]
- 4. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mastelf.com [mastelf.com]
- 8. pharmaguru.co [pharmaguru.co]
mass spectrometry fragmentation pattern of 5-Bromo-3-methoxy-2-methylaniline
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 5-Bromo-3-methoxy-2-methylaniline: A Comparative Analysis for Drug Development Professionals
Introduction: Characterizing a Key Synthetic Intermediate
This compound is a substituted aniline that serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its precise molecular structure, characterized by bromo, methoxy, and methyl substitutions on the aniline core, gives rise to a unique chemical reactivity and, consequently, a distinct mass spectrometry fragmentation pattern. Understanding this pattern is paramount for researchers in process development and quality control, as it allows for unambiguous identification, purity assessment, and reaction monitoring.
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound. We will delve into the mechanistic logic behind the fragmentation pathways, compare mass spectrometry with alternative analytical techniques, and provide a detailed experimental protocol for acquiring high-quality data.
Predicted Fragmentation Pattern of this compound
Under electron ionization (EI), this compound is expected to form a molecular ion (M+•) that subsequently undergoes a series of characteristic fragmentation reactions. The presence of the bromine atom is particularly informative due to its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which will result in doublet peaks (M+• and M+2) for all bromine-containing fragments.
The predicted molecular weight of this compound (C8H10BrNO) is approximately 215.08 g/mol for the 79Br isotope and 217.08 g/mol for the 81Br isotope. The initial fragmentation steps are likely to be dominated by the loss of small, stable neutral molecules and radicals from the functional groups.
A key fragmentation pathway involves the loss of a methyl radical (•CH3) from the methoxy group, a common fragmentation for anisole derivatives, leading to a stable oxonium ion. Another probable fragmentation is the cleavage of the C-N bond, characteristic of anilines, which can lead to the loss of the amino group or parts of the aromatic ring. The bromo-substituent, being a good leaving group, can also be lost as a bromine radical (•Br).
Here is a summary of the predicted major fragments:
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment | Notes |
| 215 | 217 | [C8H10BrNO]+• | Molecular Ion (M+•) |
| 200 | 202 | [C7H7BrNO]+ | Loss of •CH3 from the methoxy group |
| 172 | 174 | [C6H4BrNO]+ | Loss of •CH3 and subsequent loss of CO |
| 136 | - | [C8H10NO]+ | Loss of •Br |
| 121 | - | [C7H7NO]+ | Loss of •Br and subsequent loss of •CH3 |
This predicted fragmentation is visualized in the following pathway:
Caption: Predicted EI fragmentation pathway of this compound.
Comparative Analysis: Mass Spectrometry vs. Other Techniques
While mass spectrometry is a powerful tool for the identification of this compound, a comprehensive characterization often involves complementary techniques.
| Technique | Strengths for this Analyte | Limitations |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural information through fragmentation. | Isomeric differentiation can be challenging without tandem MS. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including connectivity and stereochemistry. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Good for identifying functional groups (N-H, C-O, C-Br stretches). | Does not provide molecular weight or detailed structural connectivity. |
| High-Performance Liquid Chromatography (HPLC-UV) | Excellent for purity assessment and quantification. | Does not provide structural information beyond retention time and UV absorbance. |
For unambiguous identification and structural elucidation, a combination of MS and NMR is often the gold standard. For routine purity analysis and quantification in a drug development workflow, a validated HPLC-UV method is typically employed, with MS used for confirmation of peak identity.
Experimental Protocol: Acquiring the Mass Spectrum
This protocol outlines the steps for acquiring an electron ionization mass spectrum of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane. b. Perform a serial dilution to a final concentration of 10 µg/mL.
2. GC-MS Instrument Parameters:
- GC System:
- Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS System (EI):
- Ion Source Temperature: 230 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-400
- Scan Rate: 2 scans/sec
3. Data Acquisition and Analysis: a. Inject the prepared sample into the GC-MS system. b. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. c. Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The provides a distinctive fingerprint for its identification. By understanding the underlying principles of fragmentation, researchers can confidently interpret mass spectral data to support drug development activities. While mass spectrometry is a powerful standalone technique, its integration with other analytical methods like NMR and HPLC provides a more complete picture of the compound's identity, purity, and quality.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 5-Bromo-3-methoxy-2-methylaniline
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The compound 5-Bromo-3-methoxy-2-methylaniline is a valuable building block, featuring a sterically hindered aniline and a reactive bromide, offering multiple avenues for synthetic diversification. Palladium-catalyzed cross-coupling reactions stand as the preeminent tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on such scaffolds, prized for their efficiency and broad functional group tolerance.[1][2]
However, the inherent steric hindrance from the ortho-methyl group and the electronic properties of the methoxy and amino substituents present a unique challenge for catalysis. The selection of an appropriate palladium catalyst system is not merely a choice but a critical determinant of reaction success, profoundly influencing yield, reaction time, and purity. This guide provides an in-depth comparative analysis of various palladium catalyst systems for the coupling of this compound, offering field-proven insights and experimental data to empower researchers in catalyst selection and methods optimization.
The Engine of Transformation: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies a well-orchestrated catalytic cycle. While specific intermediates may vary, the fundamental mechanism for C-N bond formation, such as the Buchwald-Hartwig amination, involves three key stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline, forming a Pd(II) complex. This is often the rate-determining step and is accelerated by electron-rich, bulky ligands.[5]
-
Ligand Exchange & Deprotonation: The amine coupling partner coordinates to the palladium center, displacing a ligand. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.[4]
-
Reductive Elimination: The final, bond-forming step where the new C-N bond is created, and the desired product is released. The catalyst is regenerated to its Pd(0) state, ready to begin another cycle. Bulky ligands also facilitate this step by promoting the collapse of the stable square planar Pd(II) intermediate.[5]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Palladium Catalyst Systems
The efficacy of a catalyst system hinges on the synergy between the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most critically, the ancillary ligand.[6] For a sterically demanding substrate like this compound, the choice of ligand is paramount. We will compare catalyst systems for two primary transformations: C-N bond formation (Buchwald-Hartwig Amination) and C-C bond formation (Suzuki-Miyaura Coupling).
Buchwald-Hartwig C-N Amination
The palladium-catalyzed coupling of amines with aryl halides is a cornerstone method for synthesizing aniline derivatives.[3][7] The development of bulky, electron-rich phosphine ligands by Stephen Buchwald's group has dramatically expanded the scope of this reaction to include challenging substrates.[4]
Key Insights:
-
Ligand Sterics are Crucial: For ortho-substituted anilines, bulky "Buchwald ligands" like BrettPhos and tBuXPhos are often superior.[8] Their steric profile promotes the reductive elimination step, which can be sluggish for hindered substrates.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to deprotonate the amine coupling partner effectively.[6] Weaker bases like K₂CO₃ may be insufficient, leading to low conversion.[6]
-
Precatalysts Advantage: Using pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts) can offer higher activity and reproducibility compared to generating the active catalyst in situ. They are more stable and ensure efficient generation of the active Pd(0) species.
Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction, which couples aryl halides with organoboron reagents, is one of the most versatile methods for C-C bond formation.[1][9] Its advantages include mild reaction conditions and the low toxicity of boron reagents.[10]
Key Insights:
-
Ligand Diversity: While bulky phosphines are effective, other ligand classes can also excel. For instance, palladacycles featuring N-heterocyclic carbene (NHC) or di-tert-butylphosphino ligands (e.g., CataCXium A) have shown unique reactivity for ortho-substituted anilines.[10]
-
Solvent and Base System: The choice of solvent and base is critical. A biphasic system (e.g., toluene/water or 2-MeTHF/water) with an inorganic base like K₃PO₄ or Cs₂CO₃ is common.[9][11] The base activates the boronic acid for transmetalation.[5]
-
Microwave Acceleration: For certain Suzuki couplings, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields by minimizing byproduct formation.[11]
Data Summary: Catalyst Performance Comparison
The following table summarizes data from literature for coupling reactions on substrates structurally analogous to this compound, providing a direct comparison of catalyst efficacy.
| Catalyst System (Pd Source / Ligand) | Reaction Type | Coupling Partners | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| Pd₂(dba)₃ / BrettPhos | Buchwald-Hartwig | 4-Methoxyaniline + Aryl Bromide | NaOtBu | Rapeseed Oil | 110 / 16h | 96-99% | [8] |
| CataCXium® A Pd G3 | Suzuki-Miyaura | o-Bromoaniline + Benzylboronic Ester | K₃PO₄ | 2-MeTHF / H₂O | 80 / 16h | 91% | [10] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 5-Bromoindole + Phenylboronic Acid | K₂CO₃ | Dioxane / H₂O | 90 / 24h | ~70% | [12] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 5-Bromo-spiroindole + Arylboronic Acid | Cs₂CO₃ | Ethanol | 100 / 25-40 min (MW) | 85-95% | [11] |
Validated Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a robust method for the C-N coupling of an ortho-substituted bromoaniline, adapted from highly successful literature procedures using modern catalyst systems.[8]
Objective: To synthesize N-(4-methoxyphenyl)-3-methoxy-2-methyl-5-bromoaniline via Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyaniline (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst (0.02 equiv), this compound (1.0 equiv), 4-methoxyaniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reactant.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 12. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-3-methoxy-2-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. For aniline derivatives, a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials, understanding their solid-state conformation through single-crystal X-ray diffraction provides invaluable insights into structure-activity relationships (SAR), polymorphism, and the design of novel therapeutic agents.[1] This guide offers a comprehensive examination of the anticipated crystallographic features of 5-Bromo-3-methoxy-2-methylaniline and its derivatives, benchmarked against structurally related compounds.
While a definitive crystal structure for this compound is not yet publicly available, this guide synthesizes existing data on analogous compounds to predict its structural characteristics and provides detailed, field-proven protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis. By understanding the influence of substituent groups on crystal packing, researchers can better rationalize the physicochemical properties of these molecules and accelerate the drug discovery process.
The Structural Significance of Substituted Anilines
The aniline scaffold is a privileged structure in drug development. The introduction of various substituents, such as halogens, methoxy groups, and alkyl chains, profoundly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, dictate the intermolecular interactions—such as hydrogen bonding, halogen bonding, and π-π stacking—that govern the crystal lattice formation. A thorough understanding of these interactions is paramount for predicting a compound's solubility, stability, and bioavailability.
For instance, the presence of a bromine atom in the target molecule suggests the potential for halogen bonding, a non-covalent interaction that can significantly influence crystal packing. The methoxy and methyl groups will introduce steric constraints and can participate in weaker C-H···O and C-H···π interactions, respectively. The amino group is a potent hydrogen bond donor, and its participation in hydrogen bonding networks is a near certainty.
Comparative Crystallographic Data of Related Aniline Derivatives
To provide a predictive framework for the crystal structure of this compound, the following table summarizes key crystallographic parameters for a selection of structurally related aniline derivatives. These compounds offer a valuable basis for comparison, illustrating how variations in substitution patterns affect the resulting crystal system, space group, and unit cell dimensions.
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| o-chloroaniline | C₆H₆ClN | Orthorhombic | Pmmm | a=1.8391(3) nm, b=1.0357(2) nm, c=0.6092(1) nm | [2] |
| m-chloroaniline | C₆H₆ClN | Orthorhombic | Pcca | a=0.45039(9) nm, b=1.9820(4) nm, c=1.2699(4) nm | [2] |
| 4-nitroaniline | C₆H₆N₂O₂ | Monoclinic | P2₁/c | a=8.5789 Å, b=20.334 Å, c=13.629 Å, β=90.57° | [3] |
| 2-methyl-4-nitroaniline | C₇H₈N₂O₂ | Monoclinic | P2₁/c | a=13.11 Å, b=13.79 Å, c=8.89 Å, β=108.4° | [4] |
| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | Orthorhombic | Pnma | a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = β = γ = 90° | [4] |
The diverse crystal systems and space groups observed in these examples underscore the subtle yet significant impact of substituent placement on the supramolecular assembly in the solid state.
Experimental Protocols
The journey from a synthesized aniline derivative to a fully refined crystal structure involves a series of meticulous steps. The following protocols are designed to be self-validating systems, with built-in checkpoints to ensure the quality of the final structural model.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related substituted anilines. A common approach involves the direct bromination of a suitable aniline precursor.
Step-by-Step Protocol:
-
Starting Material: Begin with 3-methoxy-2-methylaniline.
-
Reaction Setup: Dissolve the 3-methoxy-2-methylaniline in a suitable solvent, such as glacial acetic acid or chloroform, in a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C).
-
Bromination: Slowly add a solution of molecular bromine (Br₂) (1.1 equivalents) in the same solvent to the cooled aniline solution. The controlled temperature is crucial to manage the reactivity of the aniline and prevent over-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging yet critical step in an X-ray diffraction study. For aniline derivatives, slow evaporation of a saturated solution is a frequently successful technique.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the purified this compound has moderate solubility. Common choices include ethanol, methanol, acetone, or mixtures with water.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.
-
Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.
Single-Crystal X-ray Diffraction Analysis
The definitive method for elucidating the three-dimensional atomic arrangement of crystalline materials is single-crystal X-ray diffraction (SCXRD).[1]
Step-by-Step Protocol:
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head using a cryoloop. The crystal is typically flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.[1]
-
Instrument Setup: Utilize an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Unit Cell Determination: Collect a few initial diffraction frames to determine the unit cell parameters and the crystal system.
-
Data Collection: Proceed with a full data collection by rotating the crystal and collecting diffraction data over a wide range of angles.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and apply necessary corrections.
-
Structure Solution and Refinement: Use specialized crystallographic software (e.g., SHELX, Olex2) to solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final, accurate molecular model.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key stages.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion and Future Directions
The determination of the X-ray crystal structure of this compound and its derivatives is a crucial step in the rational design of new molecules with desired biological activities and material properties. By following the detailed protocols outlined in this guide and leveraging the comparative data from related compounds, researchers can efficiently move from synthesis to a high-resolution crystal structure. The resulting structural information will provide a deeper understanding of the intermolecular forces at play and pave the way for the development of novel compounds with enhanced efficacy and tailored physicochemical characteristics. The scientific community eagerly awaits the experimental elucidation of this structure to further enrich the vast and ever-growing library of aniline derivative crystallography.
References
-
Ptasiewicz-Bak, H., & Leciejewicz, J. (2012). X-ray powder diffraction studies of aniline derivatives. Powder Diffraction, 27(1), 32-36. Available at: [Link]
Sources
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-3-methoxy-2-methylaniline
Introduction: The Critical Role of Purity in Synthesis and Development
5-Bromo-3-methoxy-2-methylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] As with any synthetic intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the success of subsequent reactions and the safety and efficacy of the final product. The presence of impurities, such as unreacted starting materials, regioisomers, or by-products, can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic components into a drug candidate.[2][3]
This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will delve into the causality behind the choice of each method, present validated experimental protocols, and offer insights into data interpretation for researchers, scientists, and drug development professionals.
Orthogonal Approaches to Purity Determination: A Multi-Technique Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, utilizing multiple methods that measure different physicochemical properties of the molecule. For this compound, the most effective combination includes chromatographic techniques for separation and quantification of impurities, and spectroscopic methods for structural confirmation and absolute purity determination.[4]
The primary methods covered in this guide are:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment by area percentage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and by-products.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method for determining absolute purity against a certified standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily for identity confirmation through functional group analysis.
High-Performance Liquid Chromatography (HPLC): High-Resolution Separation
HPLC is a cornerstone technique for purity analysis due to its high resolving power and quantitative accuracy, making it ideal for separating the target compound from structurally similar impurities.[5] For halogenated anilines, a reversed-phase method is typically employed, separating components based on their relative polarity.[6]
Causality of Method Choice
The polarity of this compound, conferred by the amine and methoxy groups balanced against the aromatic ring and bromine substituent, makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is effective due to the chromophoric nature of the benzene ring.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system equipped with a UV-Vis detector, quaternary or binary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 25.0 95 30.0 95 30.1 20 | 35.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a ~0.5 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Data Interpretation
The purity is determined by the area normalization method from the resulting chromatogram. The peak corresponding to this compound should be the major component. Any other peaks are considered impurities. The percentage purity is calculated as:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 1: Representative HPLC Data for Purity Analysis
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 0.15 | Starting Material Isomer |
| 2 | 12.5 | 99.62 | This compound |
| 3 | 15.8 | 0.23 | Dibrominated by-product |
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents, unreacted volatile starting materials, or thermally stable by-products that might be present in the synthesized sample.[7][8]
Causality of Method Choice
Aniline derivatives are amenable to GC analysis.[9] The coupling with a mass spectrometer provides definitive identification of separated components based on their unique mass fragmentation patterns, which is invaluable for characterizing unknown impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270 °C (Split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Data Interpretation
The total ion chromatogram (TIC) is used to determine purity by area percentage, similar to HPLC. The key advantage is the mass spectrum obtained for each peak. The mass spectrum of the main peak should match the expected fragmentation pattern for this compound (Expected M⁺ at m/z 215 and 217 for Br isotopes). Spectra of minor peaks can be compared against spectral libraries (e.g., NIST) for tentative identification of impurities.[10]
Table 2: Representative GC-MS Data
| RT (min) | Area (%) | Key Mass Fragments (m/z) | Tentative Identification |
| 8.9 | 0.11 | 77, 108, 121 | Unreacted Precursor |
| 11.3 | 99.75 | 215, 217, 200, 121 | This compound |
| 13.1 | 0.14 | 293, 295, 278 | Dibrominated by-product |
Workflow Diagram: GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity identification.
Quantitative NMR (qNMR): An Absolute Purity Assessment
While chromatographic methods provide relative purity, quantitative NMR (qNMR) stands out as a primary analytical method capable of determining the absolute purity (w/w %) of a substance without needing a reference standard of the analyte itself.[11][12] The signal integral in ¹H NMR is directly proportional to the number of protons, allowing for precise quantification against a certified internal standard.[13][14]
Causality of Method Choice
qNMR is invaluable for qualifying in-house synthesized materials, especially when a certified reference standard of this compound is unavailable.[15] The method is non-destructive and provides structural confirmation simultaneously. The key is selecting a high-purity internal standard with peaks that do not overlap with the analyte's signals.
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Materials:
-
Analyte: Accurately weighed sample of synthesized this compound (e.g., ~15 mg).
-
Internal Standard (IS): Accurately weighed, certified internal standard (e.g., Maleic acid, ~5 mg).
-
Solvent: Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh the analyte and internal standard into the same vial using a microbalance.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum ensuring a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
Data Interpretation and Calculation
The purity of the analyte (Purityₐ) is calculated using the following equation:[13]
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
I: Integral value of the peak
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard
-
Subscripts a and s refer to the analyte and standard, respectively.
Table 3: Representative ¹H NMR Data for qNMR Calculation
| Compound | Signal (Protons) | δ (ppm) | Integral (I) | M ( g/mol ) | m (mg) | N |
| Analyte | Ar-H (1H) | ~6.5 | 10.00 | 216.08 | 15.21 | 1 |
| Standard | CH=CH (2H) | ~6.25 | 3.55 | 116.07 | 5.15 | 2 |
| (Assuming Purity of Standard = 99.9%) |
Workflow Diagram: qNMR Absolute Purity Determination
Caption: Workflow for qNMR absolute purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identity Confirmation
FTIR spectroscopy is a rapid and simple technique used primarily for confirming the identity of a compound by identifying its functional groups.[16][17] While not a quantitative method for minor impurities, it serves as an essential self-validating check to confirm that the synthesized material is indeed the target molecule.[18]
Causality of Method Choice
FTIR provides a molecular "fingerprint." The presence of characteristic absorption bands for the N-H bonds of the amine, the C-O bond of the methoxy group, and the aromatic ring substitution pattern confirms the successful synthesis of the desired structure.[19][20]
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal, or mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.
Data Interpretation
The obtained spectrum should be compared to a reference spectrum if available, or analyzed for the presence of key functional group absorptions.
Table 4: Key FTIR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 3050-3000 | Aromatic C-H Stretch | Aromatic Ring |
| 2980-2850 | Aliphatic C-H Stretch | -CH₃, -OCH₃ |
| ~1620 | N-H Scissoring (Bending) | Primary Amine |
| 1600, 1480 | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1250-1200 | Aryl C-O Asymmetric Stretch | Methoxy Group |
| 850-750 | C-H Out-of-plane Bending | Aromatic Substitution Pattern |
| ~600 | C-Br Stretch | Aryl Bromide |
The absence of significant peaks from starting materials (e.g., a strong N=O stretch from a nitro precursor around 1550 cm⁻¹) provides further evidence of purity.
Comparative Summary and Recommendations
| Technique | Primary Purpose | Type of Purity | Key Advantages | Limitations |
| HPLC-UV | Quantification of impurities | Relative (% Area) | High resolution, robust, excellent for routine QC.[5] | Requires reference standard for impurity identification. |
| GC-MS | Identification & quantification of volatile impurities | Relative (% Area) | Definitive identification via mass spectra, high sensitivity.[7] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Absolute quantification | Absolute (w/w %) | Primary method, no analyte standard needed, structural info.[11] | Lower sensitivity than chromatography, requires expensive standard. |
| FTIR | Identity confirmation | Qualitative | Fast, simple, confirms functional groups and structure.[17] | Not quantitative for low-level impurities. |
Recommendation for a Comprehensive Purity Assessment:
-
Initial Screening & Identity: Use FTIR to quickly confirm the presence of the correct functional groups and overall structure.
-
Primary Purity & Impurity Profile: Employ HPLC-UV as the main technique to determine the relative purity and quantify non-volatile impurities.
-
Volatile Impurities: Use GC-MS to check for residual solvents and volatile by-products from the synthesis.
-
Absolute Purity for Reference: For qualifying a new batch as an in-house standard or for critical applications, perform qNMR to establish a definitive, absolute purity value.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a high degree of confidence in the purity, identity, and overall quality of synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Lores, E. M., & Moore, J. C. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358-362. Available at: [Link]
-
Smith, A. B., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(10), 1535-1539. Available at: [Link]
-
Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd (RSSL). Available at: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. Available at: [Link]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. Available at: [Link]
-
Veeprho Life Sciences. (n.d.). Aniline Impurities and Related Compound. Available at: [Link]
-
Ovid. (2014). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Available at: [Link]
-
Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of chromatography, 188(2), 412–416. Available at: [Link]
-
ResearchGate. (2025). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Available at: [Link]
-
Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13. Available at: [Link]
-
ResearchGate. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]
-
Reddy, M. Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(4). Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]
-
Jain, N. C., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of analytical toxicology, 22(4), 299–304. Available at: [Link]
-
ResearchGate. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available at: [Link]
-
Semantic Scholar. (2013). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. Available at: [Link]
-
ResearchGate. (2014). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Available at: [Link]
-
ResearchGate. (2023). a: FTIR Spectra of Aniline. Available at: [Link]
-
ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Available at: [Link]
-
NIST. (n.d.). Aniline. NIST Chemistry WebBook. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
- Google Patents. (1992). US5117061A - Process of preparing substituted anilines.
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available at: [Link]
-
Novak, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 90(1), 1-6. Available at: [Link]
-
ResearchGate. (2018). Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]
-
Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link]
-
Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1184-1191. Available at: [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. veeprho.com [veeprho.com]
- 3. ovid.com [ovid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. d-nb.info [d-nb.info]
- 8. ajrconline.org [ajrconline.org]
- 9. epa.gov [epa.gov]
- 10. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rssl.com [rssl.com]
- 12. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 13. emerypharma.com [emerypharma.com]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Aniline [webbook.nist.gov]
A Senior Application Scientist's Guide to Base Selection in Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-3-methoxy-2-methylaniline
For researchers, scientists, and professionals in drug development, the strategic functionalization of substituted anilines is a cornerstone of modern synthetic chemistry. Among these, 5-Bromo-3-methoxy-2-methylaniline stands out as a versatile building block, its unique substitution pattern offering a gateway to a diverse range of complex molecular architectures. The success of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, hinges on the judicious selection of reaction parameters. Of these, the choice of base is often a critical, yet nuanced, determinant of reaction efficiency, yield, and selectivity.
This guide provides an in-depth comparison of the efficacy of different bases in reactions involving this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind base selection, supported by experimental data from analogous systems, to empower you to make informed decisions in your synthetic endeavors.
The Pivotal Role of the Base in Catalytic Cycles
In palladium-catalyzed cross-coupling reactions, the base is far from a mere spectator. It actively participates in key steps of the catalytic cycle, and its properties—strength, solubility, and steric bulk—can profoundly influence the reaction outcome.
In Buchwald-Hartwig amination , the primary role of the base is to deprotonate the amine nucleophile, facilitating its coordination to the palladium center to form the key palladium-amido complex. A base that is too weak may result in slow or incomplete reaction, while an overly strong base can lead to undesired side reactions or degradation of sensitive functional groups.
In the Suzuki-Miyaura coupling , the base is crucial for the activation of the organoboron species. It facilitates the formation of a more nucleophilic boronate complex, which is essential for the rate-determining transmetalation step where the organic moiety is transferred from boron to the palladium catalyst.
The interplay between the base, the palladium catalyst, and the ligand is a delicate dance. The ideal base must be strong enough to effect the desired transformation without interfering with the catalyst's stability or promoting unwanted side reactions.
Comparative Efficacy of Bases in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2] The choice of a strong, non-nucleophilic base is critical for achieving high yields, especially with heteroaryl halides.[3] For a substrate like this compound, a range of bases can be considered. While specific comparative data for this exact molecule is not extensively published in a single study, we can extrapolate from reactions with structurally similar anilines and aryl bromides to guide our selection.[1]
| Base | Typical Conditions & Observations | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | Often the base of choice for high reactivity. Used with a variety of phosphine ligands in solvents like toluene or dioxane. | High reaction rates and often excellent yields.[4] | Can be too aggressive for substrates with sensitive functional groups. Moisture-sensitive. |
| Cesium Carbonate (Cs₂CO₃) | A milder inorganic base, often requiring higher temperatures or longer reaction times. | Good for substrates with base-sensitive functional groups.[5] | Slower reaction rates compared to alkoxides. |
| Potassium Phosphate (K₃PO₄) | A moderately strong inorganic base, often used in polar aprotic solvents. | Good functional group tolerance. Less harsh than alkoxides. | May require higher catalyst loadings or more active ligands. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic organic base. | Can be effective at lower temperatures. | Moisture and air-sensitive. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination of this compound. Optimization of the base, ligand, and temperature may be necessary for specific amine coupling partners.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and the base.
-
Add this compound to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Finally, add the amine coupling partner via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Comparative Efficacy of Bases in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction.[6] The choice of base is critical for activating the boronic acid partner. For a substrate like this compound, which contains a potentially coordinating aniline group, the selection of the base can also influence catalyst activity and side reactions.
| Base | Typical Conditions & Observations | Advantages | Disadvantages |
| Sodium Carbonate (Na₂CO₃) | A widely used, cost-effective base, often in a biphasic solvent system like toluene/water or dioxane/water. | Effective for a broad range of substrates and generally provides good yields. A good starting point for optimization. | Can sometimes be less effective for challenging substrates. |
| Potassium Carbonate (K₂CO₃) | Similar to Na₂CO₃, widely used in various solvent systems. | A reliable and cost-effective choice for many Suzuki couplings. | Performance can be substrate-dependent. |
| Potassium Phosphate (K₃PO₄) | A stronger inorganic base, often effective for less reactive aryl chlorides and hindered substrates. | Can promote reactions that are sluggish with carbonate bases.[7] | Can be more basic than required for some substrates. |
| Cesium Fluoride (CsF) | Used in anhydrous conditions, particularly effective for boronic esters. | Can be highly effective in specific cases, especially with electron-deficient partners. | More expensive than carbonates or phosphates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol serves as a general guideline for the Suzuki-Miyaura coupling of this compound. The optimal base and reaction conditions should be determined for each specific boronic acid or ester.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The selection of an appropriate base is a critical parameter for the successful execution of palladium-catalyzed cross-coupling reactions with this compound. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu often provide the highest reactivity, while milder inorganic bases such as Cs₂CO₃ or K₃PO₄ offer better compatibility with sensitive functional groups. In Suzuki-Miyaura couplings, inorganic carbonates and phosphates are generally effective, with the optimal choice depending on the specific boronic acid partner and desired reaction kinetics.
As the field of catalysis continues to evolve, the development of new ligands and catalyst systems will likely broaden the range of compatible bases, enabling these powerful transformations to be conducted under even milder and more sustainable conditions. A thorough understanding of the mechanistic role of the base, combined with careful experimental optimization, will remain paramount for unlocking the full synthetic potential of versatile building blocks like this compound.
References
- Nolan, S. P., et al. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 36(7), 1127-1153.
- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 231-243.
- Joy, N. M., et al. (2019). Screening of different bases for Suzuki coupling.
-
ResearchGate. (n.d.). Buchwald–Hartwig amination | Request PDF. [Link]
- Rauf, A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Kashani, S. K., et al. (2020).
- Das, B., et al. (2019). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. Applied Organometallic Chemistry, 33(1), e4597.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-3-methoxy-2-methylaniline: A Guide for Laboratory Professionals
For researchers in the fast-paced world of drug discovery and chemical synthesis, the proper handling and disposal of specialized reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-3-methoxy-2-methylaniline, a halogenated aromatic amine. By understanding the chemical's properties and the principles of hazardous waste management, you can ensure the safety of your team and the protection of our environment.
Hazard Assessment and Immediate Safety Precautions
This compound and structurally similar compounds are classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious skin and eye irritation.[1][2][3] Therefore, treating this compound with the utmost care is imperative. Before beginning any disposal procedure, a thorough risk assessment should be conducted.
Personal Protective Equipment (PPE):
Due to the toxic nature of anilines, appropriate PPE is non-negotiable. Standard nitrile gloves may not offer sufficient protection for prolonged contact.[4]
-
Gloves: Butyl, neoprene, or Viton gloves are recommended for handling aniline and its derivatives.[4] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory.[4]
-
Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[4]
-
Respiratory Protection: All handling and disposal of this compound should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]
Properties Relevant to Disposal
Understanding the physicochemical properties of this compound is crucial for its safe handling and disposal.
| Property | Value/Information | Source |
| CAS Number | 1082040-45-6 | [6] |
| Physical State | Likely a solid or low-melting solid | [1] |
| Hazards | Acute oral, dermal, and inhalation toxicity; Skin and eye irritant. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [2][4] |
| Hazardous Decomposition Products | Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide. | [1][2][7] |
Step-by-Step Disposal Protocol
Disposing of this compound requires its classification as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4] As a halogenated organic compound, it falls under specific waste categories regulated by the Environmental Protection Agency (EPA).[8][9]
Step 1: Waste Collection
-
Select a Compatible Container: Use a dedicated, properly labeled hazardous waste container. A polyethylene container is a suitable choice.[4] The container must have a secure, tight-fitting lid.
-
Labeling: Immediately upon adding waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Segregation: This waste stream must be segregated. Do not mix with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[8] Keep it separate from incompatible materials like strong oxidizers.[2][4]
Step 2: Waste Storage
-
Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area.[4] This area should be clearly marked with a warning sign indicating the presence of toxic chemicals.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]
-
Storage Conditions: Keep the container tightly closed and store it in a cool, dry place away from direct sunlight and sources of ignition.[4][10]
Step 3: Arranging for Disposal
-
Contact EH&S: Once the container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[11]
-
Documentation: Complete any required chemical collection or waste pickup forms as per your institution's protocol.[11]
Spill Management Protocol
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: For a large spill, immediately evacuate the area, secure it, and contact your institution's emergency response team or EH&S.[11]
-
Small Spill Cleanup (for trained personnel only):
-
Ensure Proper PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[4][5][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][11]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (consult your institution's safety protocols) and then with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.
-
Wash Hands: After cleanup is complete and PPE has been removed, thoroughly wash your hands with soap and water.[5]
-
Decontamination Procedures
To prevent the accumulation of chemical residues, it is good laboratory practice to decontaminate work surfaces and equipment after each use.
-
Work Area: At the end of each work session, wipe down the immediate work area within the chemical fume hood.[4]
-
Equipment: Decontaminate any non-disposable equipment that has come into contact with this compound.
-
Personal Decontamination: Remove any contaminated clothing immediately and wash the affected skin area with soap and water.[13] Wash hands thoroughly before leaving the laboratory.[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
References
- Aniline. (n.d.). Washington State University - Environmental Health & Safety.
- Aniline. (n.d.). University of California, Los Angeles - Environmental Health & Safety.
- Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline.
- Lanxess. (2015, March). Product Safety Assessment: Aniline.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-Bromo-5-methylaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-3-methoxyaniline.
- ChemicalBook. (2023, July 16). This compound.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-methylaniline.
- Apollo Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-nitroaniline.
- Washington State University - Environmental Health & Safety. (n.d.). Bromine.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromo-2-methylaniline.
- University of Texas at Austin - Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- Thermo Fisher Scientific. (2010, November 26). Safety Data Sheet: N-Methylaniline.
- Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline.
- ECHEMI. (n.d.). 5-Methoxy-2-methylaniline SDS.
- U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- University of Maryland - Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. This compound | 1082040-45-6 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. lanxess.com [lanxess.com]
- 13. nj.gov [nj.gov]
- 14. chemos.de [chemos.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-methoxy-2-methylaniline
As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for the unknown. While 5-Bromo-3-methoxy-2-methylaniline is a specific molecule, its structural class—halogenated aromatic amines—provides a clear directive for stringent safety protocols. This guide synthesizes established safety principles with practical, field-proven insights to ensure your protection when handling this and similar compounds. The core philosophy is not merely to list personal protective equipment (PPE), but to build a self-validating system of safety that explains the causality behind each procedural choice.
Hazard Analysis: Understanding the Adversary
Based on the hazard classifications of structurally similar compounds, we can anticipate the following risks:
| Compound | CAS Number | Hazard Classifications | Source |
| 5-Bromo-2-methylaniline | 39478-78-9 | Acute Toxicity (Oral, Dermal, Inhalation); Skin & Eye Irritation; STOT SE 3 (Respiratory) | [2] |
| 4-Bromo-3-methoxyaniline | 19056-40-7 | Acute Toxicity (Oral, Dermal, Inhalation); Skin & Eye Irritation; STOT SE 3 (Respiratory) | [3] |
| 5-Methoxy-2-methylaniline | 50868-72-9 | Acute Toxicity (Oral, Dermal, Inhalation); Skin & Eye Irritation; STOT SE 3 (Respiratory) | [4][5] |
| 4-bromoaniline | 106-40-1 | Acute Toxicity (Oral, Dermal, Inhalation); May cause damage to organs through prolonged or repeated exposure. | [1] |
The consistent classification across these analogs points to a clear and present danger through multiple exposure routes: ingestion, skin contact, and inhalation. Therefore, a comprehensive PPE strategy is not merely recommended; it is essential.
The Core Directive: A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic risk assessment. The following sections detail the minimum required PPE for handling this compound and explain the rationale behind each choice.
Eye and Face Protection: The First Line of Defense
Given the high likelihood of severe eye irritation, standard safety glasses are insufficient.[2][3][4]
-
Minimum Requirement: Tight-sealing chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Best Practice/High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Causality: Aromatic amines can be rapidly absorbed through mucous membranes. The eyes present a direct and rapid route for systemic exposure, and the irritating nature of the compound can cause severe and lasting damage.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a primary route of exposure for aromatic amines, which are often readily absorbed through the skin.[2][6] Studies on aniline permeation have shown that breakthrough times can vary significantly between glove materials.[7][8]
-
Glove Selection: Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile gloves are a common starting point for general laboratory use, but for prolonged handling or submersion, heavier-duty gloves are necessary. Consider double-gloving for added protection during high-risk procedures.[9]
-
Glove Discipline: Never reuse disposable gloves. After handling the compound, remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in a designated waste container. Always wash hands thoroughly after removing gloves.[2]
Causality: The classification of analogs as "Harmful in contact with skin" underscores the risk of systemic toxicity from dermal exposure.[2][3][4] Contaminated hands can also lead to inadvertent ingestion.
Body Protection: Shielding the Largest Organ
Your lab coat is a critical piece of equipment, not an accessory.
-
Standard Operations: A clean, buttoned laboratory coat should be worn at all times.
-
Large Quantities or Splash Risk: For handling larger quantities or when there is a significant splash risk, a chemical-resistant apron or a disposable chemical-resistant coverall (e.g., Tyvek®) should be worn over the lab coat.[9]
-
Contamination Response: If your clothing becomes contaminated, remove it immediately and wash the affected skin area thoroughly.[2] Contaminated clothing must be decontaminated or disposed of as hazardous waste.[1]
Causality: Body protection minimizes the surface area available for accidental skin contact, which is a significant exposure route.
Respiratory Protection: An Essential Control for Inhalation Hazards
The potential for respiratory irritation and acute toxicity upon inhalation necessitates careful control of airborne exposure.[2][4]
-
Engineering Controls First: The primary method for controlling inhalation hazards is to work within a certified chemical fume hood.
-
When Respirators are Required: If you are working outside of a fume hood, weighing fine powders, or if there is a potential for aerosol generation, respiratory protection is mandatory. Use a NIOSH-approved respirator.[2][3] A half-mask or full-face respirator equipped with organic vapor cartridges is recommended.[2]
Causality: The compound's analogs are classified as causing respiratory system irritation and being harmful if inhaled.[2][3] Fine powders can easily become airborne, creating a significant inhalation risk.
PPE Selection Workflow: A Procedural Guide
The following diagram outlines the logical process for selecting appropriate PPE based on the nature of the task.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Effective PPE use is part of a broader system of safe laboratory practices.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational, and all necessary PPE is clean and readily available. Ensure an eyewash station and safety shower are accessible.[2][3]
-
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, gloves. If a respirator is needed, perform a seal check.
-
Handling: Conduct all manipulations of the compound deep within the fume hood to minimize the escape of vapors or dust. Use a spatula for solids and appropriate glassware for liquids.
-
Post-Handling: After use, securely close the container. Clean any contaminated surfaces within the fume hood.
-
Doffing PPE: Remove PPE in the reverse order it was put on. Gloves should be removed first, followed by the lab coat and goggles. Avoid touching your face or personal items until you have washed your hands thoroughly.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All waste containing this compound must be disposed of in a designated, labeled hazardous waste container.
-
Contaminated PPE: Disposable PPE, such as gloves and coveralls, that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][3]
By integrating this comprehensive PPE strategy into your daily laboratory workflow, you build a robust and trustworthy system that protects not only yourself but also your colleagues and the environment. This commitment to safety is the foundation of scientific integrity and innovation.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
-
Berardinelli, S. P., et al. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841 (2000). Available from: [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
Ammonia Safety & Training. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Available from: [Link]
-
Safety Data Sheet. 4-Bromo-N,N-dimethylaniline. Available from: [Link]
-
PubChem. 5-Bromo-2-methoxyaniline. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information. Available from: [Link]
-
CP Lab Safety. 5-Bromo-2-methoxyaniline, 5g, Each. Available from: [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. velsafe.com [velsafe.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
